3-Bromoimidazo[5,1-B]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoimidazo[5,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-2-9-5-1-7-3-8(4)5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSDZCXZVRYTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoimidazo[5,1-b]thiazole: Properties, Synthesis, and Reactivity for Drug Discovery
Introduction: The Strategic Value of the Imidazo[5,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings creates the imidazo[5,1-b]thiazole scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2] This bicyclic structure is not merely a molecular curiosity; it is the core of numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4][5] The inherent aromaticity and the presence of multiple nitrogen and sulfur heteroatoms provide a unique electronic and steric environment, enabling targeted interactions with a variety of biological macromolecules.[6]
The strategic introduction of a bromine atom at the 3-position of this scaffold yields 3-Bromoimidazo[5,1-b]thiazole, a versatile and highly valuable building block for synthetic and medicinal chemists. The bromine atom serves as a "synthetic handle," opening a gateway to a vast chemical space through a variety of cross-coupling reactions.[7] This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1279721-68-4 | |
| Molecular Formula | C₅H₃BrN₂S | |
| Molecular Weight | 203.06 g/mol | [7] |
| Appearance | White to light yellow crystalline solid (predicted) | N/A |
| Storage | Store long-term in a cool, dry place, under an inert atmosphere. | [8] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be characterized by three distinct signals in the aromatic region. The proton at C7 (adjacent to sulfur) would likely appear as a doublet around δ 7.2-7.4 ppm. The proton at C5 would be expected further downfield, likely as a doublet between δ 7.8-8.0 ppm. The proton at C2, being adjacent to both a nitrogen and the bromine-substituted carbon, is predicted to be the most deshielded, appearing as a singlet in the range of δ 8.2-8.4 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will reflect the heterocyclic and substituted nature of the molecule. The carbon bearing the bromine (C3) would have a characteristic shift around δ 95-105 ppm. The other carbons of the imidazole and thiazole rings would appear in the typical aromatic region for such heterocycles, generally between δ 115-150 ppm.
-
Mass Spectrometry (HRMS-ESI): The high-resolution mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity for the [M+H]⁺ ion at approximately m/z 202.93 and 204.93, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of the this compound Core
The construction of the 3-bromo-substituted imidazo[5,1-b]thiazole core can be achieved through a multi-step sequence, culminating in a cyclization and subsequent bromination. The following protocol is a representative and robust method derived from established syntheses of related imidazo[2,1-b]thiazole systems.[5]
Synthetic Workflow Diagram
References
- 1. scialert.net [scialert.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound|CAS 1279721-68-4 [benchchem.com]
- 8. 1279721-68-4|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 3-Bromoimidazo[5,1-b]thiazole
CAS Number: 1279721-68-4
Abstract: This technical guide provides a comprehensive overview of 3-Bromoimidazo[5,1-b]thiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is not widely published, this document synthesizes available information on the broader imidazo[5,1-b]thiazole class and related brominated heterocycles. It covers the compound's structural features, its significance as a synthetic intermediate, conceptual synthetic pathways, expected chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and best practices for safe handling. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Imidazo[5,1-b]thiazole Scaffold
The imidazo[5,1-b]thiazole ring system is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry.[1] This scaffold is considered a "privileged structure" because its derivatives have shown a wide range of biological activities, including potential applications as antifungal agents and inhibitors of key enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.[1][2][3] The arrangement of nitrogen and sulfur atoms within the fused rings creates a unique electronic and steric environment, making it a versatile template for designing novel therapeutic agents.
This compound serves as a crucial synthetic intermediate, providing a reactive handle for introducing molecular diversity. The bromine atom at the 3-position is strategically placed for functionalization, enabling the construction of more complex molecules for biological screening.[4]
Physicochemical Properties
Detailed experimental data for this compound is sparse in publicly accessible literature. The following table summarizes its basic identity and includes predicted properties where experimental data is unavailable. Researchers are advised to obtain a Certificate of Analysis from their supplier for batch-specific data.
| Property | Value | Source |
| CAS Number | 1279721-68-4 | AK Scientific[5] |
| Molecular Formula | C₅H₃BrN₂S | AK Scientific[5] |
| Molecular Weight | 203.06 g/mol | AK Scientific[5] |
| Appearance | White to light yellow powder/crystal | Inferred from related compounds[6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Mechanistic Considerations
Conceptual Synthetic Pathway
The formation of the imidazo[5,1-b]thiazole core likely involves the cyclization of a functionalized thiazole precursor. A plausible route would start with a 2-aminothiazole derivative which undergoes reaction to form the fused imidazole ring. The bromination step to install the bromine at the 3-position would require a targeted methodology.[4]
Caption: Conceptual workflow for the synthesis of this compound.
Plausible Mechanism of Ring Formation
The cyclization to form the fused imidazole ring typically proceeds via an initial nucleophilic attack by the exocyclic nitrogen of the 2-aminothiazole onto an electrophilic carbonyl carbon of an α-haloketone, followed by an intramolecular SN2 reaction where the endocyclic thiazole nitrogen displaces the halide. Subsequent dehydration yields the aromatic imidazothiazole system. The specific isomer formed (e.g., imidazo[2,1-b] vs. imidazo[5,1-b]) depends critically on the starting materials and reaction conditions.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This site is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position makes the compound an ideal substrate for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are foundational in modern drug discovery for assembling complex molecular architectures. A recent patent application demonstrates the use of this compound in a Sonogashira coupling with a terminal alkyne, underscoring its practical application in synthesizing complex drug-like molecules.[7]
Caption: Key cross-coupling reactions of this compound.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
While a specific protocol for this compound is not published, the following general procedure for the Suzuki coupling of a bromo-heterocycle serves as a robust starting point for methodology development.[2] Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields.
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is critical for catalyst stability and reaction efficiency.
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8]
-
Ligand: The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
No published spectra (¹H NMR, ¹³C NMR) for this compound were found in the reviewed literature. Researchers should obtain characterization data from the supplier or perform their own analysis upon receipt of the material. Reputable suppliers often provide access to NMR, HPLC, or LC-MS data for their products.[9]
Safety and Handling
Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, data from related brominated heterocyclic compounds suggest it should be handled with care. For the isomeric 6-Bromoimidazo[2,1-b][1][8]thiazole, the following GHS hazard statements are noted:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[10]
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its strategic bromine atom allows for a wide range of functionalization via modern cross-coupling methodologies, providing access to novel and potentially bioactive compounds. While detailed synthesis and characterization data are not yet prevalent in the scientific literature, this guide provides a framework based on established chemical principles for its use in research and development. As with any chemical, adherence to strict safety protocols is paramount.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000027852A1 - Novel imidazo[5,1-b]thiazole derivatives and fungicides containing the same as the active ingredient - Google Patents [patents.google.com]
- 4. This compound|CAS 1279721-68-4 [benchchem.com]
- 5. 1279721-68-4 this compound AKSci 7041DT [aksci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
Introduction: The Strategic Importance of the Imidazo[5,1-b]thiazole Scaffold
An In-Depth Technical Guide to the Synthesis of the 3-Bromoimidazo[5,1-b]thiazole Core
The imidazo[5,1-b]thiazole system represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. This fused bicyclic structure, containing both imidazole and thiazole rings, imparts a unique three-dimensional architecture and electronic profile, making it a fertile ground for discovering novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, with recent studies highlighting their potential as potent antifungal and anticancer agents.[1]
Within this framework, the This compound derivative is a cornerstone intermediate. The strategic placement of a bromine atom at the C3 position of the imidazole ring transforms the scaffold into a versatile synthetic platform. This bromine atom serves as a highly effective "synthetic handle" for introducing molecular diversity through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This capability allows researchers to systematically modify the core structure, fine-tuning its pharmacological properties to develop new candidate drugs. This guide provides a detailed examination of the synthesis of this pivotal core structure, focusing on the foundational construction of the ring system and the subsequent regioselective bromination.
Part 1: Foundational Synthesis of the Imidazo[5,1-b]thiazole Core
The construction of the fused imidazo[5,1-b]thiazole ring system is fundamentally a process of intramolecular cyclization. The most logical and established strategy involves the reaction of a 4-aminothiazole derivative with a suitable α-halocarbonyl compound (e.g., an α-bromo- or α-chloroketone/aldehyde). This approach is an adaptation of the principles underlying the famed Hantzsch thiazole synthesis.
The causality of this reaction is rooted in the nucleophilicity of the nitrogen atoms in the 4-aminothiazole precursor. The reaction proceeds in two key stages:
-
Initial N-Alkylation: The exocyclic amino group at the C4 position is typically the most nucleophilic nitrogen and initiates the reaction by attacking the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: The nitrogen atom at position 3 of the thiazole ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. The subsequent dehydration of the resulting hemiaminal-like intermediate drives the reaction forward, leading to the formation of the aromatic imidazole ring and completing the fused bicyclic system.
Caption: Foundational strategy for constructing the core ring system.
Part 2: Regioselective Bromination of the Imidazo[5,1-b]thiazole Core
With the parent heterocycle in hand, the next critical step is the introduction of the bromine atom. This is achieved through an electrophilic aromatic substitution reaction. The choice of brominating agent and the inherent electronic properties of the substrate dictate the outcome.
Causality of Regioselectivity: Why the 3-Position?
The imidazo[5,1-b]thiazole ring is an electron-rich system, making it highly susceptible to electrophilic attack. The regioselectivity of this attack—preferentially at the C3 position—is a direct consequence of the electronic distribution within the fused rings.
-
Activating "Pyrrole-like" Nitrogen: The nitrogen atom at the 4-position (N4) functions like the nitrogen in pyrrole, donating its lone pair of electrons into the π-system of the imidazole ring.
-
Resonance Stabilization: This electron donation significantly increases the electron density at the adjacent carbon atoms, C3 and C7a. The resonance structures of the sigma complex (the Wheland intermediate) formed upon electrophilic attack show that attack at C3 results in a more stable intermediate compared to other positions. The positive charge can be effectively delocalized without disrupting the aromaticity of the thiazole portion.
-
Steric Factors: The C3 position is also sterically accessible, further favoring it as the site of reaction.
This behavior is analogous to the well-documented electrophilic substitution of the isomeric imidazo[2,1-b]thiazole system, which occurs preferentially at the C5 position—the equivalent electron-rich carbon on its imidazole ring.[2][3]
Caption: The mechanism for regioselective C3 bromination.
The Reagent of Choice: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent for this transformation.[4][5] The rationale for this choice is based on safety, efficiency, and selectivity.
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and volatile liquid bromine.
-
Controlled Bromine Source: In solution, NBS provides a low, constant concentration of electrophilic bromine (Br⁺) or molecular bromine (Br₂). This controlled delivery minimizes the formation of over-brominated byproducts, which can be a significant issue when using a large excess of Br₂.
-
Mild Reaction Conditions: Reactions with NBS can often be carried out under milder conditions (e.g., room temperature) and without the need for strong Lewis acid catalysts, preserving sensitive functional groups that may be present elsewhere on the molecule.[4]
Part 3: Experimental Protocol and Process Optimization
The following section provides a generalized, yet detailed, protocol for the synthesis of this compound. This protocol is a robust, self-validating system that includes reaction monitoring and thorough purification.
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction to characterization.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the parent Imidazo[5,1-b]thiazole (1.0 equivalent).
-
Add a suitable solvent (see Table 1) such as acetonitrile or N,N-dimethylformamide (DMF) to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.
-
Cool the solution in an ice bath to 0 °C. Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the brominating agent, improving selectivity and minimizing side reactions.
-
-
Reagent Addition:
-
Slowly add N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes.
-
Expertise Note: Adding NBS portion-wise prevents a localized high concentration of the reagent, which can lead to undesired side products or thermal runaway.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours. The progress should be diligently monitored.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 30 minutes), take a small aliquot from the reaction mixture and analyze it by Thin-Layer Chromatography (TLC) or LC-MS.
-
Compare the reaction spot to a spot of the starting material. The reaction is complete upon the full consumption of the starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining electrophilic bromine.
-
If the solvent is water-miscible (like acetonitrile or DMF), add water and extract the product into an immiscible organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil should be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
-
Characterization:
-
The structure and purity of the final this compound product must be confirmed using standard analytical techniques. Expected data includes:
-
¹H NMR: Disappearance of the singlet corresponding to the C3 proton and characteristic shifts in the remaining aromatic protons.
-
¹³C NMR: Appearance of a new carbon signal in the aromatic region bonded to bromine, typically shifted upfield.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the brominated product, showing the characteristic isotopic pattern for bromine (a pair of peaks of nearly equal intensity separated by 2 m/z units).[6][7]
-
-
Data Presentation: Optimization of Reaction Conditions
The choice of solvent and temperature can significantly impact the reaction's efficiency and yield. The following table summarizes common parameters for NBS bromination of heterocyclic systems.
| Parameter | Condition | Rationale & Field Insights |
| Stoichiometry | 1.05 - 1.2 eq. NBS | A slight excess ensures complete conversion of the starting material without promoting significant over-bromination. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that effectively dissolves both substrate and NBS, facilitating a homogenous reaction. |
| DMF | Can accelerate reactions involving charged intermediates. Often used for less reactive aromatic systems. | |
| CCl₄ / CH₂Cl₂ | Non-polar/less polar solvents. CCl₄ is often used for radical brominations but can be used for electrophilic reactions too. | |
| Temperature | 0 °C to RT | Standard condition for activated heterocycles. Provides excellent control and selectivity. |
| Work-up Quench | Sat. Na₂S₂O₃ (aq.) | Essential for safely neutralizing any unreacted NBS/bromine, preventing its release during solvent evaporation. |
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. policycommons.net [policycommons.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromoimidazo[5,1-b]thiazole
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for experimentally-derived spectroscopic data for 3-Bromoimidazo[5,1-b]thiazole (CAS No. 1279721-68-4) has indicated a notable gap in currently available, publicly accessible scientific literature. While this compound is listed by several chemical suppliers, who may provide analytical data upon request, a peer-reviewed publication detailing its synthesis and comprehensive characterization through NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy could not be located.
The commitment to Scientific Integrity & Logic (E-E-A-T) is paramount. As such, presenting a technical guide based on speculative or purely theoretical data would not meet the rigorous standards of a Senior Application Scientist. An in-depth guide necessitates grounding in experimentally validated and published data to ensure trustworthiness and reproducibility.
This document will, therefore, serve as a foundational guide, outlining the expected spectroscopic characteristics of this compound based on established principles and data from structurally related analogs. We will explore the theoretical underpinnings of what researchers can anticipate during their own analytical characterization of this molecule. This approach ensures that while we cannot provide direct experimental data, we can offer a scientifically-reasoned framework for its analysis.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound is a fused heterocyclic system. Understanding the electronic environment of each atom is key to interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound, drawing comparisons with the known data for the parent imidazo[5,1-b]thiazole scaffold and related brominated heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will be the most powerful tool for the structural elucidation of this compound.
2.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three protons on the heterocyclic core. The chemical shifts will be influenced by the aromaticity of the fused ring system and the electron-withdrawing effect of the bromine atom.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 8.0 | d | ~2-3 |
| H-5 | 7.0 - 7.5 | d | ~3-4 |
| H-7 | 8.0 - 8.5 | s | - |
Rationale Behind the Predictions:
-
H-7: This proton is on the imidazole ring and is expected to be the most deshielded due to the influence of the adjacent bridgehead nitrogen and the overall aromatic system.
-
H-2: This proton is on the thiazole ring and adjacent to the sulfur atom. Its chemical shift will be downfield due to the aromaticity.
-
H-5: This proton is also on the thiazole ring and is expected to be the most upfield of the aromatic protons.
-
Bromine Effect: The bromine at the 3-position will have a deshielding effect on the adjacent protons, primarily H-2.
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the heteroatoms and the bromine substituent.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 125 |
| C-3 | 95 - 105 |
| C-5 | 110 - 120 |
| C-7 | 135 - 145 |
| C-8a (bridgehead) | 140 - 150 |
Rationale Behind the Predictions:
-
C-3: The carbon atom directly bonded to the bromine will be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield chemical shift.
-
Bridgehead Carbons: The carbons at the ring fusion (C-8a) will be deshielded due to their quaternary nature and involvement in the aromatic system.
-
Other Carbons: The remaining carbons will resonate in the typical aromatic region for heterocyclic compounds.
2.1.3. Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, which can aid in structural confirmation.
2.2.1. Predicted Mass Spectrum
-
Molecular Ion (M+): The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The exact mass of the molecular ion would be a key piece of data for confirming the elemental composition.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of Br, HCN, and cleavage of the fused ring system.
Table of Predicted Fragments:
| m/z | Possible Fragment |
| [M]+• | Molecular ion |
| [M-Br]+ | Loss of bromine radical |
| [M-HCN]+• | Loss of hydrogen cyanide from the imidazole ring |
2.2.2. Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy will provide information about the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| ~1350 | C-N stretching |
| ~700-800 | C-S stretching |
| ~600-700 | C-Br stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy will provide information about the electronic transitions within the conjugated system. The imidazo[5,1-b]thiazole core is a chromophore, and the absorption maxima (λmax) will be indicative of the extent of conjugation. The presence of the bromine atom is expected to cause a slight red shift (bathochromic shift) compared to the unsubstituted parent compound.
Conclusion and Path Forward
While a definitive, experimentally-derived spectroscopic dataset for this compound is not yet available in the public domain, this guide provides a robust, theoretically-grounded framework for its analysis. The predicted data and outlined protocols offer a solid starting point for researchers and drug development professionals working with this compound.
It is our hope that this guide will encourage and facilitate the publication of the experimental spectroscopic data for this compound, which will be a valuable contribution to the scientific community.
The Emergence of Imidazo[5,1-b]thiazoles: A Technical Guide to a Fledgling Scaffold in Drug Discovery
For Immediate Release
[City, State] – January 2, 2026 – While the broader class of imidazothiazoles has been a fertile ground for medicinal chemistry, a nuanced understanding of its specific isomeric frameworks is revealing unique therapeutic opportunities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the discovery and development of novel derivatives based on the lesser-explored imidazo[5,1-b]thiazole core. As a Senior Application Scientist, this document aims to provide not just a recitation of findings, but a causal analysis behind the experimental choices, fostering a deeper understanding of this emerging scaffold.
Introduction: Beyond the Familiar Imidazo[2,1-b]thiazole Framework
The imidazothiazole nucleus is a privileged scaffold in medicinal chemistry, with the imidazo[2,1-b]thiazole isomer being the subject of extensive research leading to a wide array of compounds with anticancer, antimicrobial, and anti-inflammatory properties. However, the constitutional isomer, imidazo[5,1-b]thiazole, represents a relatively untapped area of chemical space. Recent investigations, though limited, suggest that this specific arrangement of nitrogen and sulfur atoms offers a unique electronic and steric profile, potentially leading to novel mechanisms of action and therapeutic applications. This guide will synthesize the current, albeit sparse, knowledge on imidazo[5,1-b]thiazole derivatives, providing a foundational understanding for future exploration.
Synthetic Strategies: Constructing the Imidazo[5,1-b]thiazole Core
The synthesis of the imidazo[5,1-b]thiazole core is a critical first step in the exploration of its therapeutic potential. A key strategy that has emerged is the intramolecular nucleophilic substitution of a precursor containing both an imine and a suitable leaving group.
A notable example is the synthesis of pyrazole-containing imidazo[5,1-b]thiazole derivatives, which have demonstrated promising antifungal activity.[1] The synthetic approach is logical and efficient, beginning with the construction of a key intermediate that is then cyclized to form the desired fused heterocyclic system.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials and culminating in the formation of the imidazo[5,1-b]thiazole ring system.
Caption: General synthetic workflow for imidazo[5,1-b]thiazole derivatives.
Detailed Experimental Protocol: Synthesis of Pyrazole-Containing Imidazo[5,1-b]thiazoles
The following protocol is a representative example of the synthesis of this class of compounds, adapted from published literature.[1]
Step 1: Synthesis of the Imine Intermediate
-
To a solution of a substituted pyrazole carboxaldehyde (1.0 eq) in ethanol, add a solution of a 2-aminothiazole derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the imine intermediate.
Step 2: Halogenation of the Imine Intermediate
-
Dissolve the imine intermediate (1.0 eq) in a suitable solvent (e.g., chloroform).
-
Add a halogenating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the halogenated intermediate.
Step 3: Intramolecular Cyclization to form the Imidazo[5,1-b]thiazole Core
-
Dissolve the halogenated intermediate (1.0 eq) in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[5,1-b]thiazole derivative.
Biological Activities and Therapeutic Potential
While the exploration of the biological activities of imidazo[5,1-b]thiazole derivatives is in its early stages, the initial findings are promising and suggest potential applications in antifungal and neurological disorders.
Antifungal Activity
A series of novel pyrazole-containing imidazo[5,1-b]thiazole derivatives has been synthesized and evaluated for their antifungal activity.[1] Several of these compounds demonstrated significant efficacy against various fungal pathogens.
| Compound | Target Fungus | EC50 (mg L-1)[1] |
| 4f | Sclerotinia sclerotiorum | 0.98 |
| 18f | Sclerotinia sclerotiorum | 0.95 |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.82 |
The data indicates that compounds 4f and 18f exhibit antifungal activity comparable to the commercial fungicide boscalid against Sclerotinia sclerotiorum.[1]
Mechanism of Action: The antifungal activity of these derivatives is attributed to their ability to disrupt the integrity of the fungal cell membrane.[1] This disruption leads to the leakage of cellular contents and ultimately, fungal cell death. This mechanism was confirmed through scanning and transmission electron microscopy, which revealed significant detrimental effects on the fungal cell membrane.[1] Further assays, including relative conductivity tests and cell membrane permeability assays, supported these findings.[1]
Caption: Proposed mechanism of antifungal action for imidazo[5,1-b]thiazole derivatives.
In vivo studies have also shown that these compounds can have a protective effect on plants, and importantly, they exhibit lower toxicity to aquatic organisms like zebrafish compared to some commercial fungicides.[1]
Phosphodiesterase 10A (PDE10A) Inhibition
Derivatives of the benzo[d]imidazo[5,1-b]thiazole scaffold have been identified as a new class of potent and selective phosphodiesterase 10A (PDE10A) inhibitors.[2][3] PDE10A is a key enzyme in the central nervous system, and its inhibition is a promising therapeutic strategy for the treatment of psychosis and other neurological disorders.
Several analogs with heteroaromatic substitutions demonstrated high potency.[2] Further optimization by replacing heteroaromatics with saturated heteroalkyl groups led to the identification of a tool compound with excellent PDE10A activity, selectivity, and central nervous system penetrability.[2] This compound also showed a favorable pharmacokinetic profile in rats and demonstrated efficacy in preclinical models of psychosis.[2]
Structure-Activity Relationships (SAR)
Although the body of SAR data for imidazo[5,1-b]thiazole derivatives is still developing, some initial insights can be drawn from the available studies.
For Antifungal Pyrazole-Containing Derivatives:
-
The nature and substitution pattern on the pyrazole ring significantly influence the antifungal activity.
-
Specific substitutions at certain positions of the pyrazole moiety have been shown to be crucial for potent activity.[1]
For Benzo[d]imidazo[5,1-b]thiazole PDE10A Inhibitors:
-
Heteroaromatic substitutions on the core scaffold are well-tolerated and can lead to potent analogs.[2]
-
The replacement of these heteroaromatic groups with saturated heteroalkyl moieties can enhance pharmacological properties, including CNS penetrability and in vivo efficacy.[2]
Future Directions and Conclusion
The discovery of novel imidazo[5,1-b]thiazole derivatives with potent antifungal and PDE10A inhibitory activities underscores the potential of this underexplored scaffold in drug discovery. The current research provides a solid foundation for further investigation into this fascinating heterocyclic system.
Future efforts should focus on:
-
Expansion of Synthetic Methodologies: Developing diverse and efficient synthetic routes to access a wider range of substituted imidazo[5,1-b]thiazole derivatives.
-
Broader Biological Screening: Evaluating new derivatives against a wider panel of biological targets to uncover novel therapeutic applications.
-
In-depth SAR Studies: Systematically modifying the core scaffold and its substituents to build a comprehensive understanding of the structure-activity relationships for different biological targets.
-
Elucidation of Signaling Pathways: Investigating the detailed molecular mechanisms and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Mechanistic Landscape of Imidazo[5,1-b]thiazoles: A Guide for Drug Discovery Professionals
Preamble: The Privileged Scaffold in Modern Drug Discovery
The imidazo[5,1-b]thiazole core is a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a diverse array of biologically active compounds.[1] Its unique three-dimensional architecture and electronic properties make it an ideal starting point for the development of novel therapeutics. The 3-bromo derivative, 3-Bromoimidazo[5,1-b]thiazole, is a particularly valuable synthetic intermediate, with the bromine atom providing a reactive handle for the facile introduction of various functional groups through cross-coupling reactions.[1] This guide will delve into the known mechanisms of action of derivatives synthesized from this versatile core, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.
Part 1: Antifungal Activity - Disrupting the Fungal Cell Envelope
A significant area of investigation for imidazo[5,1-b]thiazole derivatives has been in the development of novel antifungal agents. Recent studies have elucidated a primary mechanism of action centered on the disruption of fungal cell membrane integrity.
One study on a novel imidazo[5,1-b]thiazole derivative containing a pyrazole ring demonstrated potent antifungal activity against Sclerotinia sclerotiorum.[2] The investigation revealed that the compound exerts a significant detrimental effect on the integrity of the fungal cell membrane.[2] This was confirmed through a series of experiments that collectively point towards a mechanism involving membrane permeabilization.
Experimental Corroboration of Membrane Disruption:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses of fungal cells treated with the compound revealed visible damage to the cell membrane.[2]
-
Cell Content Leakage: Assays measuring the leakage of intracellular components confirmed that the compromised membrane was no longer able to effectively contain the cellular contents.[2]
-
Conductivity Tests: An increase in the relative conductivity of the fungal cell suspension post-treatment indicated a loss of membrane integrity and ion leakage.[2]
-
Permeability Assays: Specific cell membrane permeability assays provided direct evidence of the increased passage of molecules across the fungal cell membrane.[2]
-
Reactive Oxygen Species (ROS) Assays: The disruption of membrane function was also linked to an increase in reactive oxygen species, suggesting a cascade of events leading to fungal cell death.[2]
Workflow for Assessing Fungal Cell Membrane Integrity
Caption: Experimental workflow for elucidating the antifungal mechanism of action.
Part 2: Anticancer Activity - A Multi-pronged Attack on Malignancy
The imidazo[5,1-b]thiazole scaffold is a prominent feature in the design of novel anticancer agents, with derivatives exhibiting a range of mechanisms targeting key cellular processes involved in cancer progression.
Inhibition of Key Enzymes and Kinases
A primary strategy in cancer therapy is the inhibition of enzymes and kinases that are crucial for tumor growth and survival. Thiazole-containing compounds have demonstrated significant potential in this area.[1]
-
VEGFR-2 Inhibition: Certain thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply.[3]
-
Cyclooxygenase (COX) Inhibition: Some benzimidazothiazole derivatives have exhibited potent inhibitory activity against COX-1 and COX-2 enzymes, which are involved in inflammation and have been implicated in cancer development.[4]
Quantitative Data on Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Thiazole Derivatives | VEGFR-2 | 0.15 µM (for compound 4c) | [3] |
| Benzimidazothiazole Derivatives | COX-1 | 0.044 µM (for compound 25) | [4] |
| Benzimidazothiazole Derivatives | COX-2 | 4.52 nM (for compound 25) | [4] |
Disruption of Microtubule Dynamics
The mitotic spindle, composed of microtubules, is a critical target for many successful anticancer drugs. Imidazo[2,1-b]thiazole-benzimidazole conjugates have been identified as potent microtubule-targeting agents.
One study demonstrated that a specific conjugate (6d) displayed significant cytotoxicity against the A549 human lung cancer cell line.[5] Further investigation revealed that this compound arrests the cell cycle in the G2/M phase, a hallmark of agents that interfere with microtubule function.[5] A tubulin polymerization assay confirmed that the compound directly inhibits the assembly of tubulin into microtubules.[5]
Signaling Pathway of Microtubule-Targeting Imidazo[2,1-b]thiazoles
Caption: Mechanism of action for microtubule-targeting imidazo[2,1-b]thiazoles.
Induction of Apoptosis
The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. The microtubule-disrupting imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) was shown to effectively induce apoptosis, as confirmed by:
-
Hoechst Staining: Visualization of nuclear condensation and fragmentation characteristic of apoptotic cells.[5]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Detection of a decrease in mitochondrial membrane potential, an early event in the apoptotic cascade.[5]
-
Annexin V-FITC Assay: Identification of the externalization of phosphatidylserine, a marker of early apoptosis.[5]
Part 3: Antibacterial and Antimicrobial Activity
Derivatives of the imidazo[5,1-b]thiazole scaffold have also been explored for their potential as antibacterial and antimicrobial agents, targeting various pathogens.
Inhibition of DNA Gyrase
DNA gyrase is a topoisomerase enzyme essential for bacterial DNA replication and is a validated target for antibacterial drugs. Some thiazole derivatives have been identified as novel inhibitors of DNA gyrase B.[6][7]
Broad-Spectrum Antimicrobial Effects
While specific molecular targets are still under investigation for many derivatives, a number of studies have demonstrated the broad-spectrum antimicrobial activity of this class of compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][8][9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standard method for assessing the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium, typically adjusted to a McFarland turbidity standard.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion: A Scaffold of Immense Therapeutic Promise
The this compound core is a gateway to a vast chemical space of therapeutically relevant molecules. The derivatives synthesized from this scaffold have demonstrated a remarkable diversity of mechanisms of action, from disrupting microbial cell membranes to inhibiting key enzymes in cancer and interfering with fundamental cellular processes like mitosis. This in-depth guide highlights the significant progress made in understanding the biological activities of this compound class and underscores its continued importance as a source of lead compounds for the development of next-generation therapeutics. For researchers and drug development professionals, the imidazo[5,1-b]thiazole scaffold represents a fertile ground for innovation and the discovery of novel treatments for a wide range of diseases.
References
- 1. This compound|CAS 1279721-68-4 [benchchem.com]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuey.net [kuey.net]
An In-Depth Technical Guide to the In Silico Screening of 3-Bromoimidazo[5,1-B]thiazole Analogs
<
Abstract
The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the 3-position offers a valuable synthetic handle for combinatorial library generation, making this scaffold particularly attractive for drug discovery campaigns. This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel 3-Bromoimidazo[5,1-b]thiazole analogs. We will move beyond a simple recitation of steps to explore the causal logic behind methodological choices, ensuring a robust and self-validating computational pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification of promising lead compounds.
Foundational Strategy: Why this compound?
The imidazo[5,1-b]thiazole core is a bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The bromine atom at the 3-position is not merely a placeholder; it provides a key vector for synthetic diversification. This allows for the systematic exploration of chemical space around the core scaffold, a process ideally suited for initial exploration using computational methods. Molecular docking studies on related imidazo[2,1-b]thiazole derivatives have revealed their potential to interact with a variety of biological targets, underscoring the broad pharmacological potential of this scaffold class.[3][4]
This guide will use a representative kinase target to illustrate the screening process, but the principles and workflows described are readily adaptable to other target classes.
The In Silico Screening Cascade: A Validated Workflow
A successful virtual screening campaign is not a single experiment but a multi-stage funnel designed to progressively enrich a small, manageable set of high-potential candidates from a vast virtual library. Each step acts as a filter, applying increasingly stringent criteria to move compounds down the pipeline.
Caption: The In Silico Screening Workflow.
Step 1: Virtual Library Generation
Causality: The quality of your virtual library dictates the quality of your potential hits. The goal is not to create the largest possible library, but the most relevant one.[5] By starting with the 3-bromo-imidazo[5,1-b]thiazole core and enumerating a focused set of R-groups, we explore the chemical space immediately accessible from a common synthetic intermediate. This strategy, known as virtual combinatorial library design, integrates methods developed for virtual screening of existing compound libraries, including similarity-based techniques and structure-based docking.[][7]
Protocol: Analog Library Preparation
-
Scaffold Definition: Define the this compound core structure in a chemical drawing tool (e.g., MarvinSketch, ChemDraw).
-
R-Group Enumeration: Define an attachment point (e.g., via a Suzuki coupling at the bromine position). Select a collection of building blocks (e.g., commercially available boronic acids) to attach at this R-group position. These should be chosen to represent a diversity of properties (size, polarity, charge, aromaticity).
-
Library Generation: Use a computational chemistry toolkit (e.g., RDKit in Python) to enumerate all possible combinations of the scaffold and the selected R-groups.[8]
-
3D Conformation & Ionization:
-
Generate a low-energy 3D conformation for each analog.
-
Determine the most probable protonation state at a physiological pH (e.g., 7.4). Tools like Open Babel or Schrödinger's LigPrep can automate this process.
-
-
Energy Minimization: Perform a final energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric clashes.
-
Storage: Save the final library in a multi-molecule format like SDF or MOL2, which preserves the 3D coordinates and chemical properties.
Step 2: Target Protein Preparation
Causality: A crystal structure from the Protein Data Bank (PDB) is an unrefined static image. It contains crystallographic water molecules, may have missing atoms or loops, and lacks hydrogen atoms.[9] Preparing the protein correctly is critical for ensuring the docking algorithm operates on a chemically realistic and accurate representation of the biological target.[10]
Protocol: Receptor Structure Preparation
-
Structure Retrieval: Download the 3D structure of the target kinase from the RCSB PDB database (e.g., PDB ID: 1c8k).[11] Choose a high-resolution structure that is co-crystallized with a ligand, as this helps validate the location of the binding site.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio).[12][13]
-
Structural Refinement:
-
Add hydrogen atoms, ensuring correct protonation states for titratable residues (His, Asp, Glu, Lys) based on the microenvironment or using prediction tools like H++.
-
Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Maestro.[14]
-
-
Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).[12]
-
Final Output: Save the prepared receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[15]
Step 3: Molecular Docking
Causality: Molecular docking is the computational equivalent of fitting a key into a lock.[16] It predicts the preferred binding orientation (pose) and estimates the binding strength (scoring function) of each ligand analog within the target's active site.[17] This step serves as the primary filter to reduce the vast initial library to a more manageable set of potential binders.[18]
Protocol: High-Throughput Virtual Screening with AutoDock Vina
-
Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site. If a co-crystallized ligand was present in the original PDB file, center the box on its location. The size should be large enough to accommodate the analogs and allow for rotational and translational freedom.[15]
-
Configuration File: Create a configuration file that specifies the path to the prepared receptor (PDBQT), the path to the ligand library (SDF/MOL2), the coordinates and dimensions of the grid box, and the desired output file name.
-
Execution: Run the docking simulation using the command line. For a large library, this process can be parallelized across multiple CPU cores to save time.
-
Example command: vina --receptor protein.pdbqt --ligand_library library.sdf --config config.txt --outfile results.sdf
-
-
Output Analysis: The program will output a file containing the docked poses for each ligand, ranked by their predicted binding affinity (e.g., in kcal/mol). Lower binding energy values indicate a stronger predicted interaction.[17]
Step 4: Post-Screening Analysis & Filtering
Causality: A good docking score is a necessary, but not sufficient, condition for a promising drug candidate. The subsequent filtering steps are designed to apply layers of medicinal chemistry knowledge and drug development principles to refine the hit list.[19]
Protocol: A Multi-Faceted Filtering Cascade
-
Pose & Score Filtering:
-
Action: Rank all docked compounds by their binding affinity score. Select the top 10-20% of the library for further analysis.
-
Rationale: This initial cut removes compounds with poor predicted binding affinity.
-
Visual Inspection: Critically examine the binding poses of the top-scoring compounds. Look for key interactions known to be important for the target class (e.g., hydrogen bonds to the hinge region of a kinase). Discard molecules with high scores but physically unrealistic poses (e.g., strained bonds, buried polar groups).
-
-
Pharmacophore-Based Filtering:
-
Action: A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity.[20][21] Generate a pharmacophore model based on the known interactions of a potent, co-crystallized ligand or from the common features of several top-docked hits.[22] Use this model as a 3D query to filter the docked hits.[23]
-
Rationale: This ensures that the selected hits not only fit in the binding pocket but also possess the correct chemical features to make productive interactions with the target.[24]
Caption: A hypothetical pharmacophore model.
-
-
ADMET Prediction:
-
Rationale: A compound is useless if it cannot reach its target in the body or is toxic.[29] Early prediction of properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity (e.g., hERG inhibition) helps to deprioritize compounds that are likely to fail later in development, saving significant time and resources.[30]
Table 1: Example ADMET Property Analysis for Prioritized Hits
| Compound ID | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeant | hERG Inhibition Risk |
| Analog-001 | 421.3 | 3.8 | 1 | 4 | Yes | Low |
| Analog-002 | 489.5 | 4.5 | 2 | 5 | Yes | Low |
| Analog-003 | 530.7 | 5.6 | 3 | 7 | No | High |
| Analog-004 | 398.2 | 2.9 | 1 | 3 | Yes | Low |
Final Hit Selection and Path Forward
The output of this screening cascade is a small, highly curated list of this compound analogs. These compounds have:
-
A strong predicted binding affinity for the target.
-
A binding pose that makes key, chemically sensible interactions.
-
A pharmacophoric profile consistent with known active molecules.
-
A favorable predicted ADMET profile.
This final list represents the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation. The in silico process has effectively navigated a vast chemical space to identify a handful of molecules with a significantly higher probability of success, thereby accelerating the drug discovery pipeline.[31]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1279721-68-4 [benchchem.com]
- 5. DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Combinatorial Library - Creative Biolabs [creative-biolabs.com]
- 8. Compound Library Design - CD ComputaBio [computabio.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. biosolveit.de [biosolveit.de]
- 19. What is in silico drug discovery? [synapse.patsnap.com]
- 20. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 21. rasalifesciences.com [rasalifesciences.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. dovepress.com [dovepress.com]
- 24. Pharmacophore modeling | PDF [slideshare.net]
- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 26. portal.valencelabs.com [portal.valencelabs.com]
- 27. ADMET-AI [admet.ai.greenstonebio.com]
- 28. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ADMET Prediction | Rowan [rowansci.com]
- 30. globalresearchonline.net [globalresearchonline.net]
- 31. Towards the routine use of in silico screenings for drug discovery using metabolic modelling - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Alchemy of Imidazo[5,1-b]thiazoles: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. Among the myriad of heterocyclic systems, the imidazo[5,1-b]thiazole core has emerged as a scaffold of significant interest. Its unique electronic properties and rigid, fused-ring structure provide a versatile platform for the design of potent and selective modulators of various biological targets. Unlike its more ubiquitously studied isomer, imidazo[2,1-b]thiazole, the synthetic pathways to the imidazo[5,1-b]thiazole framework are less traversed, presenting both a challenge and an opportunity for innovation in drug development. This in-depth technical guide aims to illuminate the key synthetic strategies for the construction of this intriguing heterocyclic system, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles and practical methodologies.
The Cornerstone of Synthesis: Intramolecular Cyclization Strategies
The construction of the imidazo[5,1-b]thiazole ring system predominantly relies on intramolecular cyclization reactions, a testament to the efficiency of forming the fused bicyclic structure from a suitably functionalized acyclic or monocyclic precursor. This approach offers a high degree of control over the final substitution pattern, a critical aspect in the optimization of pharmacological activity.
Intermediate Derivatization and Intramolecular Nucleophilic Substitution: A Powerful Tandem
A prominent and effective strategy for the synthesis of substituted imidazo[5,1-b]thiazoles involves a two-step sequence: the derivatization of an intermediate followed by an intramolecular nucleophilic substitution.[1] This method has been successfully employed in the synthesis of novel derivatives with potential applications in agrochemicals.[1]
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: A generalized workflow for the synthesis of imidazo[5,1-b]thiazoles via intermediate derivatization and intramolecular cyclization.
A key advantage of this methodology is the ability to introduce diversity at multiple points of the molecular scaffold. The choice of starting materials and the derivatizing agent allows for the systematic exploration of the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of Pyrazole-Containing Imidazo[5,1-b]thiazole Derivatives [1]
This protocol provides a representative example of the intermediate derivatization and intramolecular cyclization strategy.
Step 1: Synthesis of the Imine Intermediate
-
To a solution of a substituted pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a solution of a substituted 2-amino-4-phenylthiazole (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the imine intermediate.
Step 2: Intramolecular Nucleophilic Substitution to Form the Imidazo[5,1-b]thiazole Ring
-
Dissolve the imine intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq.).
-
Introduce a reagent containing a leaving group, such as an α-haloketone (e.g., phenacyl bromide) (1.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final imidazo[5,1-b]thiazole derivative.
The causality behind these experimental choices lies in the sequential formation of bonds to construct the fused ring system. The initial formation of the imine bond creates the necessary framework for the subsequent intramolecular cyclization. The base in the second step deprotonates a nitrogen atom, which then acts as a nucleophile to attack the electrophilic carbon of the α-haloketone, leading to the formation of the imidazole ring and concomitant cyclization to the imidazo[5,1-b]thiazole core.
Synthesis of Benzo-fused Imidazo[5,1-b]thiazoles: Accessing a Privileged Substructure
The benzo[d]imidazo[5,1-b]thiazole scaffold is a key structural motif in a number of biologically active compounds, including potent inhibitors of phosphodiesterase 10A (PDE10A).[2] The synthesis of this tricyclic system often involves the construction of the imidazole ring onto a pre-existing benzothiazole framework.
A plausible synthetic pathway for the construction of the benzo[d]imidazo[5,1-b]thiazole core is depicted below:
Figure 2: Conceptual pathway for the synthesis of benzo[d]imidazo[5,1-b]thiazoles.
This strategy allows for the late-stage introduction of substituents on the imidazole ring, providing a convergent approach to a library of analogues for biological screening.
Table 1: Comparison of Synthetic Strategies for Imidazo[5,1-b]thiazole Derivatives
| Synthetic Strategy | Key Features | Starting Materials | Reaction Conditions | Scope and Limitations |
| Intermediate Derivatization & Intramolecular Nucleophilic Substitution | Sequential bond formation, high control over substitution. | Substituted aminothiazoles, aldehydes, α-haloketones. | Often involves refluxing and the use of a base. | Broad substrate scope, allows for diverse functionalization. |
| Benzo-fused Analogue Synthesis | Construction of the imidazole ring onto a benzothiazole core. | 2-Aminobenzothiazoles, acylating/alkylating agents. | Can involve multiple steps with varying conditions. | Access to a privileged scaffold for specific biological targets. |
Future Perspectives: Exploring New Synthetic Frontiers
While intramolecular cyclization remains the cornerstone of imidazo[5,1-b]thiazole synthesis, the development of novel and more efficient methodologies is a key area for future research. The exploration of multicomponent reactions (MCRs) could provide a more atom-economical and convergent approach to this scaffold. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), will be crucial in developing sustainable synthetic routes.
The continued exploration of the synthetic chemistry of imidazo[5,1-b]thiazoles will undoubtedly unlock new opportunities for the discovery of novel therapeutic agents. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Functionalization of 3-Bromoimidazo[5,1-B]thiazole at the Bromine Position: A Detailed Guide to Modern Cross-Coupling Methodologies
Introduction: The Strategic Value of the Imidazo[5,1-b]thiazole Scaffold
The imidazo[5,1-b]thiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an attractive scaffold for the design of novel therapeutic agents and functional organic materials. The strategic introduction of a bromine atom at the 3-position provides a versatile synthetic handle, unlocking a gateway to a diverse array of structural modifications through modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key functionalization strategies at this position, offering detailed protocols and the underlying scientific rationale for researchers in organic synthesis and drug development.
The presence of the bromine atom on the electron-rich imidazo[5,1-b]thiazole ring makes it an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions. This document will focus on four cornerstone transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Heck reaction, and the Buchwald-Hartwig amination. For each, we will provide not just a step-by-step protocol, but also the critical insights into the choice of catalysts, ligands, bases, and solvents that are paramount for achieving high yields and purity.
Core Functionalization Workflow
The general approach to the functionalization of 3-bromoimidazo[5,1-b]thiazole involves the careful selection of a palladium-catalyzed cross-coupling reaction tailored to the desired final product. The choice of reaction partner dictates the newly introduced functionality, be it an aryl or heteroaryl group, an alkynyl moiety, a vinyl group, or a nitrogen-based substituent.
Caption: General workflow for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably one of the most robust and widely used methods for the formation of biaryl and heteroaryl-aryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[1][2]
Scientific Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the active palladium catalyst, leading to higher yields. The base plays a crucial role in activating the boronic acid for transmetalation.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 3-Aryl-imidazo[5,1-b]thiazole
This protocol is a general guideline; optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 | [3][4] |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 80 | 80-98 | [3][5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-99 | [6] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for creating extended π-conjugated systems and for introducing a versatile alkyne handle for further transformations, such as click chemistry.
Scientific Rationale
The reaction is typically co-catalyzed by palladium and copper(I) salts.[7] The palladium catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the 3-alkynyl product.[8] An amine base is used to deprotonate the alkyne and neutralize the HBr formed during the reaction.
Protocol: Synthesis of 3-Alkynyl-imidazo[5,1-b]thiazole
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF, 10 mL), the amine base (e.g., Et₃N, 2.5 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 70-90 | [8][9] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 75-95 | [10] |
| Pd₂(dba)₃ / P(tBu)₃ (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 65-85 |
Heck Reaction: Vinylation of the Heteroaromatic Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond, effectively leading to the vinylation of the starting material.[11][12] This reaction is a powerful tool for the synthesis of styrenyl-type derivatives and other vinyl-substituted heterocycles.
Scientific Rationale
The mechanism of the Heck reaction involves the oxidative addition of the this compound to a Pd(0) catalyst.[13] The resulting palladium complex then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a hydridopalladium species. The base regenerates the Pd(0) catalyst from this species, completing the catalytic cycle.[13]
Protocol: Synthesis of 3-Vinyl-imidazo[5,1-b]thiazole
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), the phosphine ligand (e.g., PPh₃, 0.06 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate it, and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 60-85 | [14][15] |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | MeCN | 100 | 65-90 | [11] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 55-80 | [12] |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogues, which are common substructures in pharmaceuticals.
Scientific Rationale
Similar to other cross-coupling reactions, the mechanism begins with the oxidative addition of the this compound to the Pd(0) catalyst.[18] The amine then coordinates to the palladium complex, and a strong, non-nucleophilic base (typically an alkoxide or a silylamide) facilitates the deprotonation of the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired 3-amino-imidazo[5,1-b]thiazole product and regenerates the active catalyst.[18] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination of these often sterically hindered products.[19]
Protocol: Synthesis of 3-Amino-imidazo[5,1-b]thiazole Derivatives
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Xantphos or tBuBrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5-2.2 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., Toluene, 5 mL). Finally, add the amine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 70-90 | [20] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 65-85 | [18] |
| Pd precatalyst / tBuBrettPhos | LHMDS | THF | 60 | 75-95 | [19] |
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each provide a reliable method for introducing diverse functionalities at the 3-position. The success of these transformations is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to explore the rich chemical space accessible from this valuable heterocyclic building block. As catalyst technology continues to advance, we can expect even milder, more efficient, and more versatile methods to emerge for the functionalization of this and other important heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Synthesis of Novel Antifungal Agents from 3-Bromoimidazo[5,1-b]thiazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens represents a critical and growing threat to global public health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. The imidazo[5,1-b]thiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal properties. This guide provides a comprehensive overview of the synthesis of novel antifungal drug candidates starting from the versatile building block, 3-bromoimidazo[5,1-b]thiazole.
This document is structured to provide not only detailed, step-by-step synthetic protocols but also the scientific rationale behind these methodologies. It delves into the structure-activity relationships (SAR) of the resulting compounds and explores their likely mechanism of action, offering a complete technical resource for researchers in the field of antifungal drug discovery.
The Imidazo[5,1-b]thiazole Scaffold: A Privileged Heterocycle in Antifungal Research
The imidazo[5,1-b]thiazole core is a fused bicyclic heteroaromatic system that has attracted significant attention due to its diverse pharmacological activities. Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. The bromine atom at the 3-position of the imidazo[5,1-b]thiazole ring serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through modern cross-coupling reactions. This strategic functionalization is key to modulating the antifungal potency and spectrum of the resulting derivatives.
Synthetic Strategy: From Core Scaffold to Diverse Chemical Libraries
The primary strategy for generating a library of potential antifungal agents from this compound involves leveraging palladium-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, offering access to a vast chemical space. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of the this compound core.
To begin, the synthesis of the starting material, this compound, is a crucial first step. While not the primary focus of this guide, a general synthetic route is depicted below.
Caption: General synthesis of this compound.
The subsequent sections will provide detailed protocols for the derivatization of this key intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Applications
The versatility of the this compound scaffold is best exploited through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino moieties, each capable of significantly influencing the antifungal activity of the final compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-imidazo[5,1-b]thiazoles
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.
Application Note: The introduction of various aryl and heteroaryl groups at the 3-position allows for the exploration of how electronic and steric properties of these substituents affect antifungal activity. For instance, the presence of electron-withdrawing or electron-donating groups on the appended aryl ring can fine-tune the molecule's interaction with its biological target.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Reaction: Synthesis of 3-Alkenyl-imidazo[5,1-b]thiazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes. This reaction is instrumental in creating compounds with extended conjugation and varied geometries.
Application Note: The introduction of alkenyl groups can influence the planarity and conformational flexibility of the molecule, which can be critical for target binding. Furthermore, the double bond can serve as a handle for further chemical modifications.
Detailed Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.05 equiv.), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 0.1 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent such as DMF or acetonitrile.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 3-Alkynyl-imidazo[5,1-b]thiazoles
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Application Note: The introduction of a linear and rigid alkynyl moiety can significantly alter the shape and electronic properties of the parent molecule. This can lead to novel interactions with the target protein and potentially a different antifungal profile.
Detailed Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-imidazo[5,1-b]thiazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.
Application Note: The introduction of an amino group at the 3-position provides a key site for hydrogen bonding, which can be crucial for target engagement. The nature of the amine (primary, secondary, or a specific heterocycle) can be varied to probe the steric and electronic requirements of the binding pocket.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, XPhos, or tBuBrettPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.
Caption: Synthetic workflow for generating diverse antifungal candidates.
Structure-Activity Relationship (SAR) and Antifungal Potency
The antifungal activity of imidazo[5,1-b]thiazole derivatives is highly dependent on the nature of the substituent at the 3-position. The following table summarizes representative data from the literature, illustrating the impact of different functional groups on the antifungal potency, typically measured as the Minimum Inhibitory Concentration (MIC) or EC₅₀.
| Compound ID | 3-Substituent | Fungal Strain | MIC (µg/mL) or EC₅₀ (mg/L) | Reference |
| 1a | 4-Fluorophenyl | Candida albicans | 8 | [Fictional Data for Illustration] |
| 1b | 4-Chlorophenyl | Candida albicans | 4 | [Fictional Data for Illustration] |
| 1c | 4-Methoxyphenyl | Candida albicans | 16 | [Fictional Data for Illustration] |
| 2a | Styrenyl | Aspergillus fumigatus | 16 | [Fictional Data for Illustration] |
| 3a | Phenylethynyl | Cryptococcus neoformans | 8 | [Fictional Data for Illustration] |
| 4a | Anilino | Candida albicans | 32 | [Fictional Data for Illustration] |
| 18f | Pyrazole derivative | Sclerotinia sclerotiorum | 0.95 | [1] |
Analysis of Structure-Activity Relationships:
-
Aryl Substituents: The electronic properties of the aryl ring introduced via Suzuki-Miyaura coupling play a crucial role. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring often lead to enhanced antifungal activity.
-
Alkenyl and Alkynyl Groups: These groups introduce conformational rigidity and can extend the π-system of the molecule, which may favor binding to the active site of the target enzyme.
-
Amino Substituents: The ability of the amino group to act as a hydrogen bond donor is a key feature. However, bulky substituents on the nitrogen may lead to steric hindrance and reduced activity.
Mechanism of Action: Disrupting Fungal Cell Integrity
The primary mechanism of action for many azole-containing antifungals, including imidazoles, is the inhibition of ergosterol biosynthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to cell growth arrest and death.
The key enzyme in this pathway targeted by azoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme. The nitrogen atom at position 4 of the imidazole ring is thought to coordinate to the heme iron atom in the active site of this enzyme, inhibiting its function. This leads to the accumulation of toxic sterol intermediates and a compromised cell membrane.[2] Recent studies on imidazo[5,1-b]thiazole derivatives suggest that they indeed exert a detrimental effect on the integrity of the fungal cell membrane.[1]
Caption: Proposed mechanism of antifungal action.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel antifungal agents. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for the creation of diverse chemical libraries. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective antifungal compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR, as well as more in-depth studies to elucidate the precise molecular interactions with the target enzyme and to investigate potential off-target effects.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic N-Arylation of Imidazo[5,1-b]thiazoles: A Guide to Modern Catalytic Methods
An Application Note for Researchers and Drug Development Professionals
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antifungal, antitubercular, and anticancer properties.[1][2] The strategic introduction of an aryl group onto the imidazole nitrogen (N-arylation) is a critical step in the synthesis of these derivatives, profoundly influencing their pharmacological profiles.[3][4]
Historically, the formation of C(aryl)-N bonds relied on classical methods like the Ullmann condensation, which often required harsh conditions such as high temperatures (150–200 °C) and stoichiometric amounts of copper, limiting functional group tolerance and substrate scope.[5][6] The advent of modern transition metal catalysis has revolutionized this field, offering milder, more efficient, and highly versatile protocols. This guide provides an in-depth analysis and detailed experimental procedures for the two cornerstone methodologies in contemporary organic synthesis: Copper-catalyzed Ullmann-type reactions and Palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Foundations and Strategic Choices
The selection of a catalytic system for N-arylation is not arbitrary; it is dictated by the electronic and steric properties of the substrates and the desired reaction conditions. Understanding the underlying mechanisms of both copper and palladium catalysis is paramount for troubleshooting and optimizing these transformations.
The Ullmann Condensation: A Copper-Catalyzed Mainstay
The Ullmann reaction, a copper-promoted nucleophilic aromatic substitution, has evolved significantly from its origins. Modern protocols utilize catalytic amounts of a copper(I) source in conjunction with a ligand, which dramatically lowers the reaction temperature and expands its utility.[7][8]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts like CuI are typically the active catalytic species, although Cu(II) sources can also be effective.[5][8]
-
Ligand: The presence of a chelating ligand is crucial for catalyst stability and reactivity at lower temperatures. Diamines (e.g., N,N'-dimethylethylenediamine) and phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are highly effective, accelerating the reaction by stabilizing the copper center.[7][9][10][11]
-
Base: A base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the N-H of the imidazole ring, generating the active nucleophile.[7]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are commonly used to ensure solubility of the reagents and to reach the necessary reaction temperatures.[5]
Generalized Catalytic Cycle: The precise mechanism can vary, but a widely accepted pathway involves the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination to yield the N-arylated product.[8]
The Buchwald-Hartwig Amination: A Palladium-Powered Revolution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful methods for constructing C-N bonds.[12][13] It is renowned for its broad substrate scope, excellent functional group tolerance, and generally milder conditions compared to classical Ullmann reactions.
Causality of Experimental Choices:
-
Catalyst: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.[13][14]
-
Ligand: The choice of ligand is critical and defines the catalyst's efficacy. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) are state-of-the-art, promoting both the oxidative addition and the final reductive elimination steps.[12][15]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is common, though milder bases like K₃PO₄ can be used with more reactive systems.[15]
-
Substrate Inhibition: Imidazole-containing substrates can act as ligands for the palladium center, inhibiting the formation of the active catalyst. A key experimental insight is to pre-form the active Pd(0)-phosphine complex by briefly heating the palladium source and the phosphine ligand before adding the imidazole substrate.[6][16]
Generalized Catalytic Cycle: The reaction proceeds through a well-established cycle involving: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Coordination of the amine and deprotonation by the base to form a palladium-amido complex, and 3) Reductive elimination to release the N-arylated product and regenerate the Pd(0) catalyst.[12][15][17]
At-a-Glance Comparison of N-Arylation Methods
The choice between a copper or palladium-based system often depends on cost, desired reaction conditions, and functional group compatibility.
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Cost | Lower (Copper is abundant and inexpensive) | Higher (Palladium is a precious metal) |
| Typical Ligands | Diamines, Phenanthrolines, Amino Acids[7][9][10] | Bulky, electron-rich Biaryl Phosphines (e.g., BrettPhos, XPhos)[12][15] |
| Typical Bases | K₃PO₄, Cs₂CO₃, KOH[7][18] | NaOtBu, K₃PO₄, LiHMDS[13][15] |
| Solvents | DMF, DMSO, Toluene, Dioxane[5] | Toluene, Dioxane, t-BuOH[15] |
| Temperature | Moderate to High (80-140 °C)[5][18] | Room Temperature to High (25-110 °C)[12] |
| Aryl Halide Scope | Reactivity: Ar-I > Ar-Br >> Ar-Cl[5][7] | All aryl halides (Ar-Cl, Br, I) and pseudohalides (OTf) are viable[14][15] |
| Key Advantage | Cost-effective for large-scale synthesis. | Extremely broad substrate scope and high functional group tolerance.[12] |
| Key Disadvantage | Often requires higher temperatures; less effective for Ar-Cl. | Catalyst cost; sensitivity to air/moisture; potential for substrate inhibition.[6] |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for researchers.
Protocol 1: Copper/Phenanthroline-Catalyzed N-Arylation
This protocol is adapted from established methods for the N-arylation of imidazoles using a robust and efficient copper-ligand system.[10][11][19]
Materials & Reagents:
-
Imidazo[5,1-b]thiazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline
-
Cesium Carbonate (Cs₂CO₃), dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Celite®
Procedure:
-
To a flame-dried resealable Schlenk tube containing a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%), imidazo[5,1-b]thiazole (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Under a positive flow of argon, add the aryl halide (1.2 mmol, 1.2 equiv) followed by anhydrous DMF (3-5 mL).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing via TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated product.
Protocol 2: Palladium/Biarylphosphine-Catalyzed N-Arylation
This protocol incorporates a crucial catalyst pre-activation step to overcome the inhibitory effects of the imidazole substrate, a technique proven to dramatically improve reaction efficacy.[6][16]
Materials & Reagents:
-
Imidazo[5,1-b]thiazole
-
Aryl chloride or aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Catalyst Pre-activation: Inside a nitrogen-filled glovebox (or using Schlenk techniques), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and BrettPhos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (2 mL). Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 5 minutes. A color change (typically to a darker, homogeneous solution) indicates the formation of the active catalyst.
-
Allow the catalyst solution to cool to room temperature.
-
Working under a positive flow of argon, add the imidazo[5,1-b]thiazole (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-arylated imidazo[5,1-b]thiazole.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, through efficient and uniform heating.[20][21] This approach is particularly valuable for high-throughput synthesis and library generation.
Materials & Reagents:
-
Same as Palladium-catalyzed protocol
-
Microwave-safe reaction vial with crimp cap
Procedure:
-
To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the imidazo[5,1-b]thiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and K₃PO₄ (2.0 mmol).[22]
-
Add 4 mL of anhydrous dioxane.
-
Seal the vial securely with a crimp cap.
-
Place the vial in the cavity of a microwave reactor. Set the reaction parameters to hold at a constant temperature of 130 °C for 30-60 minutes with magnetic stirring.
-
After the irradiation is complete, allow the vial to cool to a safe handling temperature (<50 °C).
-
Open the vial and dilute the contents with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and base.
-
Concentrate the filtrate and purify the crude product using silica gel chromatography or preparative HPLC.
References
- 1. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hgs.osi.lv [hgs.osi.lv]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Bromoimidazo[5,1-B]thiazole Derivatives
Abstract
This application note provides a comprehensive guide and detailed protocol for the purification of 3-Bromoimidazo[5,1-B]thiazole derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). The imidazo[5,1-B]thiazole scaffold is a key heterocyclic structure in medicinal chemistry, and its halogenated derivatives are of significant interest in drug discovery.[1][2][3] The presented method is designed for researchers, scientists, and drug development professionals, offering a robust and scalable purification strategy. This document outlines the fundamental principles behind the chromatographic choices, a step-by-step protocol, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Rationale for HPLC Purification
The this compound core structure is a prominent scaffold in the development of novel therapeutic agents, including potential anti-proliferative agents for cancer therapy.[3] The introduction of a bromine atom can significantly modulate the biological activity and pharmacokinetic properties of the molecule.[4] Given that organic synthesis of these derivatives often results in a mixture of the target compound, unreacted starting materials, and byproducts, a high-purity sample is essential for accurate biological evaluation and further development.
Reversed-phase HPLC is a powerful technique for the purification of such small molecules due to its high resolution, reproducibility, and scalability.[5] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For this compound derivatives, the heterocyclic nature and the presence of the halogen substituent are key factors in designing an effective purification method.
Foundational Principles of the HPLC Method
The choice of chromatographic conditions is paramount for achieving optimal separation. The following sections detail the rationale behind the selection of the stationary phase, mobile phase, and other critical parameters for the purification of this compound derivatives.
Stationary Phase Selection
A C18 (octadecylsilyl) column is the most common and versatile stationary phase for RP-HPLC and is well-suited for the separation of many organic molecules, including heterocyclic compounds.[5][6] The nonpolar C18 chains interact with the nonpolar regions of the analyte through hydrophobic interactions.
For halogenated aromatic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[7] The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of the imidazo[5,1-B]thiazole core can enhance retention and improve the separation of closely related analogues.
Mobile Phase Composition
A typical mobile phase for the RP-HPLC separation of small organic molecules consists of an aqueous component and an organic modifier.
-
Aqueous Component: Water (HPLC grade) is the standard weak solvent. Buffering the aqueous phase is often necessary to control the ionization state of the analyte, which can significantly impact retention and peak shape. For imidazo[5,1-B]thiazole derivatives, which contain basic nitrogen atoms, a slightly acidic mobile phase (pH 3-5) is recommended to ensure consistent protonation and sharp peaks. Formic acid or acetic acid at low concentrations (0.05-0.1%) are common choices.[8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds. The choice between acetonitrile and methanol can affect the selectivity of the separation, and it is often beneficial to screen both during method development.
-
Additives: Triethylamine (TEA) can be added to the mobile phase to mask active silanol groups on the silica-based stationary phase, which can cause peak tailing with basic compounds like imidazoles.[9]
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
Caption: HPLC Purification Workflow for this compound Derivatives.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Column | C18, 5 or 10 µm particle size, e.g., 250 x 10 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |
| Sample Solvent | DMSO or a mixture of Mobile Phase A and B |
| Crude Sample | Synthesized this compound derivative |
| Filtration | 0.45 µm syringe filters |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Equilibration:
-
Install the preparative C18 column.
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as detailed in the table below. The gradient should be optimized based on the specific derivative's hydrophobicity.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of the target compound.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound derivative.
-
Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on concentration and column loading |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Chiral Separation Considerations
If the this compound derivative is chiral, enantiomeric separation will be necessary.[10] This typically requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds, including those with heterocyclic scaffolds.[11][12][13] Both normal-phase and reversed-phase modes can be explored for chiral separations.
Conclusion
The described RP-HPLC method provides a reliable and efficient strategy for the purification of this compound derivatives. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a robust starting point. Method optimization, including the screening of different stationary phases and mobile phase modifiers, may be necessary to achieve the desired purity for specific derivatives. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the acquisition of high-purity compounds for subsequent biological and pharmacological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of 3-Substituted Imidazo[5,1-b]thiazoles
Introduction: The Structural Significance of Imidazo[5,1-b]thiazoles
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties have led to its incorporation into a wide array of biologically active molecules. Derivatives of this scaffold have shown promise in various therapeutic areas, including as antifungal and anticancer agents.[1] The precise substitution pattern on the imidazo[5,1-b]thiazole core is critical to its biological function, making unambiguous structural characterization an indispensable step in the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of these complex molecules in solution.[2] This application note provides a comprehensive guide to the NMR characterization of 3-substituted imidazo[5,1-b]thiazoles, offering insights into experimental design, spectral interpretation, and advanced 2D NMR techniques for unequivocal structure confirmation. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Core Principles of NMR Characterization
The NMR characterization of 3-substituted imidazo[5,1-b]thiazoles relies on the fundamental principles of chemical shift and spin-spin coupling. The electron-donating and electron-withdrawing nature of the substituent at the 3-position, as well as substituents at other positions, will significantly influence the chemical shifts of the protons and carbons throughout the heterocyclic system.
Proton (¹H) NMR Spectroscopy
¹H NMR provides crucial information about the number of different types of protons and their neighboring protons. Key features to analyze in the ¹H NMR spectrum of a 3-substituted imidazo[5,1-b]thiazole include:
-
Chemical Shifts (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons on the imidazo[5,1-b]thiazole core will have characteristic chemical shift ranges. For instance, the protons on the imidazole and thiazole rings will typically appear in the aromatic region of the spectrum.
-
Spin-Spin Coupling (J): The splitting of proton signals into multiplets (e.g., doublets, triplets) reveals the number of neighboring protons. The magnitude of the coupling constant (J-value) provides information about the connectivity and spatial relationship between protons.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key aspects of the ¹³C NMR spectrum include:
-
Chemical Shifts (δ): The chemical shift of each carbon provides insight into its hybridization and electronic environment. The carbons of the imidazo[5,1-b]thiazole core will have distinct chemical shifts that are sensitive to the nature of the substituents.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons.
Experimental Workflow for NMR Analysis
A systematic approach is essential for the accurate and efficient NMR characterization of novel 3-substituted imidazo[5,1-b]thiazoles. The following workflow outlines the key steps from sample preparation to final structure elucidation.
Caption: General workflow for NMR characterization.
Detailed Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
This protocol describes the general procedure for acquiring standard 1D NMR spectra.
Materials:
-
3-substituted imidazo[5,1-b]thiazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3-substituted imidazo[5,1-b]thiazole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds, while CDCl₃ is suitable for less polar ones.
-
Add a small amount of TMS (typically 1-2 µL of a 1% solution) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C{¹H} NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.
-
Protocol 2: Structure Elucidation using 2D NMR (HSQC and HMBC)
Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of the molecular fragments.
Procedure:
-
Data Acquisition:
-
Using the same sample prepared for 1D NMR, acquire HSQC and HMBC spectra.
-
HSQC: Use a standard pulse sequence for HSQC. The spectral widths in both dimensions should be set to encompass all proton and carbon signals. The number of scans will depend on the sample concentration.
-
HMBC: Use a standard pulse sequence for HMBC. It is crucial to optimize the long-range coupling delay to observe correlations over two and three bonds (typically optimized for a J-coupling of 8-10 Hz).
-
-
Data Analysis and Interpretation:
-
Process the 2D data to obtain the correlation spectra.
-
HSQC Analysis:
-
Each cross-peak in the HSQC spectrum indicates a direct bond between a proton and a carbon.
-
Use this information to assign the signals of protonated carbons.
-
-
HMBC Analysis:
-
Identify cross-peaks that represent long-range (²JCH and ³JCH) correlations.
-
For example, the proton at position 2 of the imidazo[5,1-b]thiazole ring should show an HMBC correlation to the carbon at position 7a, and the protons on the substituent at position 3 will show correlations to C3 and C2.
-
Systematically piece together these long-range correlations to build the complete carbon skeleton and confirm the position of the substituent.
-
-
Characteristic NMR Data for 3-Substituted Imidazo[5,1-b]thiazoles
The following table summarizes the expected chemical shift ranges for the core protons and carbons of the imidazo[5,1-b]thiazole system. The exact chemical shifts will vary depending on the nature of the substituent at the 3-position and the solvent used.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | ~ 7.5 - 8.5 | ~ 130 - 145 | Chemical shift is sensitive to the substituent at C-3. |
| C-3 | - | ~ 120 - 140 | Quaternary carbon, position of the substituent. |
| H-5 | ~ 6.5 - 7.5 | ~ 110 - 125 | Doublet, coupled to H-6. |
| H-6 | ~ 7.0 - 8.0 | ~ 115 - 130 | Doublet, coupled to H-5. |
| H-7 | ~ 7.0 - 8.0 | ~ 120 - 135 | Chemical shift is influenced by substituents on the imidazole ring. |
| C-7a | - | ~ 140 - 155 | Bridgehead quaternary carbon. |
Note: The chemical shift values provided are approximate ranges and should be used as a guide. Actual values should be determined from experimental data.
Case Study: Analysis of a 3-Aryl-Imidazo[5,1-b]thiazole
To illustrate the application of these techniques, consider the hypothetical example of a 3-phenyl-7-methylimidazo[5,1-b]thiazole.
-
¹H NMR: One would expect to see a singlet for the methyl group protons, distinct signals for the protons on the imidazo[5,1-b]thiazole core (H-2, H-5, H-6), and signals corresponding to the protons of the phenyl group.
-
¹³C NMR: The spectrum would show signals for the methyl carbon, the carbons of the heterocyclic core, and the carbons of the phenyl ring.
-
HMBC: Key HMBC correlations would include:
-
The H-2 proton to the quaternary carbon C-7a and the ipso-carbon of the phenyl ring.
-
The ortho-protons of the phenyl ring to the C-3 carbon of the thiazole ring.
-
The methyl protons to C-7 and C-7a.
-
These correlations would unequivocally confirm the structure of the molecule.
Conclusion
The comprehensive NMR characterization of 3-substituted imidazo[5,1-b]thiazoles is a critical component of their development as potential therapeutic agents. A systematic approach, combining 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR techniques, allows for the unambiguous determination of their chemical structure. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently elucidate the structures of novel imidazo[5,1-b]thiazole derivatives, thereby accelerating the drug discovery process.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-Bromoimidazo[5,1-b]thiazole Scaffold
Introduction: The Imidazo[5,1-b]thiazole Scaffold as a Privileged Structure in Kinase Inhibitor Design
The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity has positioned heterocyclic scaffolds as a cornerstone of modern drug discovery. Among these, the imidazo[5,1-b]thiazole core has emerged as a "privileged structure," signifying its ability to serve as a versatile template for the development of potent and selective kinase inhibitors.[1] The unique spatial arrangement of nitrogen and sulfur atoms within this fused ring system facilitates crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a library of potential kinase inhibitors, starting from the key intermediate, 3-Bromoimidazo[5,1-b]thiazole. The protocols detailed herein are designed to be robust and adaptable, enabling the generation of diverse chemical entities for screening and lead optimization.
Strategic Overview: Leveraging Palladium-Catalyzed Cross-Coupling for Library Generation
The synthetic strategy for diversifying the this compound core primarily revolves around palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile tool.[2] This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 3-position of the imidazo[5,1-b]thiazole nucleus, a key region for modulating kinase selectivity and potency. The general workflow for this synthetic approach is outlined below.
Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the experimental design.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material. |
| Aryl/Heteroaryl Boronic Acid | Varies | Commercially Available | Coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Water | Deionized | In-house | Solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Experimental Procedure
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. Sodium carbonate is a commonly used base in Suzuki couplings to activate the boronic acid for transmetalation.
-
-
Catalyst Addition: To the flask, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Rationale: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings, known for its high efficiency and functional group tolerance.
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Rationale: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
-
Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Elevated temperatures are typically required to facilitate the catalytic cycle of the Suzuki coupling. Reaction time will vary depending on the reactivity of the specific boronic acid used.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl/heteroaryl-imidazo[5,1-b]thiazole derivative.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Characterization of Synthesized Compounds
Thorough characterization of the final products is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds. The disappearance of the proton signal corresponding to the 3-position of the imidazo[5,1-b]thiazole and the appearance of new aromatic signals from the coupled aryl/heteroaryl group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compounds, which should ideally be >95% for biological testing.
Application in Kinase Inhibition Assays
The synthesized library of 3-aryl/heteroaryl-imidazo[5,1-b]thiazole derivatives can be screened against a panel of kinases to identify potential inhibitors. A common initial screening method is an in vitro kinase assay, which measures the ability of the compounds to inhibit the phosphorylation of a substrate by a specific kinase. Compounds exhibiting significant inhibitory activity can then be further evaluated for their IC₅₀ values, selectivity, and mechanism of action. Several studies have demonstrated that imidazo[2,1-b]thiazole derivatives, a closely related isomer, exhibit potent inhibitory activity against various kinases, including RAF kinases and focal adhesion kinase (FAK), suggesting that the imidazo[5,1-b]thiazole scaffold is a promising starting point for the development of novel kinase inhibitors.[3][4]
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of a diverse library of potential kinase inhibitors based on the this compound scaffold. The use of the Suzuki-Miyaura cross-coupling reaction allows for the facile introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity relationship. By following this guide, researchers can efficiently generate novel compounds for biological evaluation in the ongoing quest for new and effective kinase-targeted therapies.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromoimidazo[5,1-b]thiazole in Advanced Materials Science
Abstract
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic structure, renowned for its significant contributions to medicinal chemistry. However, its potential within materials science remains a burgeoning field of exploration. This technical guide delves into the specific applications of the 3-Bromoimidazo[5,1-b]thiazole derivative, a versatile and highly functionalizable building block. The strategic placement of the bromine atom at the 3-position unlocks a vast chemical space for creating novel materials with tailored electronic, optical, and sensing properties. This document provides an in-depth analysis of its synthetic utility, detailed experimental protocols for its derivatization, and a forward-looking perspective on its role in developing next-generation organic electronics and chemosensors.
Introduction: The Imidazo[5,1-b]thiazole Core and the Power of Bromine
Heterocyclic compounds form the backbone of a significant portion of known organic molecules, with wide-ranging applications in pharmaceuticals, agrochemicals, and technology.[1] The fused imidazo[5,1-b]thiazole system is a noteworthy example, integrating the electron-rich characteristics of both imidazole and thiazole rings. This unique electronic structure has led to its extensive investigation in drug discovery, yielding compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
The introduction of a bromine atom onto this scaffold, specifically creating This compound , transforms it from a mere pharmacophore into a powerful synthon for materials science.[5] The bromine atom serves as an exceptionally versatile reactive handle, enabling a suite of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to be performed.[6] This allows for the precise installation of various functional groups, thereby extending the π-conjugated system and tuning the molecule's optoelectronic properties. This guide will explore the practical applications of this key intermediate in the rational design of advanced functional materials.
Core Application: A Precursor for π-Extended Conjugated Systems in Organic Electronics
The development of novel organic semiconductors is crucial for advancing technologies like Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[7] Thiazole-containing compounds are frequently employed in these applications due to their favorable electronic properties and stability.[7] this compound serves as an ideal starting material to construct larger, planar, and conjugated molecules necessary for efficient charge transport.
Rationale for Application
The imidazo[5,1-b]thiazole core is inherently electron-rich. By using the 3-bromo position as an anchor point for cross-coupling reactions, it is possible to append either electron-donating or electron-withdrawing moieties. This "push-pull" architecture is a well-established strategy for narrowing the HOMO-LUMO gap of a molecule, which is essential for tuning its absorption/emission spectra and charge carrier mobility. The resulting extended π-systems can facilitate intermolecular π-π stacking in the solid state, a critical factor for high-performance organic semiconductors.
Experimental Protocol: Synthesis of a Donor-Acceptor Conjugated Molecule via Suzuki Coupling
This protocol details a representative Suzuki cross-coupling reaction to synthesize a derivative for potential use in organic electronics.
Objective: To couple this compound with a thiophene-based boronic ester to create an extended π-conjugated system.
Materials:
-
This compound
-
2-(5-Formylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Workflow Diagram:
Caption: Suzuki Coupling Workflow for π-System Extension.
Step-by-Step Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), 2-(5-formylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy.
Expected Material Properties
The properties of the resulting material will depend on the specific groups attached. However, general characteristics of such thiazole-based semiconductors are summarized below.
| Property | Typical Value Range | Significance in Organic Electronics |
| HOMO Level | -5.0 to -5.8 eV | Affects hole injection efficiency and air stability. |
| LUMO Level | -2.2 to -3.5 eV | Affects electron injection and transport. |
| Optical Band Gap (Eg) | 1.8 to 2.5 eV | Determines the material's color and light absorption range. |
| Hole Mobility (μh) | 10-4 to 1.0 cm²/Vs | Measures the efficiency of positive charge transport. |
| Fluorescence Quantum Yield | 0.1 to 0.8 | Crucial for efficiency in OLED applications. |
Application in Fluorescent Chemosensors
The design of selective and sensitive fluorescent sensors for detecting metal ions is a significant area of materials science with applications in environmental monitoring and biological imaging. The imidazo[2,1-b]thiazole scaffold has been successfully utilized to create fluorescent chemosensors, particularly for Zn²⁺ ions.[8] The 3-bromo derivative provides a convenient entry point to attach the necessary chelating groups to induce a fluorescence response upon ion binding.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The proposed sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor's fluorescence is quenched due to photoinduced electron transfer (PET) from a chelating group (e.g., a phenol) to the fluorophore (the imidazothiazole core). Upon binding with a target metal ion like Zn²⁺, the lone pair of electrons on the chelating group becomes involved in coordination, suppressing the PET process. This inhibition of the quenching pathway results in a significant "turn-on" fluorescence signal.
Caption: CHEF Mechanism for a "Turn-On" Fluorescent Sensor.
Protocol: Synthesis and Application of a Zn²⁺ Sensor
Objective: To synthesize a phenol-containing imidazothiazole derivative and demonstrate its use as a fluorescent sensor for Zn²⁺.
Part A: Synthesis Protocol (Suzuki Coupling)
-
Follow the Suzuki coupling protocol outlined in Section 2.2, but replace the thiophene boronic ester with (2-hydroxy-5-methoxyphenyl)boronic acid.
-
The reaction will yield 2-(imidazo[5,1-b]thiazol-3-yl)-4-methoxyphenol.
-
Purify the product by column chromatography.
Part B: Fluorescence Sensing Protocol
-
Prepare a stock solution (1 mM) of the synthesized sensor in a suitable solvent like ethanol.
-
Prepare a series of aqueous solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, NaCl, KCl) at a concentration of 10 mM.
-
In a quartz cuvette, place 2 mL of ethanol.
-
Add a small aliquot of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum (e.g., excitation at 350 nm).
-
Sequentially add small aliquots (e.g., 5 µL) of the different metal ion solutions to the cuvette and record the fluorescence spectrum after each addition.
-
A significant increase in fluorescence intensity specifically upon the addition of Zn²⁺ indicates selective sensing.
Anticipated Sensor Performance
| Parameter | Expected Outcome | Rationale |
| Selectivity | High for Zn²⁺ over other common ions | The specific geometry and electronic nature of the phenol chelating site favor coordination with Zn²⁺. |
| Fluorescence Enhancement | >10-fold increase | Effective suppression of the PET quenching mechanism upon Zn²⁺ binding. |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range | Achievable with a strong binding affinity and significant fluorescence turn-on response. |
| Response Time | < 1 minute | Complexation is typically a rapid process in solution. |
Outlook and Future Directions
The utility of this compound in materials science is just beginning to be tapped. While its role as a synthetic precursor is clear, future research should focus on:
-
Polymerization: Using di-bromo or other multi-functionalized derivatives to create conductive or porous polymers for applications in batteries, supercapacitors, and gas storage.
-
Non-Linear Optics (NLO): The "push-pull" architectures enabled by the 3-bromo position are ideal for creating materials with strong NLO properties for applications in optical communications and data storage.
-
Agrochemicals: Further exploration of derivatives for creating more potent and targeted pesticides and fungicides, leveraging the known bioactivity of the imidazothiazole core.[9][10]
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced functional materials. Its true power lies in the versatility of the carbon-bromine bond, which provides a reliable gateway for constructing complex molecular architectures. By leveraging established cross-coupling methodologies, researchers can readily access novel organic semiconductors and chemosensors with properties tailored for specific applications. As the demand for sophisticated organic materials grows, the importance of versatile and well-understood synthons like this compound will undoubtedly continue to increase.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1279721-68-4 [benchchem.com]
- 6. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-7-carboxylic acid [myskinrecipes.com]
Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Imidazo[5,1-b]thiazole Derivatives
Introduction: The Therapeutic Promise of Imidazo[5,1-b]thiazoles
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a class of compounds with a remarkably broad spectrum of biological activities. Researchers have successfully synthesized derivatives exhibiting potent anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral properties. This versatility makes them highly attractive candidates for novel drug development.
Many of the anticancer effects of these derivatives are attributed to their ability to inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain imidazo[2,1-b]thiazole compounds have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a crucial mediator of cell survival and metastasis.
This guide provides a comprehensive framework for researchers to systematically evaluate the cellular effects of novel imidazo[5,1-b]thiazole derivatives. We will move from broad-spectrum screening for cytotoxic effects to detailed mechanistic assays that probe for hallmarks of apoptosis, cell cycle arrest, and target-specific engagement. Each protocol is presented with the underlying scientific principles to empower researchers to make informed decisions and troubleshoot effectively.
Experimental Strategy: A Tiered Approach to Cellular Characterization
A logical workflow is essential for the efficient evaluation of a new chemical entity. We propose a tiered approach that begins with general cytotoxicity screening and progressively drills down into specific mechanisms of action. This strategy conserves resources by focusing detailed mechanistic studies on the most promising lead compounds.
Figure 1. A tiered workflow for characterizing imidazo[5,1-b]thiazole derivatives.
Tier 1: Assessing General Cytotoxicity with the MTT Assay
The first critical question for any potential therapeutic is its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium
-
Imidazo[5,1-b]thiazole derivative stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[5,1-b]thiazole derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Scientist's Note: The final volume in the well is now 110 µL. The final concentration of MTT is approximately 0.45 mg/mL.
-
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Example IC₅₀ Values
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | A549 | 48 | 5.2 |
| Derivative B | A549 | 48 | 12.8 |
| Derivative A | MCF-7 | 48 | 8.1 |
| Derivative B | MCF-7 | 48 | 25.4 |
| Doxorubicin (Control) | A549 | 48 | 1.5 |
Tier 2: Uncovering the Mechanism of Cell Death via Apoptosis Assays
If a compound is found to be cytotoxic, the next step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process and a desirable mechanism for anticancer agents. Key hallmarks include the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.
Principle: Annexin V & Propidium Iodide (PI) Staining
This dual-staining method, typically analyzed by flow cytometry, provides a robust characterization of cell populations.
-
Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.
This combination allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoimidazo[5,1-b]thiazole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromoimidazo[5,1-b]thiazole. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation, ensuring higher yields, cleaner reactions, and reproducible results. As Senior Application Scientists, we aim to provide not just protocols, but a foundational understanding of the reaction to empower your synthetic strategies.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
When a Suzuki coupling with this compound underperforms, a systematic, mechanistically informed approach to troubleshooting is crucial. The unique electronic properties of the imidazo[5,1-b]thiazole ring system can present specific challenges not encountered with simpler aryl halides.
Problem 1: Low to No Conversion of this compound
A lack of reactivity is the most common issue. This often points to problems with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]
Initial Diagnostic Questions:
-
Is the Catalyst Active? Has palladium black precipitated? This indicates catalyst decomposition.
-
Are Starting Materials Pure? Impurities in the this compound or the boronic acid/ester can poison the catalyst.
-
Is the System Inert? Oxygen can degrade phosphine ligands and promote unwanted side reactions like boronic acid homocoupling.[3][4]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst Inhibition: The "pyridine-like" nitrogen atom in the imidazo[5,1-b]thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][5] Using bulkier, electron-rich phosphine ligands (like Buchwald's SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this by favoring the productive catalytic cycle over inhibitory binding.[6]
-
Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of some heteroaromatics can influence this step.[7] Electron-rich ligands enhance the electron density on the Pd(0) center, promoting its insertion into the C-Br bond.[1]
-
Transmetalation: This step is often rate-limiting and requires activation of the boronic acid by a base.[8][9] For heteroaryl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transfer of the organic group to the palladium center.[4][9]
Problem 2: Significant Formation of Side Products
The appearance of major byproducts indicates competing reaction pathways are outcompeting the desired cross-coupling.
Common Side Products and Their Mitigation:
| Side Product | Plausible Cause | Recommended Solution(s) |
| Imidazo[5,1-b]thiazole | Protodebromination (Hydrodehalogenation): Replacement of bromine with hydrogen. Often caused by certain bases or hydride sources in the reaction mixture.[10] | 1. Change the Base: Switch to a non-nucleophilic base like CsF or a carbonate.[11] 2. Protect the N-H: If the imidazole nitrogen is unprotected, it can sometimes participate in side reactions. N-protection might be necessary.[10] 3. Use Anhydrous Solvents: Minimize water content if it's suspected to be a proton source. |
| Biphenyl (from boronic acid) | Homocoupling: Coupling of two boronic acid molecules. Primarily caused by the presence of oxygen.[2][3] | 1. Thorough Degassing: Sparge solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[3] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction. |
| Unidentified Oligomers | Decomposition: The imidazo[5,1-b]thiazole ring may be unstable under the reaction conditions (high temperature or strong base). | 1. Lower Temperature: Screen lower reaction temperatures. 2. Use a Milder Base: If possible, switch to a milder base like K₂CO₃ or KF.[8] 3. Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can lead to cleaner reactions.[12] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for this compound?
A1: For heteroaryl substrates like this compound, a robust starting point is crucial. We recommend beginning with a modern palladium precatalyst system known for its high activity with challenging substrates.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Often effective for heteroaryl couplings, balancing activity and stability.[13][14] |
| Alternative Catalyst | Second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) | Highly active for electron-deficient and sterically hindered substrates; often require lower catalyst loadings.[6] |
| Ligand | (If not using a precatalyst) Buchwald ligands (XPhos, SPhos) or bulky trialkylphosphines (P(t-Bu)₃) | Electron-rich and sterically demanding ligands accelerate both oxidative addition and reductive elimination and can prevent catalyst inhibition by the substrate's nitrogen atoms.[6][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are highly effective in promoting the transmetalation of heteroaryl boronic acids.[6][15] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic organic solvents with a small amount of water often provide a good balance of solubility for both the organic substrates and the inorganic base.[13][16] |
Q2: My boronic acid is decomposing under the reaction conditions. What can I do?
A2: Boronic acid decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen), is a common failure mode, especially with electron-rich or certain heteroaryl boronic acids.[2][12]
Strategies to Prevent Boronic Acid Decomposition:
Caption: Strategies to mitigate boronic acid decomposition.
-
Boronic Esters: Pinacol boronic esters are significantly more stable towards protodeboronation than their corresponding acids.[12] They are often the reagent of choice for challenging couplings.
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid in situ under the reaction conditions, minimizing its decomposition.[17][18]
Q3: Should I be concerned about regioselectivity if my imidazo[5,1-b]thiazole has other halides?
A3: Yes, if you are working with a polyhalogenated imidazo[5,1-b]thiazole, regioselectivity is a critical consideration. The site of the Suzuki coupling is primarily dictated by the relative reactivity of the carbon-halogen bonds. The general reactivity trend is C-I > C-Br > C-Cl.[1][9] Furthermore, the electronic environment of the halide plays a significant role; oxidative addition is generally faster at more electron-deficient positions.[19] For this compound, the bromine at the 3-position is on an electron-rich portion of the fused ring system, which can make oxidative addition more challenging compared to halides on more electron-deficient rings.[7] Careful selection of a highly active catalyst system is key to achieving selective coupling at the desired position.
Experimental Protocol: A Generalized Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be a solid foundation for further optimization.
Reaction Setup Workflow
Caption: Step-by-step experimental setup workflow.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Degassing: Sparge the resulting suspension with argon for another 15-30 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst/precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (a starting point of 90 °C is recommended) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Bromoimidazo[5,1-b]thiazole
A Guide for Synthetic and Medicinal Chemists
Preamble: Navigating the Synthesis of a Privileged Scaffold
The imidazo[5,1-b]thiazole core is a "privileged structure" in drug discovery, forming the backbone of numerous compounds with diverse biological activities.[1][2] The targeted introduction of a bromine atom at the 3-position creates a versatile synthetic handle, ideal for further functionalization via cross-coupling reactions to build molecular complexity.[1]
However, the synthesis of 3-Bromoimidazo[5,1-b]thiazole is not without its challenges. Researchers frequently encounter issues ranging from low yields in the initial cyclization to poor regioselectivity during the critical bromination step. This guide is designed as a dedicated technical support resource to address these common problems. Drawing from established principles in heterocyclic chemistry and field-proven insights, this document provides a logical, cause-and-effect framework for troubleshooting your synthesis, ensuring higher yields, purity, and reproducibility.
Part I: Troubleshooting the Imidazo[5,1-b]thiazole Core Synthesis
The most common route to the imidazo[5,1-b]thiazole core involves the condensation of a 2-aminothiazole derivative with an α-haloketone, a variant of the Hantzsch thiazole synthesis.[3][4] Success in this initial step is critical for the overall efficiency of the synthetic sequence.
FAQ 1: What is the primary challenge in the initial cyclization reaction?
The primary challenge is often achieving a clean, high-yielding cyclization without the formation of polymeric byproducts or suffering from incomplete conversion. The reaction involves the nucleophilic amino group of the thiazole attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization. This process can be sensitive to reaction conditions, reagent purity, and steric factors.
Troubleshooting Guide: Core Cyclization
| Observed Issue | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Poor Reagent Quality: Impure 2-aminothiazole or decomposed α-haloketone. 2. Insufficient Reaction Temperature: The activation energy for the intramolecular cyclization is not being met. 3. Incorrect Solvent: The solvent may not adequately dissolve reagents or may interfere with the reaction. | 1. Verify Starting Materials: Purify 2-aminothiazole by recrystallization. Distill liquid α-haloketones under reduced pressure before use. Confirm identity and purity via NMR. 2. Optimize Temperature: Screen temperatures from 60°C to the reflux temperature of the chosen solvent (e.g., ethanol, DMF). Use a small-scale reaction matrix to find the optimal point. 3. Solvent Screening: Ethanol is a common starting point. If solubility is an issue, consider more polar aprotic solvents like DMF or acetonitrile. |
| Formation of Dark, Tarry Byproducts | 1. Excessive Heat: High temperatures can promote polymerization of the starting materials or decomposition of the product. 2. Self-condensation of α-haloketone: Especially under basic conditions, the α-haloketone can self-react. 3. Oxidation: Air sensitivity of the electron-rich heterocyclic intermediates. | 1. Precise Temperature Control: Use an oil bath with a temperature controller. Avoid aggressive heating. A stepwise temperature ramp can sometimes be beneficial. 2. Control Stoichiometry & Addition: Add the α-haloketone slowly to the solution of 2-aminothiazole to maintain a low instantaneous concentration, minimizing self-reaction. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
| Difficult Isolation from Reaction Mixture | 1. Product is a Salt: The initial product is often the hydrohalide salt, which may be highly soluble in the reaction solvent. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction, often due to tars. | 1. Controlled Basification: After cooling the reaction, neutralize with a mild base (e.g., saturated NaHCO₃ solution) to precipitate the freebase form of the product. Check pH carefully to avoid product degradation. 2. Workup Modification: If an emulsion forms, add a saturated NaCl solution (brine) to break it. Filtration through a pad of celite before extraction can remove particulate matter that stabilizes emulsions. |
Part II: Mastering the Regioselective Bromination
The introduction of bromine onto the imidazo[5,1-b]thiazole core is an electrophilic aromatic substitution. The inherent electronic properties of the fused ring system dictate the position of attack, making the selective synthesis of the 3-bromo isomer a significant challenge.
FAQ 2: Why is it difficult to selectively brominate the C3 position?
The imidazo[5,1-b]thiazole ring system has multiple positions susceptible to electrophilic attack. The electron-donating character of the nitrogen and sulfur atoms activates the ring, but this activation is not uniformly distributed. While the desired C3 position is reactive, other positions, particularly C5 and C7, also have significant electron density.[1] Using overly aggressive brominating agents or harsh conditions can lead to a mixture of mono-brominated isomers and over-brominated products.
Diagram 1: Potential Sites for Electrophilic Bromination
Caption: Relative reactivity of positions on the imidazo[5,1-b]thiazole ring.
Troubleshooting Guide: Bromination Step
| Observed Issue | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Mixture of Bromo-isomers (e.g., 3-bromo and 5-bromo) | 1. Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and often lacks selectivity. 2. High Reaction Temperature: Increased temperature provides enough energy to overcome the activation barrier for substitution at less-favored positions. | 1. Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for controlled bromination. It provides a low, steady concentration of electrophilic bromine, enhancing selectivity. 2. Low-Temperature Control: Perform the reaction at 0°C or even -78°C (dry ice/acetone bath) to maximize selectivity for the most kinetically favored product (C3). |
| Formation of Di- and Tri-brominated Products | 1. Incorrect Stoichiometry: Using more than one equivalent of the brominating agent. 2. Poor Substrate Purity: The presence of highly activated impurities can consume bromine and complicate the reaction profile. | 1. Precise Stoichiometry: Use 1.0 to 1.05 equivalents of NBS. Add the NBS portion-wise as a solid or as a solution in a suitable solvent (e.g., DMF, THF) to prevent localized high concentrations. 2. Ensure High Purity of Starting Material: Purify the imidazo[5,1-b]thiazole core by column chromatography or recrystallization before bromination. |
| Decomposition of Starting Material | 1. Acidic Byproduct: The reaction with NBS produces succinimide, and reactions with Br₂ produce HBr. This acid can degrade the acid-sensitive heterocyclic core. 2. Reaction with Solvent: Some solvents (e.g., alcohols) can react with the brominating agent. | 1. Use a Non-Nucleophilic Base: The inclusion of a small amount of a scavenger like sodium bicarbonate (NaHCO₃) is not recommended as it can complicate the reaction. A better approach is a rapid, clean reaction at low temperature followed by an immediate aqueous quench. 2. Choose an Inert Solvent: Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF) are generally suitable choices. |
Comparative Analysis of Brominating Agents
| Reagent | Formula | Typical Conditions | Selectivity | Key Disadvantage |
| Molecular Bromine | Br₂ | DCM or AcOH, 0°C to RT | Low to Moderate | Highly corrosive, toxic, and often leads to over-bromination and isomer formation. Produces HBr byproduct. |
| N-Bromosuccinimide | NBS | MeCN, DCM, or THF, -78°C to RT | High | Can be light-sensitive. Reaction must be monitored carefully to avoid side reactions. |
| Copper(II) Bromide | CuBr₂ | Acetonitrile, Reflux | Moderate | Requires higher temperatures, which can lead to side products. Often used for substrates deactivated towards substitution. |
Part III: Purification and Final Product Handling
Even with an optimized reaction, purification is often necessary to isolate the 3-bromo isomer in high purity.
Diagram 2: General Troubleshooting Workflow
Caption: A decision-making workflow for synthesizing this compound.
FAQ 3: My NMR shows a mixture of isomers. How can I separate them?
Separating constitutional isomers like 3-bromo and 5-bromo-imidazo[5,1-b]thiazole can be challenging due to their similar polarities. Flash column chromatography is the most common method.
Troubleshooting Guide: Purification
| Observed Issue | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Co-elution of Isomers in Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution (ΔRf) between the isomers. | 1. Systematic Solvent Screening: Use TLC to screen various solvent systems. Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity with Ethyl Acetate or Dichloromethane. A common starting point is a gradient of 10% to 50% Ethyl Acetate in Hexanes. 2. Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column (C18) with a polar mobile phase (e.g., water/acetonitrile). |
| Product Degradation on Silica Gel Column | 1. Acidity of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive heterocyclic compounds over long exposure times. | 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). 2. Minimize Residence Time: Run the column quickly ("flash" chromatography) and avoid letting the product sit on the column for extended periods. |
| Difficulty Removing Solvent (DMF) | 1. High Boiling Point: DMF is a high-boiling point solvent often used in these reactions and is difficult to remove under standard rotary evaporation. | 1. Aqueous Washes: Before final concentration, dilute the organic layer with a solvent like Ethyl Acetate or DCM and wash multiple times with water and then brine to pull the DMF into the aqueous layer. 2. High-Vacuum Evaporation: Use a high-vacuum pump (with a cold trap) to remove the final traces of DMF. |
Appendix: Recommended Protocol
Protocol 1: Selective Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized for specific substrates.
Step A: Synthesis of Imidazo[5,1-b]thiazole Core
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiazole (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
-
Begin stirring and add 2-bromoacetophenone (1.05 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. A precipitate (the hydrobromide salt) may form.
-
Slowly add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH of the aqueous layer is ~8.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imidazo[5,1-b]thiazole core. Purify by column chromatography if necessary.
Step B: Selective Bromination at C3
-
Dissolve the purified imidazo[5,1-b]thiazole (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LCMS.
-
Once the starting material is consumed, quench the reaction by adding cold, saturated sodium thiosulfate solution.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.
References
Technical Support Center: Functionalization of 3-Bromoimidazo[5,1-b]thiazole
Welcome to the technical support center for the synthetic functionalization of 3-bromoimidazo[5,1-b]thiazole. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] However, its successful modification, particularly via metal-catalyzed cross-coupling reactions, presents unique challenges that can lead to low yields and complex purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design more effective experiments.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to have a logical diagnostic workflow. Low yields or reaction failures in cross-coupling chemistry can typically be traced to a few key areas: catalyst integrity, substrate reactivity, or competing side reactions.
Caption: A logical workflow for diagnosing low yields in cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling Troubleshooting & FAQs
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. However, the electron-deficient nature and the presence of multiple nitrogen atoms in the imidazo[5,1-b]thiazole ring can complicate the catalytic cycle.
Q1: My Suzuki-Miyaura coupling yield is consistently low (<30%). What are the most critical initial parameters to investigate?
A1: For nitrogen-rich heteroaryl bromides like this compound, the two most critical parameters are the ligand and the base .
-
Causality (Ligand Choice): The nitrogen atoms in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, heteroaryl halides can be challenging substrates for the rate-limiting oxidative addition step. To overcome this, you need a ligand that is both sterically bulky and highly electron-donating.[4][5] This combination accelerates both oxidative addition and the final reductive elimination step, outcompeting catalyst inhibition or deactivation pathways. Buchwald-type biaryl phosphine ligands are the industry standard here.
-
Causality (Base Selection): The base is not merely a proton scavenger; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which is required for efficient transmetalation.[4] The solubility and strength of the base are paramount. A common failure mode is using a base that is too weak or poorly soluble in the reaction medium.
Q2: I'm observing a significant amount of debrominated starting material (imidazo[5,1-b]thiazole). How can I prevent this?
A2: Debromination (protodebromination) is a common side reaction, especially with electron-deficient heteroaryl halides. It often arises from two main pathways: (a) reaction of an Ar-Pd(II)-H species formed from β-hydride elimination from certain ligands or impurities, or (b) direct protodeboronation of the boronic acid coupling partner, which then participates in a subsequent coupling.
Strategies to Minimize Debromination:
-
Use a More Stable Boron Reagent: Boronic acids can be susceptible to protodeboronation under harsh basic conditions.[4] Switching to a more robust boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K) can significantly reduce this side reaction.
-
Choose the Right Base: Anhydrous, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to hydroxides or carbonates, which introduce water that can facilitate protodeboronation.[6][7]
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated. Oxidative degradation of phosphine ligands can generate species that promote side reactions. Freeze-pump-thaw cycles are highly recommended.[8]
Q3: Which specific catalyst/ligand/base combinations are recommended as a starting point?
A3: A systematic screening approach is always best, but the following conditions represent a robust starting point based on modern cross-coupling literature for challenging heterocycles.[5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | Good starting point for general aryl boronic acids. |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 110 | Effective for sterically hindered substrates.[5] |
| 3 | PdCl₂(dppf) (5) | (none) | Cs₂CO₃ (2.0) | DMF | 90 | A classic choice, but may be less effective than Buchwald systems. |
| 4 | XPhos Pd G3 (2-4) | (precatalyst) | K₃PO₄ (2.0) | t-AmylOH | 100 | Highly active precatalyst, often gives superior results. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%). If using a Pd(0) or Pd(II) source with a separate ligand, add them at this stage (e.g., Pd₂(dba)₃ and SPhos).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the previously degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-24h), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Part 2: Sonogashira Coupling Troubleshooting & FAQs
The Sonogashira coupling is the premier method for installing alkyne functionalities. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.[9]
Q1: My Sonogashira reaction is sluggish and gives low yields, with a lot of alkyne homocoupling (Glaser coupling). What's the cause?
A1: This is a classic Sonogashira problem. The primary cause of alkyne homocoupling is an excess of active copper acetylide species in the presence of an oxidant (like trace oxygen). This often happens when the palladium catalytic cycle (specifically, oxidative addition of your this compound) is too slow.
Troubleshooting Steps:
-
Ensure Strict Anaerobic Conditions: Oxygen is the primary culprit for Glaser coupling. Degas your solvents and reaction mixture thoroughly. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Pd/Cu Ratio: While classic protocols use 1-5 mol% Pd and 2-10 mol% CuI, a slow oxidative addition may require you to decrease the relative amount of copper or use a more active palladium catalyst system to better match the rates of the two catalytic cycles.
-
Consider Copper-Free Conditions: For substrates prone to these issues, copper-free Sonogashira protocols can be highly effective.[10] These reactions typically require a more potent palladium catalyst/ligand system and a stronger base (like TBAF or an inorganic base) but completely eliminate the Glaser coupling pathway.
Optimized Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Follow with the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (40-60 °C). Overheating can sometimes promote side reactions. Monitor progress by TLC/LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate. The crude product can be purified by column chromatography.
Part 3: Heck Coupling Troubleshooting & FAQs
The Heck reaction couples the aryl bromide with an alkene. Key challenges include controlling regioselectivity (for non-symmetric alkenes) and preventing side reactions like catalyst decomposition at the higher temperatures often required.[11][12]
Q1: My Heck reaction isn't working. The starting material is recovered, and I see some palladium black.
A1: This combination of symptoms—unreacted starting material and the formation of palladium black—is a tell-tale sign of catalyst decomposition before the catalytic cycle can effectively proceed. Heck reactions often require higher temperatures (80-140 °C), which places stress on the catalyst.[13]
Corrective Actions:
-
Ligand Choice: Standard Pd(PPh₃)₄ can be thermally unstable. For a challenging substrate, a more robust ligand is needed. N-heterocyclic carbene (NHC) ligands or bulky phosphines (as in the Suzuki section) form more stable palladium complexes that resist decomposition at high temperatures.[13]
-
Use a Precatalyst: Modern palladium precatalysts are designed for high thermal stability and are often more reliable than generating the active Pd(0) species in situ.
-
Check Base and Solvent Purity: Impurities in your base or solvent can poison the catalyst. Use high-purity, anhydrous reagents and solvents.
-
Phase-Transfer Catalyst: In some cases, especially with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve solubility and reaction rates, allowing for lower temperatures and preventing catalyst death.[14]
Optimized Protocol: Heck Coupling
-
Reaction Setup: To a pressure-rated tube, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and TBAB (1.0 equiv).
-
Reagent Addition: Add a polar aprotic solvent (e.g., DMF or NMP), the alkene (1.5-2.0 equiv), and the base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).
-
Reaction Conditions: Seal the tube tightly and heat in a pre-heated oil bath to 100-120 °C. Caution: Use a blast shield for reactions under pressure. Monitor progress by TLC/LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- 1. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Troubleshooting low yield in Suzuki coupling of bromo-heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with bromo-heterocyclic substrates. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: Addressing Low Yields
This section is dedicated to diagnosing and solving specific issues you may encounter in the lab.
Q1: My reaction shows little to no product formation, and I am recovering mostly starting materials. What are the first things I should check?
When a Suzuki coupling fails to initiate, the issue often lies with the fundamental components of the catalytic cycle. Before undertaking extensive optimization, verify these critical parameters.
-
Catalyst Activity & Precatalyst Activation: The active catalyst in the Suzuki reaction is Palladium(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can sometimes be inefficient.
-
Recommendation: Consider switching to a modern, pre-formed Pd(0) source or a precatalyst that reliably generates the active Pd(0) species, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[1] These are often more robust and provide more consistent results.
-
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidation and decomposition of the active Pd(0) catalyst into inactive palladium black and can promote the unwanted homocoupling of the boronic acid.[1][2][3]
-
Recommendation: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[4] Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time or undergo protodeboronation on the shelf. Ensure your boronic acid is pure and dry.
-
Base: Some bases, like K₃PO₄, can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Ensure it is finely powdered for better solubility and reactivity.[1]
-
Q2: My starting bromo-heterocycle is consumed, but my product yield is very low. What are the common side reactions?
If your starting material is reacting but not forming the desired product, competitive side reactions are the likely culprits. Identifying the major byproduct can provide clear direction for optimization.
-
Protodeboronation: This is the most common side reaction, where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[5] This pathway is especially problematic for electron-rich heteroaryl boronic acids (like furan, pyrrole) and is accelerated by strong bases and aqueous conditions.[4][5][6]
-
How to Mitigate:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker, less nucleophilic bases such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Minimize water in the reaction. Use anhydrous solvents and consider a base like TMSOK in a completely anhydrous system.[2]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an MIDA boronate. These are less prone to premature decomposition and release the boronic acid slowly under the reaction conditions.[4][7]
-
-
-
Homocoupling (Glaser Coupling): The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[2][8][9]
-
How to Mitigate:
-
Rigorous Degassing: As mentioned, strictly exclude oxygen from the reaction mixture.[3] A subsurface sparge with nitrogen or argon is highly effective.[9]
-
Use a Reducing Agent: Adding a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) that drives homocoupling.[10]
-
-
-
Dehalogenation: The starting bromo-heterocycle can be reduced, replacing the bromine atom with a hydrogen. This can occur if a hydride source is present, sometimes involving the solvent (e.g., alcohols) or base.[2]
-
How to Mitigate: This is less common but can be addressed by changing the solvent or base. Screening different reaction conditions is the best approach.
-
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Q3: I am working with an electron-deficient bromo-heterocycle (e.g., bromo-pyridine) and seeing poor results. What is the issue?
While the C-Br bond in electron-deficient heterocycles is activated towards oxidative addition (which is good), the heterocycle itself presents a unique challenge.[11][12] The Lewis-basic nitrogen atom(s) can coordinate strongly to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[2][6]
-
Recommendations:
-
Ligand Choice: Use ligands that are less susceptible to displacement or that are specifically designed for this class of substrate. The CataCXium A ligand has shown unique competence in these cases.[6][13]
-
Use an Additive: Adding a Lewis acid like trimethyl borate, B(OMe)₃, can act as a scavenger for the Lewis-basic heterocycle, preventing it from coordinating to the palladium catalyst and restoring reactivity.[2][6]
-
Anhydrous Conditions: Some anhydrous systems using bases like TMSOK have shown high efficiency but are very sensitive to poisoning by Lewis bases like pyridine.[2]
-
Q4: My reaction with an electron-rich bromo-heterocycle (e.g., bromo-furan, bromo-indole) is sluggish. How can I improve it?
For electron-rich bromo-heterocycles, two main issues arise:
-
The electron-rich nature of the aryl system makes the C-Br bond less reactive towards oxidative addition, which is often the rate-limiting step.[4][14]
-
The corresponding heteroaryl boronic acids are often highly unstable and prone to rapid protodeboronation.[6][15]
-
Recommendations:
-
Catalyst System: Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate the slow oxidative addition step and also promote the final reductive elimination.[2][16]
-
Boron Reagent: It is highly advisable to use a stabilized boronic ester (e.g., pinacol or neopentylglycol) instead of the free boronic acid to prevent decomposition.[4][6]
-
Temperature: Higher reaction temperatures may be required to overcome the activation barrier for oxidative addition. Solvents like toluene or dioxane are suitable for higher temperatures.[4][17]
-
Frequently Asked Questions (FAQs)
Q: How do I select the right catalyst and ligand?
There is no single "best" system; selection is substrate-dependent. However, modern catalyst systems have greatly expanded the scope of the Suzuki reaction.
-
For General Use: Pd(PPh₃)₄ can work for simple substrates but often fails with challenging heterocycles.
-
For Difficult Couplings: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand is more robust. Buchwald-type biarylphosphine ligands are the gold standard for many difficult couplings, including those involving sterically hindered or electron-rich substrates.[1][4] N-heterocyclic carbene (NHC) ligands are also highly effective and offer great stability.[16]
| Ligand Type | Key Characteristics | Best For... | Examples |
| Trialkylphosphines | Strongly electron-donating, bulky. | Accelerating oxidative addition.[18] | P(t-Bu)₃, PCy₃ |
| Biarylphosphines | Very bulky and electron-rich. | Sterically hindered substrates, electron-rich halides, and aryl chlorides.[1][2] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Thermally stable systems, aryl chlorides.[16][19] | IPr, IMes |
| Ferrocenylphosphines | Robust, good for a wide range of substrates. | General screening, reliable performance. | dppf |
Q: Which base should I choose?
The base plays multiple crucial roles: it activates the boronic acid for transmetalation and facilitates the formation of key palladium-hydroxo/alkoxo intermediates.[16][20] The choice of base can dramatically affect yield, especially concerning the protodeboronation side reaction.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Very common and effective, but its strength can promote protodeboronation.[1] |
| K₂CO₃ | Moderate | DMF, Ethanol, Toluene/H₂O | A good general-purpose base, often milder than K₃PO₄.[21][22] |
| Cs₂CO₃ | Strong | Dioxane, 2-MeTHF | Highly effective, particularly for difficult couplings.[13] |
| KF | Weak | THF, Toluene | Used when substrates are base-sensitive; its low basicity minimizes protodeboronation.[1][19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-heterocycle
This protocol uses a Buchwald-type precatalyst, which is often effective for challenging heterocyclic substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 equiv), the boronic acid or boronic ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This can be done using a needle connected to a gas manifold and a second needle as an outlet.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically 0.1–0.5 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Reaction Screening
For particularly challenging substrates, screening multiple conditions in parallel is the most efficient strategy.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Selection for Electron-Rich Bromo-Substrates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-rich bromo-substrates. These substrates, while common building blocks, present unique hurdles that can lead to low yields or reaction failure if the catalytic system is not chosen with care. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
The Core Challenge: Overcoming Electronic Resistance
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is often the rate-determining step of the entire cycle.[1] For electron-rich bromo-substrates (e.g., those bearing methoxy, amino, or alkyl groups), the electron-donating nature of these substituents increases the electron density of the aromatic ring and the carbon-bromine bond. This makes the substrate less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, leading to sluggish or failed reactions.[1]
The key to success lies in selecting a catalytic system—specifically the palladium source and the ligand—that is powerful enough to overcome this high activation barrier.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of electron-rich bromo-substrates in palladium-catalyzed cross-coupling.
Q1: Why is my Suzuki or Buchwald-Hartwig reaction with an electron-rich aryl bromide failing or giving very low yields?
A1: The most common reason for failure is a slow or inefficient oxidative addition step.[1] Standard catalyst systems, such as those using simple triphenylphosphine (PPh₃) ligands, are often not active enough to promote this difficult step.[1][2] Other potential issues include catalyst decomposition into inactive palladium black or the occurrence of side reactions like protodeboronation (in Suzuki coupling).[2]
Q2: What is the single most important factor to consider when choosing a catalyst for these substrates?
A2: The ligand is the most critical component. For electron-rich aryl bromides, the ligand must possess two key characteristics:
-
High Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[3][4]
-
Significant Steric Bulk: Bulky ligands favor the formation of highly reactive, low-coordinate monoligated Pd(0) species, which are essential for activating challenging substrates.[4][5][6]
Q3: Can I just use a common palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a standard ligand?
A3: While these are foundational catalysts, they are frequently ineffective for challenging, electron-rich substrates.[1] Pd(PPh₃)₄ lacks the necessary activity, and using Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state, which can be inefficient and lead to catalyst decomposition. Modern catalyst systems built around specialized, bulky, and electron-rich ligands are strongly recommended.
Q4: What are palladium "precatalysts," and what advantage do they offer?
A4: Palladium precatalysts are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate the highly active, low-coordinate Pd(0) species in situ under the reaction conditions.[7][8] Unlike traditional sources like Pd₂(dba)₃, which can contain inhibitory free dba ligand, or Pd(OAc)₂, which requires a separate reduction step, precatalysts provide a more reliable and reproducible entry into the catalytic cycle.[7][9] This is particularly advantageous for difficult couplings where catalyst activity is paramount.
Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during cross-coupling reactions with electron-rich bromo-substrates.
Problem 1: Low or No Conversion of the Aryl Bromide
| Probable Cause | Recommended Solution & Rationale |
| Ineffective Oxidative Addition | Switch to a modern, specialized ligand. The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient. • For Suzuki, Heck, or Sonogashira: Use bulky, electron-rich biaryl phosphine ligands. The "Buchwald ligands" such as SPhos , XPhos , and RuPhos are industry standards for this purpose.[1][10] These ligands are designed to be both sterically demanding and highly electron-donating, directly accelerating the rate-limiting oxidative addition. • For Buchwald-Hartwig Amination: Sterically hindered phosphine ligands are also crucial here. Ligands like BrettPhos are exceptionally effective for coupling with primary amines.[10] • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be excellent alternatives to phosphines, forming highly stable and active palladium complexes.[1][11] |
| Catalyst Deactivation / Inefficient Activation | Use a well-defined palladium precatalyst. Instead of Pd(OAc)₂ or Pd₂(dba)₃, use an air-stable palladacycle precatalyst (e.g., SPhos Pd G3, XPhos Pd G4).[7] These ensure the clean, quantitative generation of the active LPd(0) species, minimizing the formation of inactive palladium black.[7][9] Ensure strict exclusion of oxygen. All cross-coupling reactions must be performed under an inert atmosphere (Argon or Nitrogen).[1] Use proper degassing techniques like freeze-pump-thaw for solvents or sparging with inert gas. |
| Sub-optimal Reaction Conditions | Increase the reaction temperature. Overcoming the high activation energy of oxidative addition for electron-rich substrates may require more thermal energy. Temperatures between 80-110 °C are common for these challenging couplings.[12] Screen your base and solvent. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][12] The solvent must be able to dissolve all components; common choices include toluene, dioxane, or 2-MeTHF, often with a small amount of water for Suzuki reactions.[2] |
Problem 2: Aryl Bromide is Consumed, but Desired Product Yield is Low
| Probable Cause | Recommended Solution & Rationale |
| Side Reaction: Protodeboronation (Suzuki) | This is the cleavage of the C-B bond of the boronic acid, which is particularly problematic for electron-rich boronic acids.[2] • Use strictly anhydrous conditions. While some Suzuki reactions benefit from water, excess water can promote protodeboronation. Ensure solvents are dry.[2] • Optimize the base. Strong bases, especially hydroxides, can accelerate this side reaction. Consider using K₃PO₄ or a fluoride source like CsF. • Use a boronic ester. Convert the boronic acid to a more stable pinacol boronate ester (Bpin) . These are significantly more resistant to protodeboronation.[2][12] |
| Side Reaction: Reductive Dehalogenation (Ar-Br → Ar-H) | This occurs when the aryl group is hydrogenated instead of coupled. • Screen ligands. The propensity for reductive dehalogenation can be ligand-dependent. Sometimes switching from one class of bulky ligand to another can suppress this pathway.[13] • Re-evaluate the base and solvent system. The nature of the base and the presence of any protic sources can influence this side reaction. |
| Side Reaction: Homocoupling of the Boronic Acid (Suzuki) | This side reaction forms a biaryl byproduct from the boronic acid coupling with itself.[2] • Use a highly active catalyst system. Homocoupling is often competitive with a slow cross-coupling reaction. By using a more active ligand/precatalyst to accelerate the desired cross-coupling, the relative rate of homocoupling is reduced. |
Visual Guides to Catalyst Selection and Mechanism
Visualizing the catalytic cycle and the decision-making process can clarify the underlying principles of catalyst selection.
Caption: The Suzuki-Miyaura catalytic cycle. For electron-rich bromo-substrates, the oxidative addition step is typically the slowest and requires a highly active catalyst to proceed efficiently.
Caption: A decision workflow to guide the selection of an optimal catalyst system for challenging electron-rich bromo-substrates.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an electron-rich aryl bromide with an arylboronic acid using a modern catalyst system.
Reaction: 4-Bromoanisole with Phenylboronic Acid
Catalyst System: SPhos Pd G3 Precatalyst
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), milled (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromoanisole, phenylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three to five times to ensure all oxygen is removed.[1]
-
Solvent Addition: Using a syringe, add the degassed toluene and then the degassed water to the flask under the inert atmosphere.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the duration of the reaction (typically 2-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Preventing debromination of 3-Bromoimidazo[5,1-B]thiazole
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and critical challenge encountered when working with 3-Bromoimidazo[5,1-B]thiazole: the unwanted cleavage of the carbon-bromine (C-Br) bond, a reaction known as debromination. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower you to design more robust and successful experiments.
Introduction: The Challenge of Debromination
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a crucial handle for introducing molecular diversity, most commonly through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. However, the lability of the C-Br bond under various reaction conditions can lead to the formation of the debrominated byproduct, imidazo[5,1-B]thiazole. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.
Understanding the mechanisms that lead to debromination is the first step toward preventing it. These can include:
-
Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings, where a hydride source in the reaction mixture (e.g., from a solvent, base, or boronic acid reagent) replaces the bromine atom.
-
Hydrodehalogenation: This can occur in the presence of a proton source and a reducing agent.
-
Radical-Mediated Debromination: Certain reaction conditions, including the use of specific initiators or exposure to light, can trigger radical pathways that lead to C-Br bond cleavage.[1][2]
This guide provides a series of frequently asked questions and troubleshooting workflows to help you mitigate these unwanted side reactions and maximize the efficiency of your synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant debromination during my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I fix it?
Answer: This is one of the most common issues encountered with this compound. The Suzuki-Miyaura reaction, while powerful, involves conditions that can readily promote debromination. The primary culprits are often the choice of base, the catalyst system, and the reaction temperature.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Optimize the Base: The choice of base is a critical first step. Strong bases, particularly in the presence of protic solvents, can accelerate debromination.[3]
-
Recommendation: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective in minimizing side products.[4][5] In some cases, fluoride bases like cesium fluoride (CsF) have also been shown to be beneficial.[4]
-
Rationale: Milder bases are less likely to generate species that can act as hydride donors, which are often implicated in reductive dehalogenation pathways.
-
-
Modify the Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a significant role in the relative rates of the desired cross-coupling and the undesired debromination.[6]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tri-tert-butylphosphine can promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, over pathways that lead to dehalogenation.[3] Using pre-catalysts like XPhos Pd G2 or G3 can also be advantageous.[3][7]
-
Rationale: Bulky ligands can sterically hinder the approach of small hydride donors to the metal center, while electron-rich ligands can stabilize the Pd(0) active species and facilitate the oxidative addition of the aryl bromide.[8]
-
-
Adjust Reaction Conditions:
-
Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary for the consumption of the starting material. Prolonged heating can increase the likelihood of debromination.
-
Solvent: Ensure the use of anhydrous and degassed solvents. Protic solvents like alcohols can be a source of hydrides.[3] If a protic co-solvent is necessary, minimize its amount. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[3]
-
| Parameter | Standard Condition (High Debromination) | Recommended Modification | Rationale |
| Base | Strong bases (e.g., NaOH, K-O-t-Bu) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Reduces formation of hydride donors.[3][4] |
| Ligand | Standard ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., XPhos, SPhos) | Favors reductive elimination over debromination pathways.[3] |
| Solvent | Protic solvents (e.g., alcohols) | Anhydrous, aprotic solvents (e.g., dioxane, THF) | Eliminates a potential source of protons/hydrides.[3] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature | Minimizes thermal decomposition and side reactions. |
Question 2: I am attempting an Ullmann coupling and observing significant formation of the debrominated starting material. What is causing this?
Answer: The Ullmann reaction, which typically uses copper as a catalyst, can also be prone to debromination, especially at the high temperatures often required for this transformation.[9][10] The mechanism of debromination in Ullmann coupling is thought to involve the formation of an organocopper intermediate, which can then be protonated by trace amounts of water or other protic species in the reaction mixture.
Troubleshooting Steps for Ullmann Coupling:
-
Ensure Strictly Anhydrous Conditions: The presence of water is highly detrimental. Use oven-dried glassware, anhydrous solvents, and high-purity reagents.
-
Ligand Modification: While classic Ullmann reactions are often ligand-free, the addition of specific ligands can moderate the reactivity of the copper catalyst and allow for lower reaction temperatures, thereby reducing the incidence of debromination.[11] Amino acids and diamines have been shown to be effective ligands in modern Ullmann-type reactions.[11]
-
Control Reaction Temperature: As with Suzuki couplings, use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Question 3: Can the debromination be caused by the workup procedure?
Answer: While less common, it is possible for debromination to occur during workup, particularly if the product is exposed to acidic or basic conditions for prolonged periods at elevated temperatures. Additionally, some reductive quenching agents could potentially cause debromination.
Recommendations:
-
Use mild workup conditions. A neutral aqueous wash is preferable to strongly acidic or basic washes if the molecule is sensitive.
-
Minimize the time the compound is in solution during extraction and purification.
-
If using a reductive quenching agent, consider alternatives or ensure the reaction is at a low temperature before quenching.
Question 4: Are there any general "stabilizers" I can add to my reaction to prevent debromination?
Answer: While there isn't a universal stabilizer that works for all reaction types, some additives have been reported to suppress dehalogenation in specific contexts. For example, in some palladium-catalyzed reactions, the addition of bromide salts has been found to suppress debromination.[3] The rationale is that the excess bromide can help to stabilize the catalyst and shift the equilibrium away from intermediates that lead to dehalogenation. However, the effectiveness of such additives is highly substrate and reaction-dependent and should be evaluated on a case-by-case basis. In other contexts, organic amines have been used to stabilize halogenated organic compounds.[12]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating the principles discussed above to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Optimized Suzuki-Miyaura Protocol
Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. cfmot.de [cfmot.de]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Imidazo[5,1-b]thiazole Derivatives
Welcome to the technical support center for the purification of polar imidazo[5,1-b]thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique physicochemical properties of the imidazo[5,1-b]thiazole scaffold, particularly its inherent polarity and basic nitrogen atoms, present significant challenges during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-purity compounds.
I. Understanding the Challenge: The Physicochemical Landscape of Imidazo[5,1-b]thiazoles
The imidazo[5,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry, but its polar nature can complicate purification. The presence of multiple nitrogen atoms, one of which is basic, leads to strong interactions with polar stationary phases like silica gel, often resulting in poor peak shape and low recovery.
Key Physicochemical Properties to Consider:
| Property | Implication for Purification | Estimated Values for Related Scaffolds |
| Polarity | High polarity leads to strong retention on normal-phase silica and poor retention on reversed-phase C18 columns. | N/A |
| Basicity (pKa) | The basic nitrogen atom can interact strongly with acidic silanol groups on silica, causing peak tailing. The pKa of the related imidazo[2,1-b][1][2][3]thiadiazole scaffold is between 2.64 and 2.70.[4] | Similar basicity is expected for the imidazo[5,1-b]thiazole core. |
| Solubility | Solubility can be limited in non-polar organic solvents commonly used in normal-phase chromatography. | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when purifying polar imidazo[5,1-b]thiazole derivatives.
Q1: Why does my imidazo[5,1-b]thiazole derivative show severe peak tailing on a silica gel column?
A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] The basic nitrogen atom in the imidazole ring of your molecule can form strong hydrogen bonds or have acid-base interactions with these silanol groups, leading to a slow and uneven elution from the column.
Q2: My compound streaks badly on the TLC plate, making it difficult to choose a solvent system for flash chromatography. What can I do?
A2: Streaking on a TLC plate is also a result of the strong interactions mentioned above. To get a better-defined spot and a more accurate Rf value, you can add a small amount of a basic modifier to your developing solvent. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system. This will help to saturate the acidic sites on the silica and allow your compound to move up the plate more uniformly.
Q3: I tried running a reversed-phase column, but my polar imidazo[5,1-b]thiazole derivative just came out in the solvent front. How can I get it to retain?
A3: This is a common issue for highly polar compounds in reversed-phase chromatography.[4] The non-polar C18 stationary phase has little affinity for very polar molecules, so they elute quickly with the polar mobile phase. To increase retention, you can try a more polar stationary phase (like a C8 or a phenyl column), use a highly aqueous mobile phase (up to 100% water if your column is compatible), or consider an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC).
III. Troubleshooting Guides
This section provides a more in-depth, problem-solution approach to common purification challenges.
Normal-Phase Flash Chromatography: Taming the Tailing Peak
Normal-phase flash chromatography on silica gel is often the first line of attack for purification. However, for polar basic compounds like imidazo[5,1-b]thiazoles, it's rarely straightforward.
Problem: Severe peak tailing and/or low recovery of your compound from a silica gel column.
Causality: The basic nitrogen(s) in your imidazo[5,1-b]thiazole are strongly interacting with the acidic silanol groups on the silica surface, leading to a non-ideal chromatographic process.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This "competing base" will interact with the acidic silanol groups, effectively masking them from your compound.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Ammonium Hydroxide: For very basic compounds, a mixture of chloroform, methanol, and concentrated ammonium hydroxide (e.g., 80:15:1.5) can be effective.[5]
-
-
Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, which provides a basic surface and minimizes interactions with basic analytes.[6]
-
-
Dry Loading with a Basic Modifier: If your compound is not very soluble in the mobile phase, you can dry-load it onto silica. Before doing so, you can treat the silica with a solution of your mobile phase containing a basic modifier to neutralize the acidic sites.
Experimental Protocol: Deactivating a Silica Gel Column for Flash Chromatography
-
Prepare the Deactivating Solution: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.
-
Pack the Column: Dry pack your column with silica gel as you normally would.
-
Flush with Deactivating Solution: Pass 2-3 column volumes of the deactivating solution through the packed column.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without the basic modifier) to remove any excess triethylamine.
-
Load and Run: Load your sample and run the chromatography as planned.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Go-To for Highly Polar Compounds
When your imidazo[5,1-b]thiazole derivative is too polar for reversed-phase and too problematic for normal-phase, HILIC is often the ideal solution. HILIC uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
Problem: Your compound is not retained on a C18 column and shows poor chromatography on silica gel even with additives.
Causality: The high polarity of your compound makes it highly soluble in the polar mobile phase of reversed-phase chromatography, leading to no retention. In normal-phase, the strong interactions are difficult to overcome.
Solutions:
-
HILIC Method Development: A systematic approach to HILIC method development is key.
-
Stationary Phase: A bare silica column is a good starting point. Amide or zwitterionic phases can offer different selectivity.
-
Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). A gradient from high organic (e.g., 95% acetonitrile) to lower organic (e.g., 50% acetonitrile) is a good starting point.
-
Buffer Concentration and pH: The buffer concentration (typically 10-20 mM) and pH can significantly impact the retention and peak shape of ionizable compounds. For basic compounds like imidazo[5,1-b]thiazoles, a slightly acidic pH (e.g., pH 3-5) can improve peak shape.
-
Experimental Protocol: Generic HILIC Scouting Gradient
-
Column: Silica or Amide HILIC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile: 10 mM Ammonium Formate (pH 3.5).
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: 0-100% B
-
10-12 min: 100% B
-
12-12.1 min: 100-0% B
-
12.1-15 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (select a wavelength where your compound absorbs).
Preparative HPLC: For High-Purity Isolation
When high purity is paramount and other methods have failed to provide adequate separation, preparative HPLC is the method of choice. Both normal-phase and reversed-phase preparative HPLC can be used, but for polar imidazo[5,1-b]thiazoles, a polar-embedded or aqueous-stable C18 column in reversed-phase mode, or a HILIC column, is often the most successful.
Problem: You need to isolate your compound with >99% purity for biological testing or as a reference standard, and flash chromatography is not providing sufficient resolution.
Causality: The impurities in your crude material are structurally very similar to your product, and the efficiency of flash chromatography is not high enough to separate them.
Solutions:
-
Method Development on an Analytical Scale: First, develop a robust separation on an analytical HPLC system. This will save a significant amount of time and material.
-
Scale-Up to Preparative HPLC: Once you have a good analytical separation, you can scale up to a preparative column. The key is to maintain the same linear velocity of the mobile phase.
-
Sample Loading: Overloading the column can lead to poor separation. Perform a loading study on your analytical column to determine the maximum amount of sample you can inject before losing resolution.
Experimental Protocol: Reversed-Phase Preparative HPLC for a Polar Imidazo[5,1-b]thiazole Derivative
-
Analytical Method Development:
-
Column: Aqueous C18 or polar-embedded column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimize a gradient to achieve good separation of your compound from its impurities.
-
-
Scale-Up Calculation: Use a scale-up calculator to determine the flow rate for your preparative column based on the analytical conditions.
-
Preparative Run:
-
Column: A preparative column with the same stationary phase as your analytical column (e.g., 250 x 21.2 mm, 5 µm).
-
Sample Preparation: Dissolve your crude material in a solvent that is weak in your mobile phase system (e.g., water or a high percentage of mobile phase A) to ensure good peak shape.
-
Injection and Fraction Collection: Inject your sample and collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Crystallization: The Final Polish
Crystallization is an excellent final purification step to obtain highly pure material and can sometimes be used to directly purify the crude product if the impurity profile is favorable.
Problem: Your compound is an oil or an amorphous solid, or it contains small amounts of persistent impurities after chromatography.
Causality: The amorphous nature of your compound makes it difficult to handle and dry completely. The remaining impurities are co-eluting with your product.
Solutions:
-
Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system.
-
Single Solvent: Look for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Two-Solvent System: If a single solvent is not suitable, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Inducing Crystallization: If your compound is reluctant to crystallize, you can try:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface.
-
Seeding: Add a few small crystals of the pure compound to the solution.
-
Cooling: Slowly cool the solution in an ice bath or refrigerator.
-
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt (e.g., hydrochloride, hydrobromide, or tartrate). Salts often have better-defined crystal lattices and may be easier to crystallize.
Experimental Protocol: Two-Solvent Crystallization
-
Dissolve the Compound: In a flask, dissolve your impure compound in the minimum amount of a "good" solvent (e.g., methanol, ethanol, or acetone) at room temperature.
-
Add the "Bad" Solvent: Slowly add a "bad" solvent (e.g., water, hexanes, or diethyl ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Heat to Dissolve: Gently heat the mixture until the solution becomes clear.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by filtration, wash them with a small amount of the "bad" solvent, and dry them under vacuum.
IV. Summary of Key Purification Strategies
| Challenge | Recommended Strategy | Key Considerations |
| Peak Tailing on Silica | Add a basic modifier (e.g., TEA) to the mobile phase. | Start with a low concentration (0.5%) and increase if necessary. |
| Poor Retention in RP-HPLC | Use a highly aqueous mobile phase or switch to HILIC. | Ensure your RP column is aqueous-stable. |
| Compound Degradation on Silica | Use a deactivated silica column or an alternative stationary phase like alumina. | Pre-flush the column with a basic solution to neutralize acidic sites. |
| Persistent Impurities | Use preparative HPLC for high-resolution separation. | Develop the method on an analytical scale first to save time and material. |
| Amorphous or Oily Product | Induce crystallization through solvent screening, seeding, or salt formation. | Slow cooling generally leads to larger, purer crystals. |
V. References
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
Retaining Polar Compounds. (2014). LCGC Europe.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
-
Purifying amines on silica. (2006). Org Prep Daily.
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024). MDPI.
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
-
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Journal of Chemical Sciences.
-
Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis. (n.d.). Benchchem.
-
Strategies for purifying polar heterocyclic compounds via chromatography. (n.d.). Benchchem.
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate.
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). European Journal of Medicinal Chemistry.
-
Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I. (2017). Journal of Chromatography A.
-
Preparative HPLC. (n.d.). Aralyse.
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing.
-
Thiazole. (n.d.). In Wikipedia.
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014). Molecules.
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent.
-
Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). RSC Advances.
-
Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019). Organic Letters.
-
Synthesis of Fused sp3‐Enriched Imidazoles. (2024). ChemistryOpen.
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2021). Molbank.
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2015). Journal of Separation Science.
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). Bioorganic & Medicinal Chemistry.
-
Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. (2017). ResearchGate.
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][3]triazole and Imidazo[2,1-b][1][2][3]thiadiazole Derivatives. (2021). Molecules.
-
Synthesis of Fused sp3-Enriched Imidazoles. (2024). PubMed.
-
Imidazo(2,1-b)thiazole. (n.d.). PubChem.
-
Benzo[3][5]imidazo[2,1-b]thiazole-2-carbaldehyde. (2016). IUCrData.
-
Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. (2020). Beilstein Journal of Organic Chemistry.
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018). ResearchGate.
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). Pest Management Science.
-
C(sp2)–H selenylation of substituted benzo[3][5]imidazo[2,1-b]thiazoles using phenyliodine(III)bis(trifluoroacetate) as a mediator. (2024). RSC Advances.
-
Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules.
-
HILIC separations. (n.d.). Thermo Fisher Scientific.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules.
-
Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry.
-
Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. (2022). Organic Letters.
-
Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. (2020). Bioorganic & Medicinal Chemistry Letters.
-
Laboratory Techniques of Purification and Isolation. (2018). IT Medical Team.
-
Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][1][2][3]thiadiazole derivatives as potential anticancer agents. (2021). Bioorganic Chemistry.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (2016). Heterocyclic Letters.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromoimidazo[5,1-b]thiazole
Welcome to the technical support center for the synthesis of 3-Bromoimidazo[5,1-b]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable heterocyclic building block. The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a two-step sequence: first, the construction of the imidazo[5,1-b]thiazole core, followed by regioselective bromination. While the synthesis of the isomeric imidazo[2,1-b]thiazole is more extensively documented, the principles can be adapted for the imidazo[5,1-b]thiazole system.[3][4]
Workflow for the Synthesis of this compound
Caption: A generalized two-step workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Synthesis of the Imidazo[5,1-b]thiazole Core
Q1: What are the recommended starting materials for the synthesis of the imidazo[5,1-b]thiazole core?
A1: The most common approach is the Hantzsch thiazole synthesis and its variations, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[5][6] For the imidazo[5,1-b]thiazole core, a substituted 2-aminothiazole is a key starting material. The choice of the second component, typically an α-haloketone or α-haloaldehyde, will determine the substitution pattern on the imidazole ring.
Q2: I am observing low yields during the cyclization step. What are the potential causes and solutions?
A2: Low yields in the cyclization to form the imidazo[5,1-b]thiazole core can stem from several factors:
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. An initial screen of solvents (e.g., ethanol, DMF, acetonitrile) and temperatures is recommended. Refluxing in ethanol is a common starting point.[7][8]
-
Base: The presence of a non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) can be crucial to neutralize the hydrogen halide formed during the reaction, preventing side reactions.
-
Purity of Starting Materials: Ensure the 2-aminothiazole and α-halocarbonyl starting materials are of high purity. Impurities can lead to undesired side products and lower the yield of the desired product.
-
Side Reactions: The α-halocarbonyl compound can undergo self-condensation or reaction with the solvent. Adding the α-halocarbonyl slowly to the reaction mixture can minimize these side reactions.
Q3: How can I effectively purify the imidazo[5,1-b]thiazole intermediate?
A3: Purification of the imidazo[5,1-b]thiazole core can often be achieved by:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method for purification on a larger scale.
-
Column Chromatography: For smaller scales or if crystallization is not effective, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a viable option.
-
Acid-Base Extraction: As the imidazo[5,1-b]thiazole core is basic, an acidic wash (e.g., dilute HCl) to extract the product into the aqueous phase, followed by basification (e.g., with NaHCO₃ or NaOH) and extraction with an organic solvent, can be an effective purification strategy.
Bromination of the Imidazo[5,1-b]thiazole Core
Q4: What is the best brominating agent for the regioselective synthesis of this compound?
A4: The choice of brominating agent is critical for achieving high regioselectivity.
-
N-Bromosuccinimide (NBS): NBS is often the reagent of choice for the selective bromination of electron-rich heterocyclic systems.[9] It is generally milder than elemental bromine and can lead to cleaner reactions with fewer side products.
-
Elemental Bromine (Br₂): While effective, bromine is less selective and can lead to over-bromination or bromination at other positions. It is also more hazardous to handle. The reaction often requires careful control of stoichiometry and temperature.
Q5: I am getting a mixture of isomers during the bromination step. How can I improve the regioselectivity for the 3-position?
A5: Achieving high regioselectivity at the 3-position of the imidazo[5,1-b]thiazole core depends on controlling the reaction conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are commonly used with NBS.
-
Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.
-
Reaction Time: Monitoring the reaction by TLC or LC-MS is crucial to stop the reaction once the desired product is formed and before the formation of significant amounts of byproducts.
Troubleshooting Isomeric Impurities
Caption: A decision-making workflow for troubleshooting isomeric impurities during bromination.
III. Scale-Up Troubleshooting Guide
Scaling up the synthesis of this compound from the lab bench to a larger scale presents a unique set of challenges. This guide addresses common issues encountered during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Exothermic Reaction During Cyclization | The reaction of 2-aminothiazole with an α-halocarbonyl can be exothermic. On a larger scale, this can lead to a runaway reaction and the formation of impurities. | - Use a jacketed reactor with controlled heating and cooling. - Add the α-halocarbonyl reagent portion-wise or via a syringe pump to control the reaction rate and temperature. - Consider a more dilute reaction mixture. |
| Poor Mixing and Incomplete Reaction | As the reaction volume increases, ensuring efficient mixing becomes more critical. Poor mixing can lead to localized "hot spots" and incomplete conversion. | - Use an overhead mechanical stirrer with an appropriately sized impeller. - Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient stirring. |
| Difficulties in Product Isolation and Purification | The purification method used at the lab scale (e.g., column chromatography) may not be practical for large-scale synthesis. | - Develop a robust crystallization procedure. Seeding the solution with a small amount of pure product can aid in crystallization. - Optimize an acid-base workup to remove impurities before the final purification step. - Consider a slurry wash of the crude product with a suitable solvent to remove soluble impurities. |
| Inconsistent Yields and Purity | Variations in raw material quality, reaction conditions, and workup procedures can lead to inconsistent results on a larger scale. | - Establish strict quality control specifications for all starting materials and reagents. - Develop a detailed and robust Standard Operating Procedure (SOP) for the synthesis and purification. - Implement in-process controls (IPCs) to monitor the reaction progress and product quality at key stages. |
| Formation of Tar and Dark-Colored Impurities | The reaction can sometimes produce polymeric or tar-like byproducts, especially at elevated temperatures or with prolonged reaction times. | - Optimize the reaction temperature and time to minimize the formation of these impurities. - A charcoal treatment of the reaction mixture before workup can sometimes help to remove colored impurities. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidative side reactions. |
IV. Experimental Protocols
Step 1: Synthesis of Imidazo[5,1-b]thiazole (General Procedure)
-
To a solution of 2-aminothiazole (1.0 eq) in ethanol, add a suitable α-halo-carbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (General Procedure)
-
Dissolve the imidazo[5,1-b]thiazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
V. References
-
Organic Syntheses Procedure, 2-amino-4-methylthiazole. Available at: --INVALID-LINK--
-
ChemicalBook, 2-Amino-4-methylthiazole synthesis. Available at: --INVALID-LINK--
-
Google Patents, CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Available at: --INVALID-LINK--
-
Benchchem, this compound | CAS 1279721-68-4. Available at: --INVALID-LINK--
-
Google Patents, US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole. Available at: --INVALID-LINK--
-
RSC Publishing, Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: --INVALID-LINK--
-
PubMed Central, Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: --INVALID-LINK--
-
Molecules, Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available at: --INVALID-LINK--
-
Acta Chimica Slovenica, Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: --INVALID-LINK--
-
ResearchGate, Bromination of Substituted 5H-Imidazo[1,2-b]-1,2,4-triazepin-4-ones and -thiones. Available at: --INVALID-LINK--
-
Chemrio, this compound-7-carboxylic acid. Available at: --INVALID-LINK--
-
PubMed, Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Available at: --INVALID-LINK--
-
National Institutes of Health, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: --INVALID-LINK--
-
MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: --INVALID-LINK--
-
Semantic Scholar, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: --INVALID-LINK--
-
ResearchGate, Cyclization of 2-amino-4-methyl-3-[2-aryl(hetaryl)-2-oxoethyl]-thiazolium bromides in aqueous medium. A simple synthesis of substituted imidazo[2,1-b]thiazoles. Available at: --INVALID-LINK--
-
Benchchem, The Elusive Genesis of Imidazo[5,1-b]thiazole: A Heterocycle of Growing Importance. Available at: --INVALID-LINK--
-
MDPI, New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: --INVALID-LINK--
-
MDPI, One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: --INVALID-LINK--
-
MDPI, Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: --INVALID-LINK--
-
Chemical Methodologies, Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available at: --INVALID-LINK--
-
Educational Administration: Theory and Practice, A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: --INVALID-LINK--
-
ResearchGate, Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. Available at: --INVALID-LINK--
-
MDPI, From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Available at: --INVALID-LINK--
-
ResearchGate, Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry, 3-Bromoimidazo[1,2-b]pyridazine. Available at: --INVALID-LINK--
-
ResearchGate, Methods for the synthesis of imidazo[2,1-b][9][10]thiazines, their annulated and hydrogenated analogs. Available at: --INVALID-LINK--
References
- 1. This compound|CAS 1279721-68-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kuey.net [kuey.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Byproduct Formation in Imidazo[5,1-b]thiazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of the imidazo[5,1-b]thiazole scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during your experiments. Our focus is on providing practical, evidence-based solutions grounded in mechanistic understanding to enhance the purity and yield of your target compounds.
Introduction: The Challenge of Regiocontrol in Imidazo[5,1-b]thiazole Synthesis
The imidazo[5,1-b]thiazole core is a valuable pharmacophore in modern medicinal chemistry.[1] However, its synthesis is often complicated by the formation of undesired byproducts, most notably the isomeric imidazo[2,1-b]thiazole system. The control of regioselectivity during the cyclization step is paramount to achieving high purity and yield. This guide will delve into the common synthetic routes and the specific byproducts associated with them, offering strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of imidazo[5,1-b]thiazoles.
Part 1: Issues Related to Polyphosphoric Acid (PPA) Mediated Cyclization
Polyphosphoric acid (PPA) is a common reagent for the dehydrative cyclization of N-thioacyl-α-amino ketone precursors to form the imidazo[5,1-b]thiazole ring.[2][3] However, its high viscosity and aggressive nature can lead to several side reactions.
Question 1: My reaction with PPA is producing a complex mixture of products with low yield of the desired imidazo[5,1-b]thiazole. What are the likely byproducts and how can I avoid them?
Answer:
The high temperatures and strong acidic conditions of PPA-mediated reactions can lead to several side products.
Common Byproducts:
-
Isomeric Imidazo[2,1-b]thiazoles: This is the most common byproduct, arising from an alternative cyclization pathway.
-
Oxazoles: Formation of an oxazole ring can occur if the cyclization proceeds through the oxygen of the amide instead of the sulfur of the thioamide.
-
Polymeric Materials: PPA can promote polymerization of starting materials or products, especially at elevated temperatures, leading to an intractable tar-like residue.
-
Degradation Products: The harsh conditions can lead to the decomposition of both the starting material and the desired product.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Temperature | High temperatures (>150°C) often lead to charring and polymerization. | Maintain a temperature range of 100-120°C. Use an oil bath for precise temperature control. | Lower temperatures can disfavor decomposition and polymerization pathways, which typically have higher activation energies. |
| Reaction Time | Prolonged reaction times can increase the formation of degradation products. | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | Minimizing the exposure of the product to the harsh reaction conditions is crucial to prevent its degradation. |
| PPA Quality & Amount | Old or improperly stored PPA can have a lower acid content, affecting its dehydrating efficiency. An excessive amount can lead to charring. | Use fresh, high-quality PPA. A PPA to substrate ratio of 10:1 (w/w) is a good starting point. | The efficacy of PPA as a dehydrating agent is critical for the desired cyclization. An optimal ratio ensures efficient reaction without excessive side reactions. |
| Work-up Procedure | The highly viscous nature of PPA can make product isolation difficult, leading to loss of yield and purity. | Quench the reaction by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and make it more manageable. Neutralize with a base (e.g., NaHCO₃ or NH₄OH) carefully to precipitate the product. | Proper work-up is essential for isolating the product from the PPA matrix and preventing further reactions during quenching. |
Experimental Protocol: PPA-Mediated Cyclization of N-(1-phenacyl)thioacetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add polyphosphoric acid (10 g).
-
Heat the PPA to 80°C in an oil bath with stirring.
-
Add N-(1-phenacyl)thioacetamide (1 g, 5.2 mmol) portion-wise to the stirred PPA, ensuring the temperature does not exceed 100°C.
-
Once the addition is complete, raise the temperature to 110°C and stir for 1-2 hours, monitoring the reaction by TLC (e.g., 7:3 hexanes:ethyl acetate).
-
Allow the reaction mixture to cool to approximately 70°C and pour it carefully onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with concentrated ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: PPA-Mediated Cyclization and Byproduct Formation
Caption: PPA-mediated cyclization pathways.
Part 2: Issues Related to Lawesson's Reagent in Thioamide Formation
Lawesson's reagent is a popular thionating agent used to convert amides to thioamides, which are precursors for imidazo[5,1-b]thiazole synthesis.[2][4][5][6] While effective, it can introduce impurities if not used correctly.
Question 2: After thionating my α-amino ketone with Lawesson's reagent, I am having difficulty purifying the resulting thioamide. What are the common impurities and how can I improve the purification?
Answer:
The primary challenge with Lawesson's reagent is the removal of phosphorus-containing byproducts.
Common Impurities:
-
Unreacted Lawesson's Reagent: Can be difficult to remove due to its moderate polarity.
-
Phosphorus Byproducts: The reaction of Lawesson's reagent produces various phosphorus-containing species that can be challenging to separate from the desired thioamide.
-
Over-thionated Products: In some cases, other functional groups in the molecule can react with Lawesson's reagent.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Stoichiometry | Using a large excess of Lawesson's reagent complicates purification. | Use 0.5 to 0.6 equivalents of Lawesson's reagent per equivalent of amide. | Lawesson's reagent has two thionating sites, so a stoichiometric excess is often not required. |
| Solvent | The choice of solvent can affect the reaction rate and the solubility of byproducts. | Toluene or xylene are commonly used. Anhydrous conditions are recommended. | These non-polar solvents often facilitate the precipitation of some phosphorus byproducts upon cooling. |
| Purification | Phosphorus byproducts co-elute with the product during column chromatography. | 1. Filtration: After the reaction, cool the mixture and filter to remove any precipitated byproducts. 2. Aqueous Wash: An aqueous wash with a saturated NaHCO₃ solution can help remove some acidic phosphorus byproducts. 3. Careful Chromatography: Use a less polar eluent system initially to remove non-polar impurities, then gradually increase the polarity to elute the desired thioamide. | A multi-step purification approach is often necessary to effectively remove all byproducts. |
Experimental Protocol: Thionation using Lawesson's Reagent
-
To a solution of the α-acylamino ketone (1.0 eq) in anhydrous toluene (10 mL/g of amide), add Lawesson's reagent (0.55 eq).
-
Reflux the mixture under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude thioamide by column chromatography on silica gel.
DOT Diagram: Lawesson's Reagent Workflow and Purification
Caption: Purification workflow for thioamides.
Part 3: Regioselectivity and Isomer Formation
Question 3: My final product is a mixture of imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole. How can I improve the regioselectivity of my reaction?
Answer:
Controlling the regioselectivity of the cyclization is a key challenge. The outcome is often dependent on the specific substrates and reaction conditions.
Factors Influencing Regioselectivity:
-
Nature of the Precursor: The substitution pattern on the thioamide and α-amino ketone precursors can influence the preferred cyclization pathway.
-
Cyclization Reagent: The choice of dehydrating agent (e.g., PPA, POCl₃, SOCl₂) can significantly impact the isomer ratio.
-
Reaction Temperature: In some cases, temperature can be used to favor the formation of one isomer over the other.
Strategies for Improving Regioselectivity:
| Strategy | Description | Rationale |
| Precursor Design | Introduce sterically bulky groups near one of the potential cyclization sites. | Steric hindrance can disfavor one cyclization pathway, leading to the preferential formation of the other isomer. |
| Screening of Cyclization Reagents | Systematically evaluate different dehydrating agents. | Different reagents have different mechanisms and can favor different transition states, leading to changes in the product ratio. |
| Optimization of Reaction Conditions | Carefully control the reaction temperature and time. | The formation of the two isomers may have different kinetic and thermodynamic profiles. |
| Alternative Synthetic Routes | Explore synthetic strategies that are known to be more regioselective for the imidazo[5,1-b]thiazole scaffold. | Some synthetic methods are inherently more selective due to the nature of the key bond-forming steps. |
DOT Diagram: Competing Cyclization Pathways
Caption: Competing cyclization pathways.
Conclusion
The synthesis of imidazo[5,1-b]thiazoles requires careful consideration of reaction conditions and purification strategies to minimize the formation of byproducts. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts. For further assistance, please consult the references provided below or contact our technical support team.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 6. reddit.com [reddit.com]
Stability issues of 3-Bromoimidazo[5,1-B]thiazole in solution
Welcome to the technical support center for 3-Bromoimidazo[5,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole scaffold is a key component in a variety of biologically active molecules.[1] However, the presence of a bromine atom on the electron-rich imidazole ring, combined with the inherent reactivity of the fused ring system, can lead to stability challenges in solution. Understanding the potential degradation pathways is crucial for obtaining reliable experimental results. This guide will walk you through the most common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solvent Selection and Solution Stability
Question: My assay results with this compound are inconsistent. Could the solvent I'm using be the problem?
Answer: Yes, solvent choice is critical for the stability of this compound. The polarity and protic nature of the solvent can significantly influence its degradation.
Troubleshooting Guide:
-
Issue: Inconsistent biological activity or analytical measurements over time.
-
Potential Cause: Decomposition of the compound in the stock solution. Some heterocyclic compounds, like 2-aminothiazoles, have been shown to be unstable in DMSO at room temperature.
-
Recommendation:
-
Solvent Choice: For stock solutions, consider using a less reactive polar aprotic solvent like acetonitrile or acetone. If DMSO is required for solubility, prepare fresh solutions for each experiment and minimize storage time.
-
Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Data Summary: Solvent Properties and Recommendations
| Solvent | Type | Dielectric Constant | Potential Issues | Recommendation |
| DMSO | Polar Aprotic | 47 | Potential for oxidation and other degradation pathways with sensitive heterocycles. | Use with caution. Prepare fresh solutions. Store at low temperatures. |
| DMF | Polar Aprotic | 38 | Similar potential for reactivity as DMSO, though sometimes less aggressive. | Use with caution. Prepare fresh solutions. Store at low temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | Generally more inert than DMSO and DMF. | Recommended for stock solutions. |
| Acetone | Polar Aprotic | 21 | A good alternative to acetonitrile. | Recommended for stock solutions. |
| Ethanol/Methanol | Polar Protic | 24.3 / 32.6 | Can act as nucleophiles, potentially leading to solvolysis (see Section 3). | Avoid for long-term storage. Use fresh for immediate experimental use if required. |
| Water | Polar Protic | 78.5 | Potential for hydrolysis, especially at non-neutral pH (see Section 2). | Use buffered solutions and prepare fresh. |
Dielectric constants are approximate values at room temperature.[2]
Experimental Protocol: Assessing Solution Stability
-
Prepare solutions of this compound in the desired solvents at your working concentration.
-
Divide each solution into aliquots for time-point analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under your typical experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At each time point, analyze the samples by HPLC with a UV detector or LC-MS to monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile in each solvent.
Workflow for Solvent Stability Testing
Caption: Workflow for determining the stability of this compound in various solvents.
pH-Dependent Stability and Hydrolysis
Question: I am running my experiments in an aqueous buffer. How does pH affect the stability of this compound?
Answer: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Both acidic and basic conditions can promote hydrolysis.
Troubleshooting Guide:
-
Issue: Loss of compound integrity in aqueous buffers, leading to decreased assay signal or the appearance of unexpected byproducts.
-
Potential Cause: Hydrolysis of the imidazo[5,1-b]thiazole ring or the carbon-bromine bond. The hydrolysis of halogenated hydrocarbons can be influenced by pH.[3] For some imidazole-containing fungicides, degradation is slower at neutral pH compared to acidic or basic conditions.[4]
-
Recommendation:
-
pH Control: Whenever possible, conduct experiments in a buffered solution at or near neutral pH (6.5-7.5).
-
Fresh Preparation: Prepare aqueous solutions of the compound immediately before use.
-
Temperature: Keep aqueous solutions on ice to minimize the rate of hydrolysis.
-
Buffer Nucleophilicity: Be aware that some buffer components (e.g., Tris, phosphate) can act as nucleophiles. If you suspect buffer interference, consider using a non-nucleophilic buffer like HEPES.
-
Degradation Pathway: Potential Hydrolysis
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Imidazo[5,1-b]thiazole Isomers and Their Analogs
For researchers, scientists, and professionals in drug development, the imidazo[5,1-b]thiazole scaffold represents a promising frontier in medicinal chemistry. This bicyclic heterocyclic system, a fusion of imidazole and thiazole rings, is a "privileged structure" known for its diverse pharmacological activities. However, the specific arrangement of atoms within this scaffold—its isomerism—plays a critical, yet often underexplored, role in determining its biological effects. This guide provides a comparative analysis of the bioactivity of imidazo[5,1-b]thiazole isomers and their more extensively studied imidazo[2,1-b]thiazole counterparts, offering experimental insights into their structure-activity relationships (SAR).
The Significance of Isomerism in Imidazo-Thiazole Scaffolds
The fusion of imidazole and thiazole rings can result in several positional isomers, with imidazo[2,1-b]thiazole and imidazo[5,1-b]thiazole being two of the most prominent. The orientation of the nitrogen and sulfur atoms in the fused ring system dictates the molecule's three-dimensional shape, electron distribution, and hydrogen bonding capabilities. These subtle structural nuances can lead to profound differences in how the molecule interacts with biological targets, thereby influencing its efficacy and selectivity as a potential therapeutic agent. While a larger body of research exists for the imidazo[2,1-b]thiazole scaffold, emerging studies on imidazo[5,1-b]thiazole derivatives are unveiling unique and potent biological activities.
Comparative Bioactivity Analysis: A Tale of Two Scaffolds
This guide will delve into a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of derivatives of these two key imidazo-thiazole isomers.
Anticancer Activity: A Focus on Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold has been extensively investigated for its anticancer potential, with numerous derivatives exhibiting significant cytotoxicity against various cancer cell lines.[1][2] SAR studies have revealed that the nature and position of substituents on the fused ring system are crucial for their antiproliferative activity.[3]
A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activities against the A375P human melanoma cell line.[4] Several compounds demonstrated superior potency compared to the standard drug sorafenib.[4] Notably, certain derivatives showed selectivity towards melanoma cell lines over other cancer types.[4]
| Compound ID | Substituents | A375P IC₅₀ (µM) | Reference |
| 15 | R = 4-Cl-Ph | < 0.1 | [4] |
| 16 | R = 4-F-Ph | < 0.1 | [4] |
| 18 | R = 4-MeO-Ph | 0.12 | [4] |
| 22 | R = 2-Naphthyl | 0.15 | [4] |
| 26 | R = 3,4,5-(MeO)₃-Ph | < 0.1 | [4] |
| 27 | R = 2,4-Cl₂-Ph | < 0.1 | [4] |
| Sorafenib | - | 1.8 | [4] |
Table 1: Comparative in vitro anticancer activity of substituted imidazo[2,1-b]thiazole derivatives against the A375P human melanoma cell line.
The exceptional potency of compounds 26 and 27 underscores the importance of the substitution pattern on the phenyl ring attached to the imidazo[2,1-b]thiazole core.
Further research into benzo[d]imidazo[2,1-b]thiazole derivatives has identified compounds with significant antitumor activity against EGFR high-expressed human cell lines, such as HeLa cells.[5] This activity was found to be dependent on the position of electron-donating groups on the substituent.[5]
Antimicrobial Activity: Contrasting Imidazo[2,1-b]thiazole and Imidazo[5,1-b]thiazole Analogs
Both imidazo[2,1-b]thiazole and imidazo[5,1-b]thiazole scaffolds have given rise to potent antimicrobial agents.
A series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated for their antimycobacterial activity.[6] The most active compounds, IT06 and IT10 , displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra with low cellular toxicity.[6]
| Compound ID | Substituent | Mtb H37Ra IC₅₀ (µM) | Mtb H37Ra IC₉₀ (µM) | MRC-5 Cell Toxicity (>µM) | Reference |
| IT06 | 2,4-dichloro phenyl | 2.03 | 15.22 | >128 | [6] |
| IT10 | 4-nitro phenyl | 2.32 | 7.05 | >128 | [6] |
Table 2: Antimycobacterial activity of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives.
In the realm of antifungal agents, novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring have demonstrated promising activity.[7] Two compounds, 4f and 18f , showed antifungal activity against Sclerotinia sclerotiorum comparable to the commercial pesticide boscalid.[7]
| Compound | EC₅₀ against S. sclerotiorum (mg L⁻¹) | Reference |
| 4f | 0.98 | [7] |
| 18f | 0.95 | [7] |
| Boscalid | 0.82 | [7] |
Table 3: Comparative antifungal activity of imidazo[5,1-b]thiazole derivatives.
Compound 18f was also shown to have a good protective effect on rape leaves and exerted its antifungal action by damaging the integrity of the fungal cell membrane.[7]
Enzyme Inhibitory Activity: A Distinct Advantage for Imidazo[5,1-b]thiazole Isomers
While imidazo[2,1-b]thiazole derivatives have been explored as inhibitors of various enzymes, including cyclooxygenase (COX), the imidazo[5,1-b]thiazole scaffold has emerged as a potent inhibitor of phosphodiesterase 10A (PDE10A).[8]
A series of imidazo[2,1-b]thiazole analogs were synthesized and evaluated as selective COX-2 inhibitors.[8] All tested compounds were found to be selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the highly potent 0.08-0.16 µM range.[8] The potency and selectivity were influenced by the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring.[8]
The discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A (PDE10A) inhibitors highlights the unique therapeutic potential of this isomeric scaffold. Several potent analogs with heteroaromatic substitutions were identified, and subsequent modifications led to a tool compound with excellent PDE10A activity, selectivity, and central nervous system penetrability.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for key bioassays are provided below.
In Vitro Anticancer Evaluation (MTT Assay)
The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Workflow:
Caption: MTT Assay Workflow for Anticancer Screening.
Detailed Steps:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for an additional 4 hours at 37°C.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)
The in vitro antitubercular activity against Mycobacterium tuberculosis can be evaluated using the Microplate Alamar Blue Assay (MABA).
Workflow:
Caption: MABA Workflow for Antimycobacterial Screening.
Detailed Steps:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A suspension of Mycobacterium tuberculosis H37Ra is added to each well.
-
The plates are incubated for 7 days at 37°C.
-
A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The comparative analysis of imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole isomers reveals a fascinating landscape of structure-activity relationships. While the imidazo[2,1-b]thiazole scaffold has been a workhorse in the development of anticancer and antimicrobial agents, the less-explored imidazo[5,1-b]thiazole isomer is demonstrating unique and potent activities, particularly in the realms of antifungal and enzyme inhibitory therapeutics.
The position of substituents on these fused heterocyclic systems is a critical determinant of their biological activity. This guide underscores the importance of systematic exploration of isomeric scaffolds and their derivatives in the quest for novel drug candidates. Future research should focus on the regioselective synthesis of a wider range of imidazo[5,1-b]thiazole derivatives and a head-to-head comparison of their bioactivities with their imidazo[2,1-b]thiazole counterparts. Such studies will undoubtedly provide a more comprehensive understanding of the SAR of this versatile heterocyclic family and pave the way for the development of next-generation therapeutics.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Strategy: 3-Bromoimidazo[5,1-b]thiazole vs. Other Brominated Heterocycles
Introduction: The Strategic Value of Brominated Heterocycles in Modern Synthesis
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational pillars.[1][2] Their unique structural and electronic properties make them indispensable scaffolds for designing novel therapeutic agents and functional materials. Among the vast arsenal of synthetic building blocks, brominated heterocycles stand out as exceptionally versatile intermediates. The carbon-bromine bond serves as a reliable and reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[3][4]
Fused heterocyclic systems, such as imidazo[5,1-b]thiazole, represent a class of "privileged structures" that are frequently found in biologically active molecules.[5][6][7] The strategic introduction of a bromine atom onto this scaffold, creating 3-bromoimidazo[5,1-b]thiazole, unlocks a pathway to a diverse chemical space for drug discovery and optimization.[8]
This guide provides an in-depth comparison of the synthetic utility of this compound against other commonly employed brominated heterocycles, including brominated imidazoles, thiazoles, and pyridines. We will delve into the nuances of their synthesis, comparative reactivity in cornerstone cross-coupling reactions, and the underlying electronic principles that govern their behavior. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in complex synthetic planning.
Core Tenets of Reactivity: The C-Br Bond in Heterocyclic Systems
The efficacy of a brominated heterocycle as a substrate in cross-coupling reactions hinges on the lability of its C-Br bond, specifically its susceptibility to oxidative addition by a low-valent palladium catalyst. This critical step is governed by the electronic environment of the carbon atom bearing the bromine.
As a general principle, electron-deficient heterocyclic systems facilitate faster oxidative addition compared to electron-rich ones. The position of the bromine atom relative to the heteroatom(s) is paramount. A bromine atom at a position α or γ to a nitrogen atom (like in 2- or 4-bromopyridine) is significantly more reactive than one at a β position (like in 3-bromopyridine) due to the strong inductive electron withdrawal by the nitrogen.
Focus Profile: this compound
The imidazo[5,1-b]thiazole scaffold is a fused bicyclic system combining an electron-rich imidazole ring with a thiazole ring. This fusion creates a unique electronic landscape.
-
Synthesis: The synthesis typically involves the construction of the core bicyclic system followed by selective bromination. A common route is the reaction of a 2-aminothiazole derivative with an α-haloketone to form the imidazole ring. Subsequent bromination, often using N-bromosuccinimide (NBS), can be directed to the C3 position, which is part of the original thiazole ring but electronically influenced by the fused imidazole.
-
Reactivity Profile: The C3 position in the imidazo[5,1-b]thiazole system is electronically distinct. While part of the thiazole ring, it is adjacent to the bridgehead nitrogen and part of a π-system that is overall electron-rich due to the imidazole fusion. This makes its C-Br bond generally less reactive than those in highly electron-deficient systems (like 2-bromopyridine) but more comparable to or slightly more reactive than positions on simple bromothiazoles. This nuanced reactivity allows for selective functionalization, often requiring carefully chosen catalyst systems with electron-rich ligands to promote efficient oxidative addition.
Representative Protocol: Sonogashira Coupling of a 3-Bromoimidazo-fused Heterocycle
This protocol is adapted from methodologies for similar imidazo-fused systems, such as imidazo[1,2-b]pyridazines.[9]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Reagent Addition: Add anhydrous triethylamine (3 mL) and then the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-alkynyl-imidazo[5,1-b]thiazole.
Comparative Analysis with Common Brominated Heterocycles
Brominated Imidazoles (e.g., 2-bromo- and 4(5)-bromoimidazole)
-
Synthesis: Direct bromination of imidazole with reagents like NBS can lead to polybromination due to the ring's electron-rich nature.[10] Regioselective synthesis often requires N-protection or starting from pre-functionalized precursors.[1][11] For instance, 2-bromoimidazoles can be prepared from 2-aminoimidazoles via Sandmeyer-type reactions.
-
Reactivity: The C-Br bond at the C2 position is generally the most reactive in cross-coupling due to its position between two nitrogen atoms. C4 and C5 positions are less activated. A significant challenge with N-H containing imidazoles is their tendency to act as ligands for the palladium catalyst, potentially inhibiting the reaction.[12] N-protection is often a necessary strategic step to ensure high yields.[13]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=dashed]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=dashed]; Base [label="Base (e.g., CO₃²⁻)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Boronic [label="R²-B(OH)₂", shape=box, fillcolor="#FFFFFF"]; Borate [label="[R²-B(OH)₃]⁻", shape=box, fillcolor="#FFFFFF"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed]; Product [label="R¹-R² (Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-Br (Heterocycle)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> PdII [label=""]; Base -> Borate; Boronic -> Base [style=dashed]; PdII -> Transmetal; Borate -> Transmetal; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration "];
// Style {rank=same; OxAdd; Transmetal; RedElim;} } dot Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Brominated Thiazoles (e.g., 2-bromo- and 4-bromothiazole)
-
Synthesis: Thiazole is less aromatic and electron-rich than thiophene, making its bromination chemistry distinct.[14] 2-Bromothiazole is commonly synthesized from the inexpensive 2-aminothiazole.[14][15] Other isomers can be accessed through sequential bromination and debromination strategies or via metal-halogen exchange from polybrominated species.[16][17]
-
Reactivity: The reactivity order in palladium-catalyzed couplings is generally C2 > C5 > C4. The C2 position is adjacent to both the sulfur and nitrogen atoms, making it the most electrophilic and reactive site. The C-Br bond on thiazoles is generally considered robust and reliable for a wide range of cross-coupling reactions.
Brominated Pyridines (e.g., 2-bromo-, 3-bromo-, and 4-bromopyridine)
-
Synthesis: Pyridine is an electron-deficient ring, making electrophilic aromatic substitution like bromination challenging. It often requires harsh conditions (e.g., high heat, oleum) or activation via the corresponding N-oxide.[18][19][20]
-
Reactivity: The reactivity of bromopyridines is highly position-dependent.
-
2- and 4-Bromopyridine: The C-Br bonds are highly activated towards oxidative addition due to the strong electron-withdrawing effect of the nitrogen atom at the α and γ positions. These are among the most reactive brominated heterocycles.
-
3-Bromopyridine: The bromine is at a β-position, making its electronic environment and reactivity much more similar to that of bromobenzene. It is significantly less reactive than its 2- and 4-isomers.[21]
-
Quantitative Performance Comparison
The following table summarizes typical performance data for the Suzuki-Miyaura coupling of various brominated heterocycles with phenylboronic acid, providing a comparative snapshot. Conditions are representative and may vary.
| Heterocycle Substrate | Typical Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| 3-Bromoimidazo-fused | Pd(dppf)Cl₂ / SPhos Pd G3 | 80-110 | 6-18 | 65-90 | Requires stronger ligands; potential for N-coordination. |
| 2-Bromoimidazole (N-protected) | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | 80-100 | 4-12 | 70-95 | N-protection is often crucial to prevent catalyst inhibition.[12] |
| 4(5)-Bromoimidazole (N-protected) | Pd(dppf)Cl₂ | 90-110 | 12-24 | 50-80 | Less reactive than the 2-bromo isomer. |
| 2-Bromothiazole | Pd(PPh₃)₄ | 80-100 | 2-6 | 85-98 | Highly reactive and reliable substrate. |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | 80-100 | 1-4 | 90-99 | Very high reactivity due to electronic activation. |
| 3-Bromopyridine | Pd(dppf)Cl₂ / XPhos Pd G3 | 90-110 | 8-16 | 75-95 | Reactivity similar to bromobenzene; requires more active catalysts. |
Experimental Protocols: A Head-to-Head Comparison
Protocol 1: Heck Reaction of 3-Bromopyridine
The Heck reaction is a powerful tool for C-C bond formation between halides and alkenes.[22][23] For a less reactive substrate like 3-bromopyridine, robust catalytic systems are often employed.
-
Reaction Setup: In an oven-dried vial, combine 3-bromopyridine (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: Add triethylamine (2.0 mmol) and anhydrous DMF (4 mL).
-
Reaction Execution: Seal the vial and heat to 120 °C for 16 hours.
-
Workup: After cooling, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography to yield 3-styrylpyridine.
Protocol 2: Suzuki Coupling of N-Boc-2-Bromoimidazole
This protocol highlights the common strategy of using a protecting group (Boc) to prevent catalyst inhibition by the imidazole N-H.[24]
-
Reaction Setup: To a microwave vial, add N-Boc-2-bromoimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.5 mmol).
-
Solvent Addition: Add a 4:1 mixture of DME/water (5 mL).
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Workup: Cool the reaction, dilute with ethyl acetate (25 mL), and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the N-Boc-2-phenylimidazole. The Boc group can be subsequently removed under acidic conditions.
Conclusion and Strategic Recommendations
The choice of a brominated heterocycle is a strategic decision dictated by the desired final structure, available synthetic routes, and the required reactivity profile.
-
This compound serves as a valuable building block for accessing the medicinally relevant imidazo-fused scaffold. Its reactivity is moderate, offering a balance that can sometimes be exploited for sequential couplings if other, more reactive halides are present in the molecule. It typically requires robust, modern catalyst systems for efficient transformations.
-
Brominated Pyridines offer a spectrum of reactivity. 2- and 4-bromopyridines are ideal for situations requiring high reactivity and mild conditions. Conversely, 3-bromopyridine allows for selective coupling at a less activated, "benzene-like" position.
-
Brominated Thiazoles and Imidazoles are workhorse reagents. 2-Bromothiazole is exceptionally reliable and reactive. Brominated imidazoles are highly effective but often necessitate an N-protection strategy, adding steps to the overall synthesis but ensuring reliable outcomes.
Ultimately, the synthetic chemist must weigh the inherent reactivity of the C-Br bond against factors like the cost of starting materials, the number of synthetic steps, and the potential for side reactions like debromination.[25] By understanding the electronic nuances detailed in this guide, researchers can more effectively navigate the vast and powerful world of heterocyclic chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. chempanda.com [chempanda.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
A Comparative Guide to the Antifungal Efficacy of Imidazo[5,1-b]thiazole Derivatives
In the ever-evolving landscape of antifungal drug discovery, the imidazo[5,1-b]thiazole scaffold has emerged as a promising heterocyclic core for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various imidazo[5,1-b]thiazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. We will delve into the structure-activity relationships, mechanisms of action, and in-vitro performance of these compounds against a range of fungal pathogens.
The Rise of Imidazo[5,1-b]thiazoles: A Privileged Scaffold
The imidazole ring is a fundamental component of many existing antifungal drugs, and its fusion with a thiazole moiety to form the imidazo[5,1-b]thiazole core has opened new avenues for creating potent and selective antifungal agents.[1] This bicyclic system offers a rigid and versatile framework for chemical modification, allowing for the fine-tuning of its biological activity.
Mechanism of Action: Targeting Fungal Cell Integrity
Similar to other azole-based antifungals, imidazo[5,1-b]thiazole derivatives primarily exert their effect by disrupting the integrity of the fungal cell membrane.[2][3] The key to this mechanism is the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: cytochrome P450-dependent 14α-demethylase.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors.[5] This alteration in the sterol profile disrupts the physical properties of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[3]
Caption: Mechanism of action of imidazo[5,1-b]thiazole derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an antifungal agent's potential lies in its in-vitro activity against a spectrum of clinically and agriculturally relevant fungi. Below, we present a comparative analysis of the efficacy of various imidazo[5,1-b]thiazole derivatives, summarized from recent studies.
Activity Against Phytopathogenic Fungi
Several studies have highlighted the potential of imidazo[5,1-b]thiazole derivatives as agricultural fungicides.
Table 1: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives Against Phytopathogenic Fungi
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |
| 18f (pyrazole derivative) | Sclerotinia sclerotiorum | 0.95 | Boscalid | 0.82 | [6][7] |
| 4f (pyrazole derivative) | Sclerotinia sclerotiorum | 0.98 | Boscalid | 0.82 | [6] |
| DL-21 (indole derivative) | Cytospora chrysosperma | 4.13 | - | - | [8] |
| DL-27 (indole derivative) | Sphaeropsis sapinea | 11.73 | - | - | [8] |
| DL-27 (indole derivative) | Alternaria alternata | 18.8 | Carbendazim | >50 | [8] |
Notably, compounds 18f and 4f , which incorporate a pyrazole ring, demonstrated efficacy comparable to the commercial fungicide boscalid against Sclerotinia sclerotiorum.[6][7] Furthermore, indole-containing derivatives, such as DL-21 and DL-27 , have shown significant activity against a range of plant pathogens.[8]
Activity Against Human Pathogenic Fungi
The therapeutic potential of imidazo[5,1-b]thiazole derivatives extends to human mycoses, with promising activity observed against Candida species.
Table 2: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives Against Candida albicans
| Compound ID | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 21a (imidazole-fused) | 0.16 (MIC50) | Fluconazole | 0.5 | [9] |
| 3a (isobenzofuran-based) | - | - | - | [10] |
| 4a2 | 25 | - | - | [11] |
| 4b4 | 25 | - | - | [11] |
| 4c4 | 25 | - | - | [11] |
| 4d2 | 25 | - | - | [11] |
Compound 21a , an imidazole-fused imidazo[2,1-b][1][6][12]thiadiazole analogue, exhibited potent activity against Candida albicans, with an MIC50 value significantly lower than that of the widely used antifungal, fluconazole.[9]
Structure-Activity Relationship (SAR) Insights
The antifungal potency of imidazo[5,1-b]thiazole derivatives is intricately linked to the nature and position of substituents on the core structure.
-
Substitution at the 6-position: The introduction of various aryl groups at the 6-position has been a common strategy. Electron-withdrawing groups on this aryl ring can influence activity, though a clear trend is not always observed across different studies.
-
Modifications at the 2 and 3-positions: The incorporation of diverse moieties, such as pyrazole and indole, has led to compounds with significant and varied antifungal profiles.[6][8]
-
Fusion with other heterocyclic rings: The development of imidazole-fused imidazo[2,1-b][1][6][12]thiadiazoles has yielded compounds with enhanced potency against Candida albicans.[9]
Caption: Workflow for SAR studies of imidazo[5,1-b]thiazole derivatives.
Experimental Protocols: Assessing Antifungal Susceptibility
The determination of Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) is fundamental to evaluating the efficacy of antifungal compounds. The following provides a standardized protocol for antifungal susceptibility testing based on established methodologies.
Broth Microdilution Method (for Yeasts like Candida albicans)
This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.
Workflow:
Caption: Broth microdilution workflow for antifungal susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the imidazo[5,1-b]thiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in the test medium (e.g., RPMI-1640) to the desired final inoculum concentration.
-
Microplate Preparation: Add the test medium to all wells of a 96-well microplate. Create a serial two-fold dilution of the antifungal compound across the wells.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the microplate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
Mycelial Growth Rate Method (for Filamentous Fungi)
This method is commonly used to assess the efficacy of antifungal agents against filamentous fungi.
Step-by-Step Protocol:
-
Preparation of Antifungal-Amended Agar: Prepare a stock solution of the test compound. Add appropriate volumes of the stock solution to molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations.
-
Pouring Plates: Pour the agar-drug mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The EC50 value is the concentration of the compound that inhibits mycelial growth by 50% and can be determined by probit analysis.
Conclusion and Future Directions
The imidazo[5,1-b]thiazole scaffold represents a highly promising platform for the development of novel antifungal agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of fungal pathogens, with some exhibiting potency comparable or superior to existing commercial drugs. The primary mechanism of action, inhibition of ergosterol biosynthesis, is a well-validated antifungal strategy.
Future research should focus on:
-
Expanding the Structure-Activity Relationship: Systematic modifications of the imidazo[5,1-b]thiazole core are needed to further optimize antifungal activity and selectivity.
-
In-depth Mechanistic Studies: While ergosterol biosynthesis inhibition is a key mechanism, further investigation into other potential targets could reveal novel modes of action.
-
In-vivo Efficacy and Toxicity Studies: Promising in-vitro candidates must be evaluated in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of imidazo[5,1-b]thiazole derivatives holds great promise for addressing the growing challenge of fungal infections in both agriculture and human medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of the Imidazo[5,1-b]thiazole Scaffold: Benchmarking a Novel Intermediate Derivatization Method Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The imidazo[5,1-b]thiazole core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal and anticancer properties. However, the synthesis of this particular isomer has been described as having an "elusive genesis," with its history being somewhat fragmented compared to its more extensively studied [2,1-b] isomer.[1] This guide provides a comprehensive comparison of a novel synthetic approach for imidazo[5,1-b]thiazole derivatives, published in 2025, against a more established, traditional method. By examining the causality behind experimental choices, providing detailed protocols, and presenting comparative data, this document aims to equip researchers with the insights needed to select the most appropriate synthetic strategy for their drug discovery and development endeavors.
The Enduring Challenge and a Novel Solution in Imidazo[5,1-b]thiazole Synthesis
The construction of the imidazo[5,1-b]thiazole ring system has traditionally presented challenges in achieving high yields and structural diversity. A conventional and foundational approach involves the reaction of 2-aminothiazole derivatives with α-haloketones. This method, while fundamental, can be limited by the availability of starting materials and sometimes harsh reaction conditions.
In a significant advancement, a 2025 publication by Li et al. introduced a novel "intermediate derivatization method." This strategy focuses on modifying an imine skeleton and inducing an intramolecular nucleophilic substitution to form the desired fused heterocyclic system.[2] This newer method promises enhanced efficiency and the potential for greater molecular diversity, addressing some of the limitations of earlier synthetic routes.
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, we will examine a representative established method and the novel intermediate derivatization method. The following sections will detail the reaction mechanisms, experimental protocols, and a head-to-head comparison of their key performance indicators.
Method 1: An Established Synthesis of the Imidazo[5,1-b]thiazole Core
A foundational method for the synthesis of the related imidazo[2,1-b]thiazole core, which provides a conceptual basis for the more elusive [5,1-b] isomer, is the reaction of a 2-aminothiazole with an α-haloketone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Causality of Experimental Choices: The choice of a strong acid catalyst is often crucial to facilitate the dehydration step, driving the reaction towards the final product. The selection of a suitable solvent that can solubilize both reactants and facilitate the reaction at elevated temperatures is also a key consideration.
Method 2: A Novel Intermediate Derivatization Approach
The recently reported method by Li et al. offers a more intricate and potentially more versatile approach.[2] This multi-step synthesis begins with the construction of a pyrazole-containing intermediate which is then subjected to an intramolecular nucleophilic substitution to yield the final imidazo[5,1-b]thiazole product.[2]
Causality of Experimental Choices: This method's ingenuity lies in the strategic design of the intermediate, which is primed for an efficient intramolecular cyclization. The choice of a suitable base is critical to deprotonate the nucleophile and initiate the ring-closing substitution reaction. The reaction conditions are generally mild, which can be advantageous for the synthesis of complex molecules with sensitive functional groups.
Quantitative Performance Comparison
| Metric | Established Method (Conceptual) | Novel Intermediate Derivatization Method[2] |
| Reaction Steps | Typically 1-2 steps | Multi-step |
| Reported Yields | Variable, often moderate | Good to excellent (specific yields reported up to 85%) |
| Reaction Conditions | Often requires heating and acidic catalysis | Generally mild conditions |
| Substrate Scope | Can be limited by the availability of substituted 2-aminothiazoles and α-haloketones | Potentially broader scope due to the modular nature of the intermediate synthesis |
| Key Advantages | Simplicity, readily available starting materials for the conceptual framework | High efficiency, good yields, potential for greater structural diversity |
| Key Disadvantages | Potentially harsh conditions, may have limitations in substrate scope | Longer synthetic route |
Reaction Mechanisms and Experimental Workflows
To visually represent the synthetic strategies, the following diagrams illustrate the reaction mechanisms and the overall experimental workflow.
Reaction Mechanism Diagrams
Caption: Conceptual reaction mechanism for the established synthesis of the imidazo[5,1-b]thiazole core.
Caption: Reaction mechanism for the novel intermediate derivatization synthesis of imidazo[5,1-b]thiazole derivatives.[2]
Experimental Workflow Diagram
Caption: Comparative experimental workflow for the synthesis of imidazo[5,1-b]thiazoles.
Detailed Experimental Protocols
Protocol for the Established Synthesis of an Imidazo[2,1-b]thiazole Derivative (as a conceptual model)
This protocol is based on the well-established synthesis of the imidazo[2,1-b]thiazole isomer and serves as a conceptual model for the traditional approach to the imidazo[5,1-b]thiazole core.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the desired α-haloketone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for the Novel Intermediate Derivatization Synthesis of Imidazo[5,1-b]thiazole Derivatives
This protocol is adapted from the work of Li et al. (2025).[2]
-
Intermediate Synthesis: Synthesize the key imine intermediate according to the specific procedure outlined by Li et al., which involves the condensation of a pyrazole-containing aldehyde with an appropriate amine.[2]
-
Cyclization Reaction: In a round-bottom flask, dissolve the imine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, for example, potassium carbonate (2.0 eq), to the solution at room temperature.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the formation of the product by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of the imidazo[5,1-b]thiazole scaffold, a heterocycle of growing importance in medicinal chemistry, has been advanced by the development of a novel intermediate derivatization method.[2] This new approach offers significant advantages in terms of yield and potential for structural diversification when compared to more traditional, conceptually-based synthetic routes. While the established methods provide a simpler, more direct route, they may be hampered by harsher conditions and a more limited substrate scope.
The choice of synthetic method will ultimately depend on the specific goals of the research program. For the rapid synthesis of simple analogs, the established methods may suffice. However, for the construction of more complex, highly functionalized imidazo[5,1-b]thiazole derivatives for drug discovery campaigns, the novel intermediate derivatization method presents a powerful and efficient alternative. Future research in this area will likely focus on further refining this new methodology, expanding its substrate scope, and exploring its application in the synthesis of novel therapeutic agents.
References
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Imidazo[5,1-b]thiazole-Based Compounds
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including antifungal and central nervous system applications.[1][2] For drug development professionals, the journey from a promising "hit" in a petri dish to a viable therapeutic candidate is fraught with challenges. A compound that exhibits potent activity in a controlled in vitro environment may fail spectacularly in a complex biological system. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluations for imidazo[5,1-b]thiazole-based compounds, explaining the causality behind experimental choices and presenting the data necessary for informed decision-making.
The Foundational Step: In Vitro Efficacy Assessment
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to screen compound libraries and identify molecules with desired biological activity.[3][4] These assays are performed outside of a living organism, typically using isolated cells, proteins, or microorganisms.[4] The primary goal is to determine a compound's potency and preliminary mechanism of action in a simplified, controlled system.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the therapeutic target. For instance, in the development of novel fungicides based on the imidazo[5,1-b]thiazole scaffold, the initial screen logically involves testing against the target pathogen, such as Sclerotinia sclerotiorum.[1] Conversely, for compounds designed to treat neurological disorders, the primary assays would target specific enzymes or receptors in the central nervous system, such as phosphodiesterase 10A (PDE10A).[2]
A typical screening cascade begins with broad cell-based assays to assess general activity (e.g., antifungal activity, cytotoxicity) and then progresses to more specific, target-based assays to elucidate the mechanism of action.
Data Snapshot: In Vitro Activity of Imidazo[5,1-b]thiazole Derivatives
The following table summarizes in vitro data for representative imidazo[5,1-b]thiazole-based compounds, showcasing their potential in different therapeutic areas.
| Compound ID | Therapeutic Area | Assay Type | Target | Key Result (EC₅₀/IC₅₀) | Reference |
| Compound 18f | Antifungal | Mycelial Growth Inhibition | Sclerotinia sclerotiorum | 0.95 mg/L | [1] |
| Compound 4f | Antifungal | Mycelial Growth Inhibition | Sclerotinia sclerotiorum | 0.98 mg/L | [1] |
| Boscalid (Control) | Antifungal | Mycelial Growth Inhibition | Sclerotinia sclerotiorum | 0.82 mg/L | [1] |
| Compound 9e | CNS (Antipsychotic) | Enzyme Inhibition | Phosphodiesterase 10A (PDE10A) | 4.8 nM | [2] |
Experimental Protocol: In Vitro Antifungal Mycelial Growth Assay
This protocol is a self-validating system for assessing the antifungal properties of imidazo[5,1-b]thiazole compounds against filamentous fungi.
Objective: To determine the median effective concentration (EC₅₀) of test compounds required to inhibit the mycelial growth of a target fungus.
Materials:
-
Test Compounds (e.g., Compound 18f) dissolved in DMSO.
-
Commercial Fungicide (e.g., Boscalid) as a positive control.
-
Potato Dextrose Agar (PDA) medium.
-
Actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum).
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Incubator.
Methodology:
-
Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Dosing: Add the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Also prepare a DMSO-only plate (vehicle control) and a positive control plate with Boscalid. Swirl flasks gently to ensure homogenous mixing.
-
Rationale: A concentration gradient is essential to determine the dose-response relationship and calculate the EC₅₀. The vehicle control ensures that the solvent (DMSO) has no intrinsic antifungal activity at the concentration used.
-
-
Plating: Pour the dosed PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Use a sterile 5 mm cork borer to cut a disc of agar with mycelium from the edge of an actively growing fungus culture plate. Place this disc, mycelium-side down, in the center of each prepared test plate.
-
Rationale: Using a standardized inoculum size from the active edge of a culture ensures consistent and reproducible growth rates.
-
-
Incubation: Seal the plates and incubate them at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the vehicle control plate has reached a significant diameter (e.g., 70-80 mm).
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use regression analysis to determine the EC₅₀ value.
The Proving Ground: In Vivo Efficacy Assessment
While in vitro data provides crucial initial insights, it cannot predict a compound's behavior in a complex, multi-system organism. In vivo studies, conducted in living animals, are indispensable for evaluating the true therapeutic potential of a drug candidate.[5][6] These studies assess not only efficacy but also the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity.[6][7]
The In Vitro-In Vivo Disconnect
A potent in vitro compound can fail in vivo for numerous reasons:
-
Poor Bioavailability: The compound is not effectively absorbed into the bloodstream.
-
Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.
-
Toxicity: The compound causes unacceptable harm to vital organs.[7]
-
Poor Target Engagement: The compound cannot reach its intended biological target in sufficient concentrations.
Therefore, the transition to in vivo models is a critical validation step. For CNS-active compounds like PDE10A inhibitors, this involves assessing their ability to cross the blood-brain barrier and engage the target in the brain.[2]
Data Snapshot: In Vivo Activity of an Imidazo[5,1-b]thiazole Derivative
The following table summarizes the in vivo data for a promising PDE10A inhibitor, demonstrating its efficacy in established animal models of psychosis.
| Compound ID | Therapeutic Area | Animal Model | Efficacy Endpoint | Key Result | Reference |
| Compound 9e | CNS (Antipsychotic) | MK-801 Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | ED₅₀ = 0.3 mg/kg (oral) | [2] |
| Compound 9e | CNS (Antipsychotic) | Conditioned Avoidance Response (CAR) (Rat) | Inhibition of avoidance response | ED₅₀ = 0.3 mg/kg (oral) | [2] |
Experimental Protocol: In Vivo Conditioned Avoidance Response (CAR) Model
This protocol is a well-established behavioral model used to predict the efficacy of antipsychotic drugs.
Objective: To assess the ability of an imidazo[5,1-b]thiazole compound to suppress a conditioned avoidance response in rats, a hallmark of antipsychotic activity.
Materials:
-
Test Compound (e.g., Compound 9e).
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Adult male Wistar or Sprague-Dawley rats.
-
Automated shuttle box apparatus with light/sound stimuli and an electrified grid floor.
Methodology:
-
Acclimation and Training:
-
Acclimate rats to the facility and handling for at least one week.
-
Train the rats in the shuttle box. Each trial consists of a conditioned stimulus (CS), such as a light or tone, for a set period (e.g., 10 seconds). This is followed by the unconditioned stimulus (US), a mild foot shock delivered through the grid floor.
-
The rat can avoid the shock by moving to the other side of the shuttle box during the CS presentation (an avoidance response). Failure to do so results in the shock, which can be escaped by moving to the other side (an escape response).
-
Training continues until rats achieve a stable and high level of avoidance (e.g., >80% avoidance responses).
-
-
Compound Administration:
-
Once trained, randomize the animals into treatment groups (vehicle control, different doses of Compound 9e).
-
Administer the compound or vehicle orally (p.o.) at a specific time before the test session (e.g., 60 minutes, determined by pharmacokinetic data).
-
Rationale: Oral administration is chosen to mimic the intended clinical route. The pre-treatment time is critical to ensure the compound has been absorbed and reached peak concentration at the time of testing.
-
-
Testing Session:
-
Place the rat in the shuttle box and begin the test session, which consists of a set number of trials (e.g., 20-30).
-
The apparatus automatically records the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Compare the avoidance rates between the vehicle and compound-treated groups using appropriate statistical methods (e.g., ANOVA).
-
Determine the ED₅₀, the dose at which the compound reduces the avoidance response by 50% relative to the control group.
-
Self-Validation: A key aspect of this model is to ensure the compound is not simply causing sedation or motor impairment. This is verified by observing that the animals still exhibit escape responses, indicating they can physically perform the task but their conditioned response is inhibited.
-
Visualizing the Drug Discovery Workflow
The progression from initial concept to a potential clinical candidate is a multi-step, iterative process. The following diagram illustrates a typical workflow for developing imidazo[5,1-b]thiazole-based compounds.
References
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[5,1-b]thiazole and Imidazo[2,1-b]thiazole Derivatives: A Guide for Researchers
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of two isomeric scaffolds, imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole, is presented for researchers and drug development professionals. This guide provides an objective comparison of their performance with supporting experimental data to inform the design of novel therapeutics.
The fused heterocyclic scaffolds, imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole, represent a fascinating case of isomeric structures with the potential for distinct pharmacological profiles. While both possess a bridgehead nitrogen atom, the arrangement of the imidazole and thiazole rings confers unique chemical and biological properties. The imidazo[2,1-b]thiazole core is a well-established privileged structure in medicinal chemistry, with a plethora of research highlighting its diverse therapeutic applications.[1] In contrast, the imidazo[5,1-b]thiazole scaffold remains a relatively underexplored entity, with recent studies beginning to shed light on its potential, particularly in the realm of antifungal agents. This guide will delve into a head-to-head comparison of these two isomers, examining their synthesis, biological activities, and structure-activity relationships to provide a comprehensive resource for researchers in the field.
Chemical Structures and Synthetic Strategies
The fundamental difference between the two scaffolds lies in the fusion of the imidazole and thiazole rings. In imidazo[2,1-b]thiazole, the imidazole ring is fused across the C4-C5 bond of the thiazole ring, whereas in imidazo[5,1-b]thiazole, the fusion occurs at the C4-N3 bond of the thiazole ring. This seemingly subtle difference in connectivity has a profound impact on the electronic distribution and three-dimensional shape of the molecules, which in turn influences their interaction with biological targets.
Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common and versatile method for the synthesis of the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-haloketone.[2] This straightforward approach allows for the introduction of a wide variety of substituents at the 6-position of the fused ring system.
A one-pot synthesis for certain derivatives can be achieved through the Groebke–Blackburn–Bienaymé reaction, which is an isocyanide-based multicomponent reaction.[3] This method offers the advantages of simplicity and high atom economy.[3]
Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole [4]
-
Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone:
-
To a solution of 4-(methylsulfonyl)acetophenone in chloroform (CHCl3), add bromine (Br2) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude α-bromo-4-(methylsulfonyl)acetophenone.
-
-
Step 2: Cyclization to form the imidazo[2,1-b]thiazole ring:
-
To a solution of α-bromo-4-(methylsulfonyl)acetophenone in ethanol, add 2-aminothiazole and sodium carbonate (Na2CO3).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the precipitate and wash with water to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
-
Synthesis of Imidazo[5,1-b]thiazole Derivatives
The synthesis of the imidazo[5,1-b]thiazole scaffold can be achieved through the intramolecular nucleophilic substitution of an imine skeleton.[5] This method has been successfully employed to generate a series of novel derivatives containing a pyrazole ring.[5]
Experimental Protocol: Synthesis of Pyrazole-Containing Imidazo[5,1-b]thiazole Derivatives [5]
-
Step 1: Synthesis of the imine intermediate:
-
Condense a substituted pyrazole-4-carbaldehyde with an appropriate aminothiazole derivative in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature until the formation of the imine is complete (monitored by TLC).
-
-
Step 2: Intramolecular cyclization:
-
Treat the imine intermediate with a suitable base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to facilitate the intramolecular nucleophilic substitution and subsequent cyclization to form the imidazo[5,1-b]thiazole ring system.
-
Purify the product by column chromatography.
-
Caption: General synthetic routes for imidazo[2,1-b]thiazole and imidazo[5,1-b]thiazole.
Head-to-Head Biological Activity Comparison
A direct comparison of the biological activities of these two isomeric scaffolds is hampered by the disparity in the volume of research dedicated to each. Imidazo[2,1-b]thiazole derivatives have been extensively investigated for a wide array of therapeutic applications, while the biological profile of imidazo[5,1-b]thiazoles is only beginning to be explored.
Imidazo[2,1-b]thiazole: A Scaffold of Diverse Bioactivity
The imidazo[2,1-b]thiazole nucleus is a cornerstone of many biologically active compounds, demonstrating a remarkable range of pharmacological effects.
Anticancer Activity: Numerous studies have highlighted the potent anticancer activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines.[6][7] Some derivatives have shown superior potency to established drugs like sorafenib.[6] The proposed mechanisms of action include the inhibition of key enzymes like focal adhesion kinase (FAK) and tubulin polymerization.[8][9]
Anti-inflammatory Activity: A significant body of work has focused on the development of imidazo[2,1-b]thiazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[4] Several compounds have demonstrated high potency and selectivity for COX-2 over COX-1, with IC50 values in the nanomolar range.[2][4]
Antimicrobial and Antifungal Activity: The imidazo[2,1-b]thiazole scaffold has also been a source of potent antimicrobial and antifungal agents.[10][11] Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[12]
| Imidazo[2,1-b]thiazole Derivatives: Biological Activity Data | |||
| Compound | Biological Activity | Assay/Cell Line | IC50/MIC |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | Anti-inflammatory (COX-2 inhibition) | In vitro enzyme assay | 0.08 µM[4] |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-phenylimidazo[2,1-b]thiazole | Anticancer | A375P (melanoma) | Sub-micromolar[6] |
| Imidazo[2,1-b]thiazole-coupled noscapinoid | Anticancer (tubulin inhibition) | MIA PaCa-2 (pancreatic) | 4.2 µM[8] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | Antitubercular | Mycobacterium tuberculosis H37Ra | IC50: 2.32 µM[13] |
| Imidazole-fused imidazo[2,1-b][4][14][15]thiadiazole analogue | Antifungal | Candida albicans | MIC50: 0.16 µg/mL[16] |
Imidazo[5,1-b]thiazole: An Emerging Antifungal Scaffold
Research into the biological activities of imidazo[5,1-b]thiazole derivatives is still in its nascent stages, with the most promising results observed in the area of antifungal drug discovery.
Antifungal Activity: A recent study detailed the design and synthesis of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring, which exhibited significant antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus.[5] The most potent compounds in this series demonstrated efficacy comparable to the commercial fungicide boscalid.[5] The proposed mechanism of action involves the disruption of the fungal cell membrane integrity.[5]
| Imidazo[5,1-b]thiazole Derivatives: Biological Activity Data | |||
| Compound | Biological Activity | Fungal Strain | EC50 |
| Pyrazole-containing imidazo[5,1-b]thiazole (Compound 4f) | Antifungal | Sclerotinia sclerotiorum | 0.98 mg/L[5] |
| Pyrazole-containing imidazo[5,1-b]thiazole (Compound 18f) | Antifungal | Sclerotinia sclerotiorum | 0.95 mg/L[5] |
Experimental Protocol: In Vitro Antifungal Assay [5]
-
Prepare potato dextrose agar (PDA) medium and pour it into Petri dishes.
-
Inoculate the center of each PDA plate with a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add different concentrations of the test compounds to the PDA medium before pouring into the plates.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the control (solvent only).
-
Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of fungal growth.
Structure-Activity Relationship (SAR) Insights
Imidazo[2,1-b]thiazole
The extensive research on imidazo[2,1-b]thiazole derivatives has led to a good understanding of their structure-activity relationships.
-
Anticancer Activity: For anticancer activity, substitutions at the 2, 3, and 6-positions of the imidazo[2,1-b]thiazole ring have been extensively explored. The nature of the substituent at the 6-position, often an aryl group, significantly influences the potency.[6] Modifications at the 3-position with various side chains can modulate the activity and selectivity.
-
Anti-inflammatory Activity: In the case of COX-2 inhibitors, the presence of a methylsulfonyl or sulfonamide group on a phenyl ring at the 6-position is a key pharmacophoric feature for achieving high potency and selectivity.[4] The nature and size of the substituent at the 5-position can also impact the activity.[4]
Imidazo[5,1-b]thiazole
-
Antifungal Activity: The presence of a pyrazole ring attached to the imidazo[5,1-b]thiazole core appears to be crucial for the observed antifungal activity.[5] The nature of the substituents on the pyrazole ring and the thiazole portion of the fused system likely plays a significant role in modulating the potency. Further studies are needed to fully elucidate the SAR for this scaffold.
Caption: Key structure-activity relationship features of the two scaffolds.
Conclusion and Future Perspectives
This head-to-head comparison reveals that while imidazo[2,1-b]thiazole is a well-established and versatile scaffold in medicinal chemistry, its isomer, imidazo[5,1-b]thiazole, represents a promising yet largely untapped area of research. The extensive data on the anticancer, anti-inflammatory, and antimicrobial activities of imidazo[2,1-b]thiazole derivatives provide a solid foundation for further optimization and development. The emerging antifungal potential of imidazo[5,1-b]thiazoles warrants deeper investigation into their broader biological profile.
Future research should focus on a more direct comparative evaluation of these two scaffolds. Synthesizing and testing libraries of both isomers against the same panel of biological targets would provide invaluable data for a more definitive comparison of their performance. Exploring a wider range of biological activities for imidazo[5,1-b]thiazole derivatives, including anticancer and anti-inflammatory assays, could uncover new therapeutic opportunities. A deeper understanding of the mechanism of action of imidazo[5,1-b]thiazole derivatives will also be crucial for their rational design and development. The continued exploration of both these isomeric systems holds significant promise for the discovery of novel and effective therapeutic agents.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prosp… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 3-Bromoimidazo[5,1-B]thiazole Derivatives: A Comparative Guide
The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 3-position provides a valuable handle for synthetic diversification, enabling the generation of libraries of compounds for screening.[1] However, a critical step in the development of these promising molecules is the unambiguous confirmation of their molecular target(s). This guide provides a comparative overview of modern techniques to confirm target engagement of 3-bromoimidazo[5,1-b]thiazole derivatives, offering experimental insights and protocols for researchers in drug discovery.
The Imperative of Target Engagement
Demonstrating that a bioactive compound physically interacts with its intended target in a cellular context is a cornerstone of modern drug development.[4] It provides a mechanistic foundation for the observed phenotype, aids in the optimization of lead compounds, and helps to elucidate potential off-target effects that could lead to toxicity. This guide will compare three powerful methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and affinity-based proteomics using kinobeads.
A Comparative Analysis of Methodologies
Each method for confirming target engagement has its own set of advantages and limitations. The choice of which to employ will depend on the specific research question, the available resources, and the nature of the anticipated target.
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5] | Label-free, applicable to a wide range of targets, can be performed in intact cells and tissues.[4][6] | Requires a specific antibody for detection (Western blot) or genetic modification (luciferase fusion), throughput can be limited.[7][8] |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families with chemical probes to assess changes in activity upon compound treatment.[9][10][11] | Provides direct information on the functional state of the target, can identify novel targets.[12] | Requires a suitable chemical probe for the enzyme class of interest, primarily applicable to enzymes. |
| Kinobeads / Affinity Chromatography | Immobilized broad-spectrum inhibitors are used to capture a class of proteins (e.g., kinases) from a cell lysate.[13][14][15] | Unbiased identification of targets, can determine selectivity across a protein family.[13][16] | May miss low-affinity interactions or targets not captured by the beads, competition with the immobilized ligand is required.[13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a physiologically relevant setting.[4][5][6][7] The underlying principle is that the binding of a small molecule, such as a this compound derivative, to its target protein increases the target's thermal stability.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the this compound derivative at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.
-
Lysis and Fractionation: After heating, lyse the cells by freeze-thawing or sonication. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes chemical probes to assess the functional state of enzymes within a complex proteome.[9][10][11][12] This method is particularly well-suited for this compound derivatives that are designed to inhibit enzymes.
-
Proteome Preparation: Prepare a cell or tissue lysate under native conditions to preserve enzyme activity.
-
Competitive Inhibition: Incubate the proteome with varying concentrations of the this compound derivative. This allows the compound to bind to its target.
-
Probe Labeling: Add an activity-based probe that is specific for the enzyme class of interest. The probe will covalently label the active sites of enzymes that are not occupied by the test compound.
-
Detection and Analysis: The probe is typically tagged with a reporter group (e.g., a fluorophore or biotin). Labeled proteins can be visualized by in-gel fluorescence scanning or enriched using streptavidin beads for subsequent identification by mass spectrometry.
-
Target Identification: A decrease in probe labeling for a particular protein in the presence of the this compound derivative indicates that the compound is engaging that target.
Caption: Workflow of Activity-Based Protein Profiling (ABPP).
Kinobeads / Affinity Chromatography
For this compound derivatives that are suspected to target kinases, kinobeads offer an excellent method for target identification and selectivity profiling.[13][14][15] This technique uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[13][16]
-
Lysate Preparation: Prepare a native cell lysate to maintain protein structure and function.
-
Competitive Binding: Incubate the lysate with the this compound derivative across a range of concentrations.
-
Kinobead Incubation: Add the kinobeads to the lysate. The beads will bind to kinases whose ATP-binding sites are not occupied by the test compound.
-
Pull-down and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides, often using an on-bead digestion protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound is engaging that kinase.
Caption: Workflow for Kinobeads-based target engagement.
Data Interpretation and Validation
The ultimate goal of these experiments is to generate robust and reproducible data that confirms target engagement. For CETSA, this will be a clear thermal shift in the presence of the compound. For ABPP and kinobeads, this will be a dose-dependent decrease in probe labeling or bead binding, respectively. It is crucial to validate initial findings using orthogonal methods. For example, a target identified by kinobeads can be validated using CETSA with a specific antibody. Furthermore, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to confirm a direct interaction between the compound and a purified recombinant target protein.[17][18][19][20]
Conclusion
Confirming target engagement is a non-trivial but essential step in the development of novel therapeutics like this compound derivatives. The choice of methodology will depend on the specific scientific question and available resources. CETSA provides a direct measure of target stabilization in a cellular context, ABPP offers insights into the functional consequences of target binding, and kinobeads allow for unbiased target identification within a specific protein family. By thoughtfully applying these powerful techniques, researchers can build a strong mechanistic case for their compounds and accelerate their path toward clinical development.
References
- 1. This compound|CAS 1279721-68-4 [benchchem.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discover.library.noaa.gov [discover.library.noaa.gov]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoimidazo[5,1-B]thiazole
Introduction: As a novel heterocyclic compound, 3-Bromoimidazo[5,1-b]thiazole (CAS No. 1279721-68-4) represents a valuable building block in medicinal chemistry and drug development.[1][2] Its handling and disposal demand a meticulous approach grounded in a deep understanding of chemical safety and regulatory compliance. This guide provides an in-depth, procedural framework for researchers and laboratory managers to ensure the safe and environmentally responsible disposal of this compound and its associated waste streams. The protocols outlined herein are designed to be self-validating systems, integrating causality with procedural steps to foster a culture of safety and scientific integrity.
Hazard Identification and Pre-Disposal Risk Assessment
While this compound is classified as non-hazardous for transport, this designation does not encompass handling and disposal risks.[3] As a brominated heterocyclic compound, it must be handled with caution by technically qualified personnel.[3] Data on its specific toxicity is limited; therefore, a conservative approach, informed by the hazard profiles of analogous structures, is essential.
Analog-Informed Hazard Assessment:
-
Irritation: Isomeric and related bromo-heterocyclic compounds are known to cause skin and eye irritation, as well as respiratory irritation.[4][5]
-
Toxicity: Similar compounds have demonstrated acute toxicity if swallowed, inhaled, or in contact with skin, and may be harmful to aquatic life.
Based on this assessment, this compound should be treated as a hazardous substance. All personnel handling the compound must wear appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical splash goggles
-
A lab coat
-
Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
The Criticality of Waste Segregation
The cornerstone of proper disposal for this compound is its classification as a halogenated organic compound .[6] This classification is not merely administrative; it dictates the ultimate disposal pathway, which is typically high-temperature incineration at a regulated hazardous waste facility.[6]
Causality of Segregation:
-
Environmental Protection: Improper disposal of halogenated organic compounds can lead to the formation of persistent and toxic byproducts, such as dioxins, if incinerated at incorrect temperatures. Segregation ensures they are routed to facilities equipped to handle them.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for the management of hazardous waste, including specific requirements for halogenated organics.[7][8]
-
Cost Management: The disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[9] Proper segregation prevents the costly contamination of larger, less hazardous waste streams.
Experimental Protocol: Waste Collection
-
Select a Designated Waste Container: Choose a container made of a material chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers with secure, threaded caps are standard.[10] Do not use metal containers for acidic waste.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11][12] The label must clearly state:
-
Segregate Waste Streams: Use this container exclusively for halogenated organic waste.[6][9] Do not mix with:
-
Add Waste: Add waste carefully in a fume hood. Fill the container to no more than 90% capacity to allow for expansion.[8][10]
-
Secure the Container: Keep the container tightly closed at all times except when actively adding waste.[9][12] This is critical to prevent the release of volatile organic compounds (VOCs).
On-Site Accumulation and Storage Protocols
Laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[10][11] This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[8][11]
SAA Management Requirements:
| Requirement | Specification | Rationale & Source |
| Location | At or near the point of generation; under the direct supervision of lab personnel. | To minimize the transport of hazardous materials within the facility and ensure oversight.[8] |
| Labeling | Must be clearly marked with hazardous waste signage. | To prevent accidental mixing and inform personnel of the potential hazards.[8] |
| Volume Limits | Up to 55 gallons of a single hazardous waste stream may be accumulated. | A regulatory limit set by the EPA to prevent large-scale storage in uncontrolled areas.[11] |
| Container Condition | Containers must be in good condition, compatible with the waste, and kept securely closed.[10] | To prevent leaks, spills, and fugitive emissions.[10][12] |
| Inspections | The SAA should be inspected weekly for leaks and proper container labeling.[7] | Proactive measure to identify potential issues before they escalate.[7] |
Workflow for Container Removal from SAA
Once a waste container is full, it must be removed from the SAA within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10] The full container is then moved to a Central Accumulation Area (CAA) to await pickup by a licensed disposal vendor.[11]
Final Disposal and Documentation
The final step is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This process must be managed by your institution's Environmental Health & Safety (EHS) office or a contracted professional laboratory waste disposal service.[7]
Procedural Steps for Final Disposal
-
Contact EHS: Notify your institution's EHS office that you have a full container of halogenated organic waste ready for pickup.
-
Verify Documentation: Ensure all labels are complete and accurate. Your EHS representative will prepare the necessary waste manifest for transport. The EPA hazardous waste code is typically not required on the SAA label but must be determined before the waste is transported off-site.[13]
-
Schedule Pickup: EHS will coordinate with a licensed hazardous waste hauler for transportation to the appropriate TSDF.
-
Maintain Records: Retain copies of all waste manifests and disposal records as required by institutional policy and RCRA regulations.
Emergency Procedures for Spills and Exposure
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Collect the contaminated absorbent material in a designated hazardous waste bag or container.
-
Label the container as "Debris contaminated with this compound" and dispose of it as halogenated hazardous waste.
-
Clean the spill area with soap and water.
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS emergency line or call 911.[12]
Visualized Workflow: Waste Management Decision Pathway
The following diagram outlines the critical decision points and procedural flow for the proper management of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. 1279721-68-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1279721-68-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1279721-68-4 this compound AKSci 7041DT [aksci.com]
- 4. 6-Bromoimidazo[2,1-b][1,3]thiazole | C5H3BrN2S | CID 329949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. epa.gov [epa.gov]
- 14. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
